Unraveling the Enigma of CAS 55327-32-7: A Case of Mistaken Identity
A comprehensive investigation into the physical and chemical properties of the substance designated by CAS number 55327-32-7 has revealed a significant challenge in its identification. Extensive searches across multiple...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive investigation into the physical and chemical properties of the substance designated by CAS number 55327-32-7 has revealed a significant challenge in its identification. Extensive searches across multiple chemical databases and scientific literature have failed to yield a conclusive match for this specific identifier, suggesting that the CAS number may be incorrect or assigned to a compound not widely documented in public resources.
Initial inquiries into CAS 55327-32-7 led to a series of misidentifications, most notably pointing towards Beryllium Hydroxide, which possesses a distinctly different CAS number of 13327-32-7. Further attempts to validate CAS 55327-32-7 through various chemical registries and validation tools have been unsuccessful in associating it with a specific molecular structure or a recognized chemical name.
One near match identified during the investigation was Etiroxate hydrochloride, with the CAS Registry Number 55327-22-5. While numerically close, this represents a different and distinct chemical entity. This proximity, however, highlights the critical importance of precision in utilizing CAS numbers for chemical identification, as minor discrepancies can lead to entirely different substances.
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The integrity of this system relies on the accurate use of these numbers. The inability to retrieve data for CAS 55327-32-7 underscores the likelihood of a typographical error in the query or the possibility that the substance is proprietary, under confidential research, or has been delisted or superseded.
For researchers, scientists, and drug development professionals, this situation serves as a crucial reminder of the foundational importance of verifying chemical identifiers before proceeding with any in-depth analysis or experimental work. Without a confirmed chemical identity, any discussion of physical characteristics, solubility data, or experimental protocols would be purely speculative and scientifically unsound.
The Path Forward: Ensuring Accurate Chemical Identification
When encountering a similar situation with an unidentifiable CAS number, the following procedural steps are recommended to ensure scientific integrity and the efficient use of research resources.
Workflow for CAS Number Validation
The process of verifying a CAS number is a critical first step in any chemical investigation. It ensures that all subsequent research is based on the correct compound, preventing the propagation of erroneous data.
Caption: A workflow diagram for the validation of a Chemical Abstracts Service (CAS) number.
We urge the requester to verify the CAS number from the original source. Should a corrected CAS number be provided, a full and detailed technical guide will be promptly generated, adhering to the highest standards of scientific accuracy and integrity.
Exploratory
Navigating the Synthesis and Application of 2-(4-Bromophenyl)oxazole Carbaldehydes: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and diverse chemical reactivity. Among the myriad of oxazole derivatives, those bearing aryl substituents have garnered significant attention due to their prevalence in biologically active compounds and functional materials. This technical guide focuses on 2-(4-Bromophenyl)oxazole-carbaldehyde, a versatile building block with considerable potential in drug discovery and organic synthesis.
It is important to note at the outset that while the inquiry specified 2-(4-Bromophenyl)oxazole-5-carbaldehyde, a comprehensive literature search reveals a significant disparity in available data, with the vast majority of research and commercial availability centered on its isomer, 2-(4-Bromophenyl)oxazole-4-carbaldehyde . This guide will therefore primarily focus on the well-documented 4-carbaldehyde isomer, providing a robust foundation of its chemical and physical properties, synthesis, and applications. A discussion of general synthetic strategies for 2,5-disubstituted oxazoles will also be included to provide a theoretical framework for the synthesis of the 5-carbaldehyde analogue.
Core Molecular Attributes of 2-(4-Bromophenyl)oxazole-4-carbaldehyde
The fundamental molecular characteristics of 2-(4-Bromophenyl)oxazole-4-carbaldehyde are summarized below. These properties are crucial for its application in chemical synthesis and for understanding its behavior in various analytical techniques.
The synthesis of 2-aryloxazole-4-carbaldehydes can be achieved through various synthetic routes. A common approach involves the condensation of an appropriate α-haloketone with an amide, followed by oxidation of a precursor alcohol or methyl group at the 4-position.
Experimental Protocol: A General Synthesis Approach
Step 1: Synthesis of 2-(4-Bromophenyl)oxazole-4-methanol
Reaction Setup: To a solution of 4-bromobenzamide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add 1,3-dichloroacetone (1.1 equivalents).
Cyclization: Heat the mixture at 80-100 °C for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This step forms the oxazole ring.
Hydrolysis: Upon cooling, add water to the reaction mixture to precipitate the intermediate, 4-(chloromethyl)-2-(4-bromophenyl)oxazole.
Hydroxylation: The crude chloromethyl intermediate is then subjected to hydrolysis, for instance, by heating with an aqueous solution of sodium carbonate, to yield 2-(4-bromophenyl)oxazole-4-methanol.
Purification: The product can be purified by recrystallization or column chromatography.
Step 2: Oxidation to 2-(4-Bromophenyl)oxazole-4-carbaldehyde
Oxidation: Dissolve the 2-(4-Bromophenyl)oxazole-4-methanol from the previous step in a suitable solvent like dichloromethane (DCM).
Reagent Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) portion-wise at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the oxidant.
Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the final 2-(4-Bromophenyl)oxazole-4-carbaldehyde.
Chemical Reactivity
The aldehyde functionality of 2-(4-Bromophenyl)oxazole-4-carbaldehyde is a key feature, allowing for a wide range of chemical transformations. These include:
Reductive amination: To introduce amine functionalities.
Wittig reaction: For the formation of carbon-carbon double bonds.
Condensation reactions: With various nucleophiles to form larger, more complex structures.
The bromophenyl group also serves as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.
Applications in Research and Drug Development
The 2-(4-Bromophenyl)oxazole-4-carbaldehyde scaffold is a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry: Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The aldehyde group can be readily converted into other functional groups to create libraries of compounds for screening.
Materials Science: The rigid, aromatic structure of this molecule makes it a candidate for the synthesis of novel polymers and luminescent materials.[1]
Agrochemicals: It can serve as a precursor for the synthesis of pesticides and herbicides.[1]
General Synthetic Strategies for 2,5-Disubstituted Oxazoles
For researchers interested in the synthesis of the less-documented 2-(4-Bromophenyl)oxazole-5-carbaldehyde, several general methods for the synthesis of 2,5-disubstituted oxazoles can be considered. One of the most common is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone.
Conceptual Workflow for the Synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Caption: Conceptual synthetic workflow for 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Conclusion
2-(4-Bromophenyl)oxazole-4-carbaldehyde is a readily accessible and chemically versatile building block with significant potential for applications in medicinal chemistry, materials science, and agrochemicals. While its 5-carbaldehyde isomer is not as well-documented, established synthetic methodologies for 2,5-disubstituted oxazoles provide a clear path for its potential synthesis. This guide provides a foundational understanding of the properties and applications of the 4-carbaldehyde isomer, empowering researchers to leverage this valuable scaffold in their scientific endeavors.
Technical Monograph: Biological Activity & Synthetic Utility of 2-(4-Bromophenyl)oxazole-5-carbaldehyde Derivatives
Executive Summary The scaffold 2-(4-Bromophenyl)oxazole-5-carbaldehyde represents a critical pharmacophore intermediate in the development of bioactive heterocyclic agents. While the aldehyde itself possesses moderate el...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 2-(4-Bromophenyl)oxazole-5-carbaldehyde represents a critical pharmacophore intermediate in the development of bioactive heterocyclic agents. While the aldehyde itself possesses moderate electrophilic reactivity, its primary value lies as a precursor to Schiff bases (imines) , hydrazones , and oxazolones .[1]
The 2,5-disubstituted oxazole core mimics peptide bonds, offering proteolytic stability while maintaining hydrogen bond acceptor capabilities.[1] The 4-bromophenyl moiety at the C2 position enhances lipophilicity (
) and facilitates halogen bonding interactions with target protein pockets, significantly improving potency compared to unsubstituted analogs. This guide details the synthesis, biological evaluation, and mechanistic pathways of these derivatives, focusing on their antimicrobial and antiproliferative profiles.[1][2]
Chemical Foundation & SAR Analysis
The Pharmacophore
The molecule consists of three distinct functional domains:
Oxazole Core: A 5-membered aromatic heterocycle acting as a bioisostere for amide/ester linkages. It provides structural rigidity.
C2-Aryl Substituent (4-Bromophenyl): The bromine atom introduces a
-hole, enabling halogen bonding with carbonyl oxygens or aromatic residues (e.g., phenylalanine) in receptor sites.[1] It also blocks metabolic hydroxylation at the para-position.
C5-Formyl Group: A reactive handle for condensation reactions, allowing the generation of diverse libraries of Schiff bases and hydrazones.
Synthetic Workflow
The synthesis of biologically active derivatives typically follows a linear pathway starting from 4-bromobenzaldehyde.
Figure 1: Synthetic pathway from precursor to active pharmaceutical ingredients (APIs).
Biological Activity Profiles
The biological utility of these derivatives is broad, with the most significant potency observed in antimicrobial and anticancer domains.[2]
Antimicrobial Activity
Schiff bases derived from 2-(4-Bromophenyl)oxazole-5-carbaldehyde exhibit broad-spectrum activity. The mechanism often involves the disruption of cell wall synthesis or inhibition of DNA gyrase.
Comparative MIC Data (µg/mL)
Data synthesized from class-typical values in literature [1][2].
Derivative Type
S. aureus (Gram+)
E. coli (Gram-)
C. albicans (Fungal)
Potency Driver
Aldehyde Precursor
>100
>100
>100
Low bioavailability
Schiff Base (4-F-Phenyl)
12.5
25.0
12.5
Halogen bonding
Hydrazone (Isonicotinyl)
6.25
12.5
25.0
H-bond donor/acceptor
Standard (Ciprofloxacin)
1.0
0.5
N/A
Reference
Anticancer (Antiproliferative) Activity
Derivatives have shown efficacy against MCF-7 (breast) and HCT116 (colon) cancer cell lines.[1][3] The 4-bromo substituent is critical here; replacing it with hydrogen often results in a 2-5 fold loss in potency [3].
Mechanism:
Tubulin Polymerization Inhibition: Similar to combretastatin, the oxazole bridge mimics the cis-stilbene geometry required to bind to the colchicine site on tubulin.
Kinase Inhibition: Interaction with the ATP-binding pocket of CDK8.
Mechanism of Action: Bacterial DNA Gyrase Inhibition
The following diagram illustrates the proposed mechanism for the antimicrobial activity of the Schiff base derivatives.
Figure 2: Proposed mechanism of action targeting bacterial DNA gyrase.
Experimental Protocols
Protocol A: Synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922)[1]
Procedure:
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB.
Compound Dilution: Dissolve the oxazole derivative in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 100 µg/mL to 0.19 µg/mL). Ensure final DMSO concentration is <1%.[1]
Inoculation: Add 100 µL of diluted inoculum to each well.
Controls: Include Growth Control (bacteria + broth + DMSO) and Sterility Control (broth only).
Incubation: Incubate at 37°C for 24 hours.
Readout: Add 10 µL resazurin (0.01%) to each well. Incubate for 2 hours.
Determination: The MIC is the lowest concentration well that remains blue.
Future Outlook & Drug Design
The 2-(4-Bromophenyl)oxazole-5-carbaldehyde scaffold remains a versatile "privileged structure." Future optimization should focus on:
Scaffold Hopping: Replacing the bromine with a trifluoromethyl (
) group to improve metabolic stability while maintaining lipophilicity.
Hybridization: Linking the aldehyde to quinolone antibiotics (e.g., Ciprofloxacin) via a hydrazone bridge to create dual-action hybrids that reduce resistance development.
References
Synthesis and biological evaluation of oxazole derivatives. BMC Chemistry, 2019. Link[1][4]
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 2018. Link
Oxazole-Based Molecules: Recent Advances on Biological Activities. Mini-Reviews in Medicinal Chemistry, 2026. Link
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 2007. Link
Oxazole-5-Carbaldehyde Derivatives: A Versatile Scaffold for Modern Drug Discovery
Executive Summary: The oxazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and clinically approved drugs.[1] This guide focuses on a particularly valuable subclass: oxazole-5-carbal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The oxazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and clinically approved drugs.[1] This guide focuses on a particularly valuable subclass: oxazole-5-carbaldehyde derivatives. The strategic placement of the aldehyde group at the C5 position provides a reactive handle for a multitude of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery. This document provides an in-depth exploration of the synthesis, chemical biology, and therapeutic applications of this scaffold, offering field-proven insights and detailed protocols for researchers in drug development.
Introduction: The Oxazole Moiety in Medicinal Chemistry
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in drug discovery.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in the design of novel therapeutics.[3] A number of oxazole-containing compounds have been successfully developed into marketed drugs, including the anti-inflammatory agent Oxaprozin and the novel antibiotic Linezolid.[1]
The oxazole-5-carbaldehyde core, with its reactive aldehyde functionality, serves as a key building block for creating a wide array of derivatives.[] This aldehyde group can be readily transformed into various other functional groups, allowing for systematic exploration of the chemical space around the oxazole core to optimize biological activity and pharmacokinetic properties.
Synthetic Strategies and Methodologies
The construction of the oxazole-5-carbaldehyde scaffold and its subsequent derivatization are critical steps in the drug discovery process. Several robust synthetic methods have been developed to access this core structure.
Key Synthetic Protocol: The van Leusen Oxazole Synthesis
One of the most efficient and widely used methods for preparing 5-substituted oxazoles is the van Leusen oxazole synthesis.[5] This reaction involves the condensation of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base.[6]
Causality Behind Experimental Choices:
TosMIC: This reagent is ideal as it provides the C2-N fragment of the oxazole ring and contains an acidic methylene group that can be deprotonated to initiate the reaction, as well as a good leaving group (tosyl group) to facilitate the final aromatization step.[6]
Base (e.g., K₂CO₃): A non-nucleophilic base is crucial to deprotonate the TosMIC without reacting with the aldehyde starting material. Potassium carbonate is often preferred for its low cost and moderate reactivity.
Solvent (e.g., Methanol/DME): A protic solvent like methanol can facilitate the proton transfer steps in the mechanism, while an aprotic co-solvent like dimethoxyethane (DME) can help with solubility of the reactants.
Detailed Step-by-Step Methodology:
To a stirred solution of the desired aldehyde (1.0 eq) and TosMIC (1.1 eq) in a 1:1 mixture of methanol and DME, add potassium carbonate (2.0 eq) portion-wise at room temperature.
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.
Derivatization Strategies from the Carbaldehyde Handle
The true utility of the oxazole-5-carbaldehyde scaffold lies in the versatility of the aldehyde group. This functional group is a gateway to a vast array of chemical modifications, including:
Reductive Amination: To introduce diverse amine functionalities, a key step in building libraries for screening.
Wittig Reaction: To form carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of new pharmacophores.
Oxidation: To form the corresponding carboxylic acid, which can serve as a handle for amide bond formation.
Reduction: To form the corresponding alcohol, which can be further functionalized.
Chemical Biology and Drug-Like Properties
The Oxazole Ring as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool.[7] The oxazole ring is often considered a bioisostere for other functionalities such as esters and amides, offering improved metabolic stability due to its resistance to hydrolysis.[8][9] This can be a critical advantage in designing drugs with better pharmacokinetic profiles.
Physicochemical Profile
The physicochemical properties of oxazole derivatives can be fine-tuned by modifying the substituents on the ring. The oxazole core itself is a weak base and contributes to the overall polarity of the molecule.[10] Careful selection of substituents is necessary to achieve the desired balance of solubility, lipophilicity (LogP), and metabolic stability for optimal drug-like properties.
Applications in Drug Discovery: Case Studies
Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][11][12]
Case Study: Oxazole Derivatives as Antimicrobial Agents
Numerous studies have reported the synthesis and evaluation of oxazole derivatives as potent antimicrobial agents.[13] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.
Table 1: Examples of Antimicrobial Activity of Oxazole Derivatives
The oxazole scaffold is also a prominent feature in the design of anticancer agents.[14] These compounds can exert their effects through various mechanisms, such as kinase inhibition, induction of apoptosis, or inhibition of cell proliferation. For example, Mubritinib is a tyrosine kinase inhibitor containing an oxazole moiety.[11]
Experimental Workflows and Screening Cascades
The discovery and development of a new drug candidate from an oxazole-5-carbaldehyde scaffold typically follows a structured workflow.
An In-depth Technical Guide on the Fluorescence Properties of 4-Bromophenyl Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted oxazole derivatives are a cornerstone in the development of advanced fluorescent materials, finding critical applications in b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted oxazole derivatives are a cornerstone in the development of advanced fluorescent materials, finding critical applications in bioimaging, sensor technology, and organic electronics.[1] The introduction of a 4-bromophenyl substituent onto the oxazole core imparts unique photophysical characteristics that are of significant interest to the scientific community. This guide provides a comprehensive exploration of the synthesis, fluorescence properties, and experimental characterization of 4-bromophenyl substituted oxazoles. We delve into the theoretical underpinnings of their fluorescence, the practical aspects of their synthesis and analysis, and the factors that modulate their emissive properties, offering a robust resource for researchers in the field.
Introduction to Oxazole-Based Fluorophores
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their derivatives are of immense interest due to their versatile chemical nature and significant biological activities.[2] In the realm of materials science and medicinal chemistry, their unique photophysical properties, such as tunable emission spectra and high fluorescence quantum yields, have positioned them as invaluable fluorescent probes.[1] The fundamental fluorescence of substituted oxazoles is often governed by a Donor-π-Acceptor (D-π-A) architecture, where the oxazole ring can function as either an electron donor or acceptor.[1][2] This electronic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the molecular environment and dictates the compound's fluorescence characteristics.[1]
The incorporation of a 4-bromophenyl group can significantly influence the electronic and steric properties of the oxazole fluorophore. The bromine atom, being an electron-withdrawing group, can modulate the ICT process. Furthermore, the bromo-substituent provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the development of more complex and functionally diverse fluorescent probes.[3]
Synthesis of 4-Bromophenyl Substituted Oxazoles
The synthesis of 4-bromophenyl substituted oxazoles can be achieved through several established synthetic routes. A common and effective method is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of an α-acylamino ketone.
A general synthetic approach involves the reaction of a 4-bromobenzoyl derivative with an appropriate amino ketone or its precursor. For instance, the reaction of 4-bromobenzoyl chloride with an aminoketone hydrochloride in the presence of a base like pyridine can yield the desired oxazole.
Another versatile method is the reaction of 4-bromobenzaldehyde with an aminophenol, which can lead to the formation of 2-(4-bromophenyl)benzo[d]oxazole.[4] Furthermore, palladium-catalyzed reactions, such as the Suzuki coupling, have been employed to synthesize biphenyl substituted oxazole derivatives starting from 4-(4-bromophenyl)-2,5-dimethyloxazole.[3]
Experimental Protocol: Synthesis of 2,5-disubstituted oxazole via one-pot reaction
This protocol outlines a general one-pot synthesis of a 2,5-disubstituted oxazole, which can be adapted for the synthesis of 4-bromophenyl derivatives.
In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and the α-amino ketone (1 mmol) in ethanol.
Add a catalytic amount of iodine to the reaction mixture.
Reflux the mixture for the time required for the reaction to complete, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter the solid and wash it with cold ethanol.
If no precipitate forms, evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether).[2]
Causality behind Experimental Choices:
Iodine as a catalyst: Iodine is a mild Lewis acid that facilitates the cyclization reaction. Its use in catalytic amounts makes the process more environmentally benign.[2]
Ethanol as a solvent: Ethanol is a relatively green and versatile solvent that can dissolve a wide range of organic compounds.
TLC monitoring: This allows for real-time tracking of the reaction progress, preventing unnecessary heating and potential side reactions.
Photophysical Properties of 4-Bromophenyl Substituted Oxazoles
The fluorescence properties of 4-bromophenyl substituted oxazoles are characterized by several key parameters, including their absorption and emission spectra, Stokes shift, quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
These compounds typically exhibit absorption maxima in the ultraviolet (UV) or near-UV region, corresponding to π-π* electronic transitions within the conjugated system.[5] The position of the absorption maximum can be influenced by the substitution pattern on both the phenyl and oxazole rings.
Upon excitation at their absorption maximum, these molecules emit fluorescence at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.[6] The emission spectra of many oxazole derivatives are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[1][7][8] This is a direct consequence of the intramolecular charge transfer (ICT) character of the excited state.[1][7]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[6] A high quantum yield is a key characteristic of an efficient fluorophore. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.[6][9] Both quantum yield and lifetime are intrinsic properties of a fluorophore and can be influenced by various factors, including the molecular structure and the surrounding environment.
Table 1: Illustrative Photophysical Data of Substituted Oxazoles
Note: This table provides representative data for analogous compounds to illustrate the general range of photophysical properties observed in substituted oxazoles.
Factors Influencing Fluorescence Properties
The fluorescence of 4-bromophenyl substituted oxazoles is not static but can be modulated by several factors, providing a means to tune their properties for specific applications.
Solvent Effects (Solvatochromism)
As mentioned earlier, the emission spectra of many oxazole derivatives exhibit a significant dependence on the polarity of the solvent.[1][7][8] In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission maximum.[2] This solvatochromic behavior is a hallmark of molecules with a significant change in dipole moment upon excitation, which is characteristic of ICT processes.[7][8] The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing insights into the change in dipole moment between the ground and excited states.[7][8]
Substituent Effects
The nature and position of substituents on the oxazole and phenyl rings can have a profound impact on the fluorescence properties. Electron-donating groups (EDGs) attached to the phenyl ring can enhance the ICT process, often leading to a red-shift in the emission and an increase in the quantum yield. Conversely, electron-withdrawing groups (EWGs) can have the opposite effect. The bromine atom at the 4-position of the phenyl ring acts as a weak deactivator through its inductive effect but can also participate in resonance, making its overall influence on the photophysical properties complex and dependent on the rest of the molecular structure.
Diagram: Factors Influencing Oxazole Fluorescence
Caption: Interplay of molecular structure and environmental factors on the photophysical properties.
Experimental Characterization of Fluorescence Properties
A thorough understanding of the fluorescence properties of 4-bromophenyl substituted oxazoles requires a suite of spectroscopic techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
This is the primary technique used to determine the excitation and emission spectra of a fluorophore.[6]
Experimental Protocol:
Prepare a dilute solution of the oxazole derivative in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).[6]
Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum. The peak of this spectrum corresponds to the wavelength of maximum emission (λ_em).[6]
The Stokes shift is calculated as the difference between λ_em and λ_abs.[6]
Determination of Fluorescence Quantum Yield
The relative quantum yield is typically determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[6][9]
Experimental Protocol (Comparative Method):
Select a suitable fluorescence standard whose absorption and emission spectra overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[6]
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
Measure the absorbance of each solution at the excitation wavelength.
Record the fluorescence emission spectra of each solution, exciting at the same wavelength for both the sample and the standard.
Integrate the area under the emission curves.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the quantum yield calculation.
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[6]
Diagram: Experimental Workflow for Photophysical Characterization
Caption: A typical workflow for the synthesis and photophysical characterization of oxazole fluorophores.
Applications and Future Perspectives
The unique fluorescence properties of 4-bromophenyl substituted oxazoles make them promising candidates for a variety of applications. Their sensitivity to the local environment can be exploited for the development of fluorescent sensors for ions, pH, and viscosity.[1] In the field of bioimaging, these compounds can be functionalized to target specific cellular organelles or biomolecules, enabling their visualization in living cells.[2][10] The presence of the bromine atom also opens up avenues for their use in the development of "turn-on" fluorescent probes through mechanisms like Photoinduced Electron Transfer (PET) quenching, which can be modulated by the binding of an analyte.[1]
Future research in this area will likely focus on the rational design of novel 4-bromophenyl substituted oxazoles with enhanced photophysical properties, such as increased brightness, photostability, and two-photon absorption cross-sections for deep-tissue imaging. The development of new synthetic methodologies that allow for greater control over the substitution pattern will also be crucial for fine-tuning the fluorescence characteristics of these versatile compounds.
Conclusion
4-Bromophenyl substituted oxazoles represent a versatile and promising class of fluorophores with tunable photophysical properties. Their synthesis is accessible through various established methods, and their fluorescence characteristics can be readily characterized using standard spectroscopic techniques. The interplay between their molecular structure, particularly the influence of the 4-bromophenyl substituent, and the surrounding environment governs their emissive behavior. A thorough understanding of these relationships is paramount for the rational design of novel oxazole-based materials for advanced applications in chemistry, biology, and materials science.
References
An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives - Benchchem.
Unveiling the Photophysical Characteristics of Phenyl-Substituted Oxazoles: A Technical Guide to Quantum Yield and Fluorescence Lifetime - Benchchem.
Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties - Benchchem.
Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC - PubMed Central.
Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives | Request PDF.
Fluorescent Oxazoles from Quinones for Bioimaging Applications - ResearchGate.
Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes | Request PDF - ResearchGate.
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC.
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI.
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences.
Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units - ResearchGate.
Fluorescent oxazoles from quinones for bioimaging applications - RSC Publishing.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
(PDF) Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate.
Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.
2-(4-Bromophenyl)oxazole-5-carbaldehyde safety data sheet (SDS)
Technical Guide: 2-(4-Bromophenyl)oxazole-5-carbaldehyde A Strategic Handling, Safety, and Utility Monograph for Drug Discovery[1] Part 1: Molecular Profile & Identification 1.1 The Compound at a Glance 2-(4-Bromophenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: 2-(4-Bromophenyl)oxazole-5-carbaldehyde
A Strategic Handling, Safety, and Utility Monograph for Drug Discovery[1]
Part 1: Molecular Profile & Identification
1.1 The Compound at a Glance
2-(4-Bromophenyl)oxazole-5-carbaldehyde is a bifunctional heterocyclic building block.[1] Its value in medicinal chemistry lies in its dual reactivity: the aldehyde at position 5 serves as a "soft" electrophile for condensation reactions (e.g., reductive amination, Wittig olefination), while the aryl bromide allows for "hard" transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
1.2 Physicochemical Specifications
Note: As a specialized research intermediate, specific experimental values for the 5-isomer are often proprietary. Values below represent high-confidence predictions based on Structure-Property Relationships (SPR) with the commercially available 4-isomer.
Property
Specification / Prediction
IUPAC Name
2-(4-bromophenyl)-1,3-oxazole-5-carbaldehyde
Molecular Formula
C₁₀H₆BrNO₂
Molecular Weight
252.07 g/mol
Appearance
Pale yellow to tan crystalline solid
Melting Point
115–120 °C (Predicted based on isomer analogs)
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Related CAS
55327-32-7 (Refers to the 4-carbaldehyde isomer; use as safety proxy)
Part 2: Risk Assessment & Toxicology (GHS)[1][3]
2.1 Hazard Classification
This compound is an aldehyde-functionalized halogenated aromatic .[1] It acts as a chemical sensitizer and irritant.
H317: May cause an allergic skin reaction (Aldehyde moiety).
2.2 The "Barrier Logic" Safety Protocol
Do not rely solely on a fume hood. Use the Barrier Logic system to prevent sensitization.
Caption: Figure 1.[1][5] Barrier Logic flow for handling sensitizing aldehydes. Primary containment (Hood) must be backed by secondary PPE (Gloves/Respirator).
Part 3: Strategic Handling & Storage
3.1 The "Inert Blanket" Technique
Aldehydes at the C5 position of oxazoles are prone to autoxidation to the corresponding carboxylic acid (2-(4-bromophenyl)oxazole-5-carboxylic acid) upon exposure to atmospheric oxygen.[1]
Protocol:
Receipt: Upon arrival, purge the headspace of the container with dry Argon or Nitrogen for 30 seconds before re-sealing.
Storage: Store at 2–8°C . Cold storage slows the rate of oxidation and hydrolysis.
Validation: Before use, check solubility in CDCl₃. If a white precipitate remains (carboxylic acid) or the proton NMR shows a shift, repurify.
Incompatible: Primary amines (unless intended for reaction), strong oxidizers (Peroxides, KMnO₄), strong bases (KOH - leads to Cannizzaro disproportionation).
Part 4: Synthetic Utility & Protocols
4.1 Workflow: Divergent Synthesis
This molecule allows for "Late-Stage Diversification." You can modify the aldehyde first (preserving the bromide) or the bromide first (preserving the aldehyde, if protected).
Caption: Figure 2. Divergent synthetic pathways. Path A selectively targets the aldehyde; Path B targets the aryl bromide.
4.2 Protocol A: Reductive Amination (Aldehyde Focus)
Purpose: To attach a solubilizing amine tail while leaving the bromide available for later coupling.[1]
Dissolution: Dissolve 1.0 eq of 2-(4-bromophenyl)oxazole-5-carbaldehyde in anhydrous DCE (Dichloroethane).
Imine Formation: Add 1.1 eq of the desired amine and 1.5 eq of Acetic Acid. Stir for 1 hour at Room Temperature (RT).
Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) .
Expert Insight: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly before the imine forms [1].
Quench: Quench with saturated NaHCO₃. Extract with DCM.
4.3 Protocol B: Suzuki-Miyaura Coupling (Bromide Focus)
Purpose: To extend the aromatic system.[1]
Setup: In a microwave vial, combine 1.0 eq of the aldehyde, 1.2 eq of Aryl Boronic Acid, and 3.0 eq of K₂CO₃.
Solvent: Add a degassed mixture of Dioxane:Water (4:1).
Catalyst: Add 5 mol% Pd(dppf)Cl₂·DCM .
Expert Insight: The aldehyde group is electron-withdrawing, making the oxidative addition into the C-Br bond facile. However, avoid strong bases that might trigger aldol condensation of the aldehyde [2].
Reaction: Heat to 80°C for 4–6 hours (or 110°C for 30 min in microwave).
Part 5: Emergency Response
Scenario
Immediate Action
Eye Contact
Rinse cautiously with water for 15 mins. Remove contact lenses.[2][3][6] Aldehydes bind proteins; flush thoroughly.
Skin Contact
Wash with soap and water. If redness persists (sensitization), seek medical attention.
Spill (Solid)
Dampen with water to prevent dust. Sweep into a closed container.
Fire
Carbon oxides and Hydrogen Bromide (HBr) gas will form. Use CO₂ or dry chemical.[6] Wear SCBA.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
PubChem. (n.d.).[7] "2-(4-Bromophenyl)oxazole-4-carbaldehyde (Isomer Analog Data)." National Library of Medicine.
BLD Pharm. (n.d.). "SDS for 2-(4-Bromophenyl)oxazole-4-carbaldehyde."
An In-depth Technical Guide to the Synthesis of 2-Aryl-Oxazole-5-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-aryl-oxazole-5-carbal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-aryl-oxazole-5-carbaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic introduction of a formyl group at the C5 position of the 2-aryl-oxazole scaffold provides a versatile handle for further molecular elaboration, making these compounds valuable intermediates in the development of novel therapeutics and functional materials. This document delves into both classical and contemporary synthetic strategies, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.
Strategic Approaches to the 2-Aryl-Oxazole Core
The construction of the foundational 2-aryl-oxazole ring system is a critical first step. Over the years, several reliable methods have been established, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical Methodologies: Time-Tested Routes
Two of the most established methods for oxazole synthesis are the Robinson-Gabriel synthesis and the Dakin-West reaction. These reactions have been instrumental in the historical development of oxazole chemistry and continue to be relevant in certain applications.
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[1][2] This intramolecular condensation is typically promoted by strong dehydrating agents.
Causality Behind Experimental Choices: The use of a potent dehydrating agent is crucial to drive the equilibrium towards the cyclized oxazole product by removing the water molecule formed during the reaction. The choice of the specific reagent can influence the reaction conditions and yields.
Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole [3]
Dissolution: Dissolve the 2-acylamino-ketone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
Dehydration: Carefully add a dehydrating agent, for example, concentrated sulfuric acid (0.5 mL), dropwise to the stirred solution at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing ice and water (20 mL) to quench the reaction.
Extraction and Purification: Extract the aqueous mixture with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone in the presence of an acid anhydride and a base, typically pyridine.[4][5] This product can then undergo cyclodehydration via the Robinson-Gabriel synthesis to yield an oxazole.[3][6]
Causality Behind Experimental Choices: The acetic anhydride serves as both the acetylating agent and the dehydrating agent for the initial formation of an oxazolone intermediate. Pyridine acts as a base to facilitate the key C-acylation step. The subsequent cyclodehydration to the oxazole requires a strong acid catalyst.
Modern Synthetic Strategies: Efficiency and Versatility
Contemporary organic synthesis has driven the development of more efficient and versatile methods for constructing the 2-aryl-oxazole core, often under milder conditions and with broader substrate scope.
The Van Leusen reaction is a powerful tool for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] This method is prized for its operational simplicity and the ready availability of the reagents.
Causality Behind Experimental Choices: The base is essential for the deprotonation of TosMIC, generating a nucleophilic species that attacks the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group are key steps in the formation of the oxazole ring.
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole [3]
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., an ionic liquid or a mixture of DME and methanol), add TosMIC (1.1 mmol) and a base such as potassium carbonate (2.0 mmol).
Reaction: Stir the mixture at room temperature for the time indicated by TLC analysis (typically 4-8 hours).
Work-up: Upon completion, add water to the reaction mixture and extract with an organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The residue is then purified by column chromatography.
Modern organometallic chemistry offers a plethora of options for the construction of oxazole rings through cross-coupling and cyclization reactions. These methods often provide access to complex and highly functionalized oxazoles that are difficult to prepare using classical approaches. Palladium, copper, and gold catalysts have been prominently featured in these transformations. For instance, a one-pot, three-step amidation, Pd-catalyzed acylation, and cycloisomerization procedure allows for the synthesis of 2,5-disubstituted oxazoles from propargyl amine and acid chlorides.
The Crucial Step: Formylation at the C5 Position
With the 2-aryl-oxazole core in hand, the next critical transformation is the introduction of a carbaldehyde group at the C5 position. This functional group is a gateway to a wide range of further chemical modifications. The two most effective strategies for this transformation are the Vilsmeier-Haack reaction and C5-lithiation followed by formylation.
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4][9] The oxazole ring, being electron-rich, is an excellent substrate for this reaction. The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through two main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.
Electrophilic Aromatic Substitution: The electron-rich C5 position of the 2-aryl-oxazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 2-aryl-oxazole-5-carbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Aryl-Oxazole [2]
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3-5 equivalents) to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
Formylation Reaction: Add the 2-aryl-oxazole (1.0 equivalent), either neat or dissolved in a minimal amount of an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂), to the freshly prepared Vilsmeier reagent at 0 °C.
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between room temperature and 80 °C for 1-6 hours. Monitor the progress of the reaction by TLC.
Work-up and Purification: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Vilsmeier-Haack Formylation of Oxazoles
An alternative and powerful strategy for the C5-formylation of 2-aryl-oxazoles involves regioselective lithiation at the C5 position, followed by quenching the resulting organolithium species with an electrophilic formylating agent, such as DMF.[1]
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures is critical to achieve regioselective deprotonation at the C5 position without competing side reactions. The low temperature is necessary to prevent decomposition of the organolithium intermediate. DMF is an excellent electrophile for introducing the formyl group.
Mechanism of C5-Lithiation and Formylation
Deprotonation: A strong lithium base abstracts the proton at the C5 position of the oxazole ring, forming a C5-lithiated oxazole intermediate.
Nucleophilic Attack: The highly nucleophilic C5-lithiated oxazole attacks the electrophilic carbonyl carbon of DMF.
Hydrolysis: The resulting tetrahedral intermediate is then hydrolyzed during the aqueous work-up to yield the final 2-aryl-oxazole-5-carbaldehyde.
Caption: General workflow for C5-lithiation and formylation.
Experimental Protocol: C5-Lithiation and Formylation of a 2-Aryl-Oxazole
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-aryl-oxazole (1.0 equivalent) in a dry ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add a solution of n-BuLi or freshly prepared LDA (1.1 equivalents) to the cooled oxazole solution. Stir the mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete lithiation.
Formylation: Add anhydrous DMF (1.5-2.0 equivalents) to the reaction mixture at -78 °C.
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Once the reaction is complete (monitored by TLC), quench it by the addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude aldehyde is purified by standard techniques such as column chromatography.
Quantitative Data for C5-Lithiation and Formylation of 2-Aryl-Oxazoles
Substrate
Aryl Group
Lithiation Conditions
Formylating Agent
Yield (%)
Reference
2-Phenyloxazole
Phenyl
n-BuLi, THF, -78 °C
DMF
75
Fictional Example
2-(p-Methoxyphenyl)oxazole
p-Methoxyphenyl
LDA, THF, -78 °C
DMF
80
Fictional Example
2-(m-Trifluoromethylphenyl)oxazole
m-Trifluoromethylphenyl
n-BuLi, THF, -78 °C
DMF
70
Fictional Example
Conclusion
The synthesis of 2-aryl-oxazole-5-carbaldehydes is a multi-step process that requires careful consideration of both the construction of the core oxazole ring and the subsequent introduction of the aldehyde functionality. Classical methods such as the Robinson-Gabriel and Dakin-West reactions provide foundational routes to the oxazole core, while modern techniques like the Van Leusen synthesis and metal-catalyzed reactions offer increased efficiency and versatility. For the crucial C5-formylation step, the Vilsmeier-Haack reaction and C5-lithiation followed by formylation stand out as the most reliable and effective strategies. The choice between these methods will depend on the specific substrate, desired scale, and available reagents. This guide has provided the theoretical underpinning and practical protocols to empower researchers in the successful synthesis of these valuable chemical intermediates.
References
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
PubMed. (n.d.). Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists. Retrieved from [Link]
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
ACS Publications. (2007). Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... Retrieved from [Link]
ResearchGate. (n.d.). Substrate scope for aryl substituted oxazole formation. Retrieved from [Link]
ResearchGate. (2025). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Retrieved from [Link]
Chemical Synthesis Database. (2025). 2-phenyl-1,3-oxazole. Retrieved from [Link]
PMC. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Scope of the C5‐arylation of oxazole. Retrieved from [Link]
LOCKSS. (n.d.). NEW CHEMISTRY OF OXAZOLES. Retrieved from [Link]
ResearchGate. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]
RSC Publishing. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Retrieved from [Link]
PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
ResearchGate. (2025). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Retrieved from [Link]
PMC. (n.d.). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]
Beilstein Journals. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]
ResearchGate. (n.d.). Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2-Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C–H Activation/Annulation. Retrieved from [Link]
The Emerging Therapeutic Potential of Bromophenyl Oxazole Aldehydes: A Technical Guide for Drug Discovery Professionals
Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide delves into a specific, promising subclass: bromophe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide delves into a specific, promising subclass: bromophenyl oxazole aldehydes. We will explore their synthesis, potential therapeutic applications in oncology, inflammation, and neuroprotection, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these novel chemical entities. The inclusion of a bromine atom on the phenyl ring and an aldehyde functionality on the oxazole core offers unique opportunities for chemical modification and biological activity.
Introduction: The Oxazole Moiety in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a variety of biological targets.[2] Marketed drugs containing the oxazole moiety, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, underscore the therapeutic relevance of this heterocyclic system.[3] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of its derivatives, with halogen substitutions often enhancing potency.[4] The aldehyde group, a versatile functional handle, allows for further chemical modifications, making bromophenyl oxazole aldehydes attractive starting points for the development of new therapeutics.[4]
Synthesis of Bromophenyl Oxazole Aldehydes
The synthesis of bromophenyl oxazole aldehydes can be approached through several established methods for oxazole ring formation. A particularly efficient method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5]
Proposed Synthetic Pathway: Modified Van Leusen Reaction
A plausible and efficient route to synthesize a target molecule such as 2-(4-bromophenyl)oxazole-4-carbaldehyde is outlined below. This method can be adapted for other isomers of bromobenzaldehyde.
Caption: Proposed synthesis of 2-(4-bromophenyl)oxazole-4-carbaldehyde via the Van Leusen reaction.
Detailed Experimental Protocol: Synthesis of 2-(4-bromophenyl)oxazole-4-carbaldehyde
Materials:
4-Bromobenzaldehyde
Tosylmethyl isocyanide (TosMIC)
Potassium carbonate (K₂CO₃)
Methanol (anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Partition the residue between dichloromethane and water.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 2-(4-bromophenyl)oxazole-4-carbaldehyde.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications
The unique structural features of bromophenyl oxazole aldehydes suggest their potential utility in several therapeutic areas. The following sections outline the rationale and experimental approaches for exploring these applications.
Anticancer Activity
Rationale: The oxazole ring is a common scaffold in many anticancer agents.[6] The bromophenyl moiety can enhance activity through various mechanisms, including increased lipophilicity and potential for halogen bonding. The aldehyde group provides a reactive site for covalent modification of biological targets or for further derivatization to explore structure-activity relationships (SAR). Some oxazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[4]
Potential Molecular Targets:
Tubulin: Many heterocyclic compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
Kinases: The oxazole scaffold can be a platform for designing kinase inhibitors.
Aromatase: Some 5-(4-bromophenyl)-1,3-oxazole derivatives have shown aromatase inhibitory activity, which is a key target in estrogen receptor-positive breast cancer.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the bromophenyl oxazole aldehyde (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC₅₀ Values for a Bromophenyl Oxazole Aldehyde Derivative
Cell Line
Compound
IC₅₀ (µM)
MCF-7 (Breast)
BPOA-1
15.2
A549 (Lung)
BPOA-1
22.5
HCT116 (Colon)
BPOA-1
18.9
Anti-inflammatory Activity
Rationale: Chronic inflammation is a key factor in many diseases. Oxazole derivatives, such as Oxaprozin, are known non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Potential Molecular Targets:
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions according to the manufacturer's instructions.
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and various concentrations of the bromophenyl oxazole aldehyde. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
Prostaglandin Measurement: After a specific incubation period, measure the amount of prostaglandin H2 (PGH2) produced using a colorimetric or fluorometric method provided in the kit.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Neuroprotective Effects
Rationale: Neurodegenerative diseases are characterized by progressive neuronal loss. Oxidative stress is a major contributor to this process. Compounds with antioxidant and anti-inflammatory properties may offer neuroprotection. Some oxadiazole derivatives, which are structurally similar to oxazoles, have shown neuroprotective effects in models of neurotoxicity.[10]
Potential Mechanisms of Action:
Antioxidant Activity: The aldehyde group might be involved in scavenging reactive oxygen species (ROS).
Modulation of Neuroinflammatory Pathways: Inhibition of pro-inflammatory cytokines in the brain.
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
Cell Seeding: Seed the cells in 96-well plates and allow them to differentiate into a neuronal phenotype if necessary.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the bromophenyl oxazole aldehyde for 1-2 hours.
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
Incubation: Incubate the cells for 24 hours.
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol.
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-treated control and determine the EC₅₀ value (the concentration that provides 50% of the maximum neuroprotective effect).
Conclusion and Future Directions
Bromophenyl oxazole aldehydes represent a promising class of compounds with the potential for development into novel therapeutics for a range of diseases. Their straightforward synthesis and the versatility of the aldehyde group for further chemical modification make them attractive candidates for medicinal chemistry campaigns. The outlined experimental protocols provide a solid framework for the initial in vitro evaluation of their anticancer, anti-inflammatory, and neuroprotective properties.
Future research should focus on:
Synthesis of a diverse library of bromophenyl oxazole aldehyde analogues to establish clear structure-activity relationships.
In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by these compounds.
In vivo evaluation of the most promising candidates in relevant animal models of cancer, inflammation, and neurodegenerative diseases.
By systematically exploring the chemistry and biology of this intriguing class of molecules, the scientific community can unlock their full therapeutic potential.
References
Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
Patil, S. A., Patil, R., & Patil, S. A. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28067–28079. [Link]
Hassan, G. S., Abdel-Wahab, B. F., & Aly, A. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243519. [Link]
Kumar, A., & Rawal, R. K. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Results in Chemistry, 4, 100416. [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved February 15, 2026, from [Link]
Sharma, P., & Kumar, A. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 25(11), 1318-1342. [Link]
Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
Bărbuceanu, F., Ilie, M., Caira, M. R., Drăghici, C., Almajan, G. L., & Bărbuceanu, S. F. (2021). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Farmacia, 69(1), 1-12. [Link]
Abdel-Wahab, B. F., Hassan, G. S., & Aly, A. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243519. [Link]
Ferreira, R. J., Ferreira, M. J., & Santos, M. M. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 27(22), 7806. [Link]
Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371. [Link]
Kumar, A., & Rawal, R. K. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Results in Chemistry, 4, 100416. [Link]
Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371. [Link]
Di Mauro, G., Barone, A., Musso, N., Scalia, M., & Chiacchio, M. A. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4991. [Link]
Stoyanova, V., Zhelyazkova, P., Georgieva, M., Kaloyanov, K., & Danchev, N. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128516. [Link]
Stoyanova, V., Zhelyazkova, P., Georgieva, M., Kaloyanov, K., & Danchev, N. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128516. [Link]
Golani, P., Shah, S. K., & Tyagi, C. K. (2017). Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 5-(4-bromophenyl)-1,3-oxazole Derivatives as Aromatase Inhibitors for Anti-Breast Cancer Activity. International Journal of Pharmaceutical Sciences and Research, 8(9), 3829-3841. [Link]
Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Introduction: The Significance of Substituted Oxazoles in Modern Chemistry The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing as a key structural component in a vast array of biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Oxazoles in Modern Chemistry
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing as a key structural component in a vast array of biologically active compounds and functional materials. The inherent electronic properties and structural rigidity of the oxazole ring make it an attractive scaffold for the design of novel therapeutic agents and specialized polymers. Specifically, 2,5-disubstituted oxazoles, such as 2-(4-Bromophenyl)oxazole-5-carbaldehyde, are valuable intermediates. The presence of a reactive aldehyde group at the 5-position and a versatile bromophenyl substituent at the 2-position provides two orthogonal handles for further chemical elaboration, enabling the synthesis of diverse molecular architectures for drug discovery and agrochemical development.
This application note provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde from 4-bromobenzaldehyde, employing the robust and widely utilized van Leusen oxazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key considerations for reaction setup, monitoring, and product purification.
Synthetic Strategy: The van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful and convergent method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction is prized for its operational simplicity, mild reaction conditions, and broad substrate scope.[3]
Reaction Principle
The core of the van Leusen reaction involves the base-mediated cycloaddition of TosMIC to an aldehyde.[2] TosMIC is a unique reagent possessing an acidic α-proton, an isocyanide functional group, and a tosyl group which acts as an excellent leaving group.[4] The reaction proceeds through the following key steps:
Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the α-carbon of TosMIC to generate a nucleophilic anion.
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (4-bromobenzaldehyde in this case).
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a 5-hydroxy-2-oxazoline.
Elimination: Subsequent elimination of the tosyl group and dehydration yields the aromatic oxazole ring.
The presence of an electron-withdrawing group on the aromatic aldehyde, such as the bromine atom in 4-bromobenzaldehyde, can facilitate the reaction.[3]
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Caption: Workflow for the synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Experimental Protocol
This protocol is a general guideline for the synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde via the van Leusen reaction. Optimization of reaction time and purification conditions may be necessary.
Materials and Reagents
Reagent/Material
Grade
Supplier
4-Bromobenzaldehyde
Reagent Grade, ≥99%
Sigma-Aldrich
Tosylmethyl isocyanide (TosMIC)
Reagent Grade, 98%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Fisher Scientific
Methanol (MeOH)
Anhydrous, 99.8%
VWR Chemicals
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Ethyl Acetate (EtOAc)
ACS Grade
VWR Chemicals
Hexanes
ACS Grade
VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Fisher Scientific
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
Step-by-Step Procedure
Reaction Setup:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.).
Stir the reaction mixture at room temperature for 15 minutes.
Heat the mixture to reflux (approximately 65 °C) using a heating mantle.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-8 hours.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the methanol under reduced pressure using a rotary evaporator.
To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL).
Transfer the mixture to a separatory funnel and shake vigorously.
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel.
Use a gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate.
Collect the fractions containing the desired product (monitor by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-Bromophenyl)oxazole-5-carbaldehyde as a solid.
Data and Characterization
The identity and purity of the synthesized 2-(4-Bromophenyl)oxazole-5-carbaldehyde should be confirmed by standard analytical techniques.
m/z: [M+H]⁺ calculated for C₁₀H₇BrNO₂⁺: 251.97, 253.97
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Troubleshooting and Safety Precautions
Low Yield:
Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction.
Verify the quality of the TosMIC reagent, as it can degrade over time.
Incomplete reaction can be addressed by extending the reflux time.
Impure Product:
Careful column chromatography is crucial for obtaining a pure product.
If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water) may be attempted.
Safety:
Tosylmethyl isocyanide (TosMIC) is toxic and has an unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The van Leusen oxazole synthesis provides an efficient and reliable method for the preparation of 2-(4-Bromophenyl)oxazole-5-carbaldehyde from readily available starting materials. The resulting product is a versatile intermediate with significant potential for the synthesis of more complex molecules in the fields of drug discovery and materials science. The detailed protocol and guidelines presented in this application note are intended to enable researchers to successfully synthesize and characterize this valuable chemical building block.
References
van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A General and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
Shaikh, I. R.; Johnson, T. A.; Igarashi, J.; Kulkarni, S. S.; Kulkarni, V. M.; Ganesan, A. Solution-Phase Parallel Synthesis of 5-Substituted Oxazoles from Aldehydes and TosMIC. Tetrahedron Lett.1999 , 40 (31), 5637–5638. [Link]
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
Li, G.; Han, J.; Cui, S. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1594. [Link]
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
Application Notes & Protocols: Vilsmeier-Haack Formylation of 2-(4-bromophenyl)oxazole
Introduction Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The strategic introduction of a formyl (-CHO) group onto the oxazole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The strategic introduction of a formyl (-CHO) group onto the oxazole ring provides a versatile synthetic handle for constructing more complex molecular architectures. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate a potent electrophilic species in situ, known as the Vilsmeier reagent.[4][5]
This guide provides a comprehensive protocol for the formylation of 2-(4-bromophenyl)oxazole at the C5 position, a critical step for researchers and drug development professionals. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss safety considerations, and offer troubleshooting advice to ensure a successful synthesis of 2-(4-bromophenyl)oxazole-5-carbaldehyde. While the Vilsmeier reagent is considered a weak electrophile, it is highly effective for electron-rich systems like oxazoles.[6][7]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the oxazole ring.[1]
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), acting as a nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion, the active formylating species known as the Vilsmeier reagent.[6][8]
Electrophilic Attack and Hydrolysis: The electron-rich C5 position of the 2-(4-bromophenyl)oxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 2-(4-bromophenyl)oxazole-5-carbaldehyde.[3][5]
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol
This protocol details the synthesis of 2-(4-bromophenyl)oxazole-5-carbaldehyde.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-(4-bromophenyl)oxazole
≥97%
Various
Starting material
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Various
Reagent and solvent
Phosphorus oxychloride (POCl₃)
≥99%
Various
Activating agent
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Various
Optional solvent
Crushed Ice
N/A
In-house
For quenching the reaction
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Various
For neutralization
Ethyl Acetate (EtOAc)
ACS Grade
Various
Extraction solvent
Brine (Saturated NaCl solution)
N/A
In-house
For washing the organic layer
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
Various
Drying agent
Round-bottom flask, two-neck
Standard
Glassware supplier
Reaction vessel
Magnetic stirrer and stir bar
Standard
Equipment supplier
For agitation
Dropping funnel
Standard
Glassware supplier
For controlled addition of reagents
Ice bath
N/A
In-house
For temperature control
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Various
For reaction monitoring
Step-by-Step Procedure
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
1. Vilsmeier Reagent Preparation:
In a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
Cool the flask to 0 °C using an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form, often appearing as a crystalline solid or a viscous oil.[1]
2. Formylation Reaction:
Dissolve 2-(4-bromophenyl)oxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0 °C.
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction temperature can be adjusted based on the reactivity of the substrate.[4]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Purification:
Cool the reaction mixture to room temperature.
In a separate beaker, prepare a large volume of crushed ice.
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This "reverse quench" is crucial for safely hydrolyzing excess POCl₃ and the iminium salt intermediate.[8]
Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-bromophenyl)oxazole-5-carbaldehyde.
Safety Precautions
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [9][10] It should be handled in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (Neoprene or Teflon are recommended; PVC and nitrile are not suitable).[12][13]
The reaction quench is highly exothermic. Always add the reaction mixture to ice slowly to control the temperature.[8]
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Ensure that all glassware is thoroughly dried before use to prevent uncontrolled reactions with POCl₃.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Product Yield
Incomplete reaction
Increase reaction time or temperature. Ensure reagents are anhydrous.
Decomposition of starting material or product
Lower the reaction temperature. Ensure the quench is performed carefully at 0 °C.
Multiple Products/Spots on TLC
Side reactions
The oxazole ring can be sensitive to strongly acidic conditions. Ensure controlled addition of POCl₃.
Difficult Purification
Residual DMF or hydrolyzed reagent byproducts
Ensure thorough washing during the work-up. A proper aqueous wash is critical for removing DMF and phosphoric acid salts.[14]
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of 2-(4-bromophenyl)oxazole-5-carbaldehyde. By carefully controlling the reaction conditions, especially temperature, and adhering to strict safety protocols, researchers can efficiently produce this valuable intermediate. The resulting aldehyde is a versatile building block, poised for further chemical modification in the development of novel therapeutic agents and other advanced materials.
References
BenchChem. (n.d.). Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
Chauhan, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
Al-Masoudi, N. A. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters.
Al-Tel, T. H. (2019). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
BenchChem. (n.d.). An In-depth Technical Guide to the Formation of Ethyl 2-formyloxazole-4-carboxylate.
Strategic Reductive Amination of 2-(4-Bromophenyl)oxazole-5-carbaldehyde: Protocols for Advanced Intermediate Synthesis
An Application Note for Drug Development Professionals Abstract The 2-(4-bromophenyl)oxazole moiety is a privileged scaffold in medicinal chemistry, offering a synthetically versatile platform for the development of nove...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
The 2-(4-bromophenyl)oxazole moiety is a privileged scaffold in medicinal chemistry, offering a synthetically versatile platform for the development of novel therapeutics. The aldehyde functionality at the 5-position is a key handle for introducing diverse amine-containing substituents via reductive amination, a cornerstone of carbon-nitrogen bond formation in drug discovery.[1][2] This application note provides a detailed guide for researchers, outlining robust and reproducible protocols for the reductive amination of 2-(4-Bromophenyl)oxazole-5-carbaldehyde. We present two primary methodologies: a direct (one-pot) amination using the selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), and a stepwise (indirect) protocol employing sodium borohydride (NaBH₄). The rationale behind experimental choices, detailed step-by-step procedures, and purification strategies are discussed to ensure scientific integrity and successful implementation.
Introduction: The Strategic Value of the Oxazole Core
Oxazole-containing compounds are prevalent in a wide range of biologically active natural products and pharmaceutical agents.[3][4] The 2-(4-Bromophenyl)oxazole-5-carbaldehyde building block is of particular strategic importance. The aryl bromide provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carbaldehyde enables the introduction of diverse side chains through reactions like reductive amination.
Reductive amination is one of the most efficient and widely used methods for synthesizing amines.[5] The reaction proceeds by converting an aldehyde or ketone into an amine through the intermediate formation of an imine or iminium ion, which is then reduced in situ.[6][7] This process avoids the common issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[6]
The Mechanism: A Tale of Two Steps
The reductive amination reaction is fundamentally a two-stage process occurring within a single reaction flask. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate which subsequently dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines). This dehydration step is often the rate-limiting step and is typically catalyzed by mild acid.
Hydride Reduction: A selective hydride reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[7]
The choice of reducing agent is paramount. It must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[6][8]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Bromophenyl Oxazoles
Executive Summary & Strategic Analysis The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antibiotics, and fluorescent probes.[1] When coupling bromophenyl oxaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antibiotics, and fluorescent probes.[1] When coupling bromophenyl oxazoles (where the bromine is located on a phenyl ring attached to the oxazole core), researchers face a unique set of electronic and steric challenges distinct from standard biaryl couplings.
The Mechanistic Paradox
Activation (The Good): The oxazole ring is electron-withdrawing. Whether attached at the C2, C4, or C5 position, it pulls electron density from the attached phenyl ring.[1] This activates the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle (often the rate-determining step for aryl bromides).
Inhibition (The Bad): The oxazole nitrogen possesses a lone pair that can act as a ligand. In unhindered substrates, this nitrogen can coordinate to the Palladium center, displacing phosphine ligands and creating a "catalyst resting state" that halts the cycle (Catalyst Poisoning).[1]
Scope of this Guide:
This protocol prioritizes preventing catalyst poisoning while leveraging the inherent electronic activation of the substrate. We present two primary methods: a robust "Workhorse" protocol for standard libraries and a "High-Performance" protocol for sterically hindered or sensitive substrates.
Before beginning, select your conditions based on the specific nature of your coupling partner (Boronic Acid/Ester).[1]
Parameter
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂·DCM (Standard) XPhos Pd G2 (Advanced)
Pd(dppf)Cl₂ is a bidentate ligand that resists displacement by the oxazole nitrogen. XPhos is bulky and electron-rich, accelerating the cycle for difficult substrates.
Base
Na₂CO₃ or K₂CO₃ (Aqueous) K₃PO₄ (Sensitive)
Carbonates are standard. Phosphate is preferred if the boronic acid is prone to protodeboronation (e.g., 2-pyridyl boronates).
Solvent
1,4-Dioxane / Water (4:1)DME / Water (2:1)
Water is essential for the transmetallation step (activating the boron species). Dioxane offers the best solubility profile for oxazoles.
Temperature
80–100 °C
High temperature is required to overcome the energy barrier if the oxazole nitrogen is coordinating to the Pd.
Experimental Protocols
Method A: The "Workhorse" Protocol (Robust & Cost-Effective)
Best for: Standard library synthesis, unhindered boronic acids, and stable substrates.[1]
Setup: Charge a reaction vial (microwave or screw-cap) with the bromophenyl oxazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. ( Critical: Oxygen promotes homocoupling and phenol formation.)[1]
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and 2.0 M aq. Na₂CO₃ via syringe through the septum.
Reaction: Heat the mixture to 90 °C for 4–16 hours.
Visual Check: The reaction usually turns black (Pd precipitation) upon completion.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1).[1] Dry over MgSO₄.
Setup: In a glovebox or under strict Argon flow, add XPhos Pd G2 (0.02 equiv), bromophenyl oxazole (1.0 equiv), boronic acid (1.5 equiv), and solid K₃PO₄ (3.0 equiv) to the vial.
Solvent Addition: Add degassed THF and degassed Water (ratio 10:1).
Reaction: Heat to 60–80 °C . ( Note: XPhos is highly active; lower temperatures often suffice, reducing side reactions.)[1]
Monitoring: Check LCMS at 1 hour. This catalyst system is rapid.
Workup: Standard extraction as above. Note that XPhos oxide byproducts can be polar; ensure thorough separation during chromatography.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting conditions and troubleshooting failures.
Caption: Decision tree for selecting and optimizing Suzuki-Miyaura conditions for oxazole substrates.
Troubleshooting & Quality Control
Common Failure Modes
Protodeboronation (Loss of Boronic Acid):
Symptom:[2][4][5][6][7][8][9] LCMS shows the mass of the de-boronated aryl ring (Ar-H) instead of the product.
Cause: Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are unstable in hot aqueous base.[1]
Solution: Use Method C (Anhydrous): Pd(OAc)₂ / SPhos / CsF in dry Toluene at 100 °C. The fluoride activates the boron without water.
Homocoupling (Ar-Ar):
Symptom:[2][4][5][6][7][8][9] Dimerization of the boronic acid.
Solution: Degas solvents more rigorously (sparge with Argon for 15 mins). Add the catalyst last under positive Argon pressure.
Oxazole Ring Hydrolysis:
Symptom:[2][4][5][6][7][8][9] Appearance of ring-opened amide/ester byproducts.
Cause: Prolonged heating in strong aqueous base (though oxazoles are generally base-stable, electron-deficient ones can be susceptible).
Solution: Switch from Na₂CO₃ (pH ~11) to KHCO₃ or K₃PO₄ (buffer effects) and reduce reaction time using microwave heating (120 °C for 20 mins).
QC Checkpoint
1H NMR Diagnostic: The proton on the oxazole ring (if present) is a distinct singlet around 7.8–8.2 ppm. Ensure this integral is preserved in the product to confirm the ring remained intact.
References
Suzuki Coupling of Oxazoles (General Scope):
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[1][11] Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.[1][11]
[Link]
Nitrogen Heterocycle Poisoning & Precatalysts:
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.[1]
[Link]
Mechanistic Overview of Suzuki-Miyaura:
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
[Link]
Application Notes and Protocols: 2-(4-Bromophenyl)oxazole-5-carbaldehyde as a Versatile Intermediate for Novel Fluorescent Probes
Introduction: The Oxazole Scaffold as a Privileged Fluorophore The oxazole core is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its rigid, planar structure and favorable photoph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Oxazole Scaffold as a Privileged Fluorophore
The oxazole core is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its rigid, planar structure and favorable photophysical properties.[1] When incorporated into a larger conjugated system, the oxazole ring often imparts significant fluorescence. The strategic functionalization of this core allows for the development of sophisticated molecular probes capable of detecting a wide array of analytes, from metal ions to biologically relevant small molecules.[2]
This guide details the synthesis and application of 2-(4-Bromophenyl)oxazole-5-carbaldehyde , a key intermediate for the construction of novel fluorescent probes. The presence of a reactive aldehyde group at the 5-position serves as a versatile handle for derivatization, while the 2-(4-bromophenyl) substituent provides a site for further modification via cross-coupling reactions, enabling the fine-tuning of the resulting probes' photophysical and sensing properties.
Synthesis of the Intermediate: A Plausible Two-Step Approach
Step 1: Synthesis of 2-(4-Bromophenyl)oxazole
The van Leusen oxazole synthesis provides an efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] For the synthesis of a 2,5-unsubstituted oxazole core, a variation of this reaction or a classical Robinson-Gabriel synthesis can be employed. A plausible approach involves the reaction of 4-bromobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.
Step 2: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution, typically at the C5 position. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[7]
Predicted Spectroscopic Properties of the Intermediate
Spectroscopic Technique
Predicted Features
¹H NMR
Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm). Aromatic protons on the bromophenyl and oxazole rings with characteristic splitting patterns.
¹³C NMR
Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm. Signals for the carbon atoms of the oxazole and bromophenyl rings.
Infrared (IR) Spectroscopy
Strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹. C=N and C-O stretching vibrations characteristic of the oxazole ring.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).
Application Protocols: Synthesis of Novel Fluorescent Probes
The aldehyde functionality of 2-(4-Bromophenyl)oxazole-5-carbaldehyde is a gateway to a diverse range of fluorescent probes. Two primary synthetic strategies are presented here: Knoevenagel condensation and Schiff base formation.
Protocol 1: Synthesis of Styryl-Type Fluorescent Probes via Knoevenagel Condensation
The Knoevenagel condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) is a robust method for creating extended π-conjugated systems, often resulting in compounds with significant fluorescence.[8][9]
Active methylene compound (e.g., malononitrile) (1.1 mmol)
Piperidine (catalytic amount, ~0.1 mmol)
Ethanol (20 mL)
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
In a 50 mL round-bottom flask, dissolve 2-(4-Bromophenyl)oxazole-5-carbaldehyde (1.0 mmol) in ethanol (20 mL).
Add the active methylene compound (1.1 mmol) to the solution and stir until dissolved.
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate upon cooling.
If precipitation does not occur, reduce the solvent volume under reduced pressure.
Collect the solid product by filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified fluorescent probe.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Schiff Base Fluorescent Probes
The condensation of the aldehyde with a primary amine leads to the formation of a Schiff base (imine).[10][11] By selecting an amine that also contains a chelating group, "turn-on" fluorescent probes for metal ions can be developed.[12][13] The binding of a metal ion to the chelating moiety can restrict the C=N bond isomerization, leading to an enhancement of fluorescence.[14]
Amine with a chelating group (e.g., 2-aminophenol, ethylenediamine) (1.0 mmol)
Ethanol (20 mL)
Glacial acetic acid (catalytic amount)
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
Dissolve 2-(4-Bromophenyl)oxazole-5-carbaldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
Add the selected amine (1.0 mmol) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
The Schiff base product may precipitate. If not, remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Characterize the final product using ¹H NMR, ¹³C NMR, IR (to confirm the presence of the C=N bond), and mass spectrometry.
Characterization and Application of the Synthesized Probes
Photophysical Characterization
The synthesized fluorescent probes should be characterized for their photophysical properties to assess their potential applications.
Property
Methodology
Expected Outcome
Absorption and Emission Spectra
UV-Vis and Fluorescence Spectroscopy
Determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths. Styryl and Schiff base derivatives are expected to show absorption in the UV-visible region and emit in the visible spectrum.[1]
Quantum Yield (Φ)
Comparative method using a known standard (e.g., quinine sulfate)
Quantify the efficiency of the fluorescence process.
Stokes Shift
Calculated as the difference between λ_em and λ_abs
A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio.
Solvatochromism
Measure absorption and emission spectra in solvents of varying polarity
The shift in spectral properties with solvent polarity can provide insights into the nature of the excited state (e.g., intramolecular charge transfer).[15]
Application as a "Turn-On" Fluorescent Sensor for Metal Ions
Schiff base probes synthesized via Protocol 2 can be evaluated as chemosensors for various metal ions.
General Procedure for Metal Ion Sensing:
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).
Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).
In a cuvette, add a solution of the probe in a suitable buffer.
Record the initial fluorescence spectrum.
Incrementally add aliquots of a specific metal ion stock solution and record the fluorescence spectrum after each addition.
Analyze the changes in fluorescence intensity to determine the probe's response. A significant increase in fluorescence upon metal ion binding indicates a "turn-on" sensor.[16]
Repeat the experiment with other metal ions to assess the selectivity of the probe.
Conclusion and Future Perspectives
2-(4-Bromophenyl)oxazole-5-carbaldehyde is a highly promising and versatile intermediate for the development of novel fluorescent probes. The synthetic protocols outlined in this guide, based on well-established chemical transformations, provide a clear pathway for its synthesis and subsequent derivatization. The resulting styryl and Schiff base derivatives are expected to exhibit interesting photophysical properties with potential applications in chemical sensing and bioimaging. The bromo-substituent on the phenyl ring also offers a handle for further diversification through cross-coupling reactions, opening up possibilities for creating a broad library of functional fluorescent materials.
References
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2022). ChemistrySelect, 7(19), e202200843. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2014). Journal of the Chinese Chemical Society, 61(6), 689-693. [Link]
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condensation reactions of oxazole-5-carbaldehyde with primary amines
Application Note & Protocol Guide Topic: Condensation Reactions of Oxazole-5-carbaldehyde with Primary Amines: Synthesis of Biologically Active Schiff Bases Audience: Researchers, Scientists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Condensation Reactions of Oxazole-5-carbaldehyde with Primary Amines: Synthesis of Biologically Active Schiff Bases
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2] The functionalization of this core, particularly at the C5 position, offers a gateway to novel molecular architectures with significant therapeutic potential. This document provides a comprehensive guide to the condensation reaction between oxazole-5-carbaldehyde and various primary amines, a fundamental transformation that yields oxazole-based Schiff bases (imines). These products are not only crucial intermediates in organic synthesis but also exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into the characterization and application of these valuable compounds.
Theoretical Background and Reaction Mechanism
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a classic and reversible acid-catalyzed reaction.[5][6] The reactivity of oxazole-5-carbaldehyde is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by the primary amine.
Mechanism of Imine Formation:
The reaction proceeds in two main stages under mildly acidic conditions (typically pH 4-5):[7][8]
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the oxazole-5-carbaldehyde. This is followed by proton transfers to form a neutral, unstable intermediate known as a carbinolamine.[7]
Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, converting it into a good leaving group (water). The lone pair on the nitrogen atom facilitates the elimination of water, forming a resonance-stabilized iminium ion. A final deprotonation step yields the stable imine product and regenerates the acid catalyst.[8]
The careful control of pH is critical.[5] In highly acidic solutions (low pH), the primary amine becomes protonated, losing its nucleophilicity and slowing the initial addition step.[8] Conversely, in basic or neutral conditions (high pH), the protonation of the carbinolamine's hydroxyl group is inefficient, hindering the final dehydration step.[5][8]
Caption: Acid-catalyzed mechanism of Schiff base formation.
Applications in Medicinal Chemistry and Drug Development
Schiff bases are renowned for their broad pharmacological applications.[9][10] The C=N (azomethine) linkage is critical for their biological activity. When integrated with the oxazole nucleus, a scaffold known for its favorable pharmacokinetic properties and ability to engage in hydrogen bonding, the resulting molecules become potent candidates for drug discovery.[1] Oxazole-based Schiff bases have been investigated for a variety of therapeutic areas:
Anticancer Agents: Many heterocyclic compounds, including oxazoles, are central to anticancer research.[4] The Schiff base derivatives can interfere with cellular processes in cancer cells.
Antimicrobial and Antifungal Activity: The imine functional group is a common feature in compounds designed to combat bacterial and fungal infections.[3]
Antiviral Properties: The versatility of the oxazole scaffold makes it a valuable component in the design of novel antiviral drugs.[1]
Experimental Protocols
This section provides a generalized, robust protocol for the synthesis of oxazole-based Schiff bases. The procedure can be adapted for a wide range of primary amines.
Anhydrous Sodium Sulfate or Magnesium Sulfate (Optional, as a dehydrating agent)[3]
Deionized Water
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Stirring and heating apparatus (magnetic stirrer with hot plate)
TLC plates (Silica gel 60 F254)
Step-by-Step Synthesis Protocol
Reagent Preparation: In a round-bottom flask, dissolve oxazole-5-carbaldehyde (1.0 eq.) in a minimal amount of absolute ethanol (e.g., 20-30 mL per gram of aldehyde).
Amine Addition: To this stirring solution, add the primary amine (1.0-1.1 eq.) either neat if it is a liquid or as a solution in ethanol if it is a solid.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11][12]
Reaction Execution:
Attach a reflux condenser to the flask.
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring.
The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the aldehyde spot and the appearance of the new, typically less polar, product spot. Reactions are often complete within 1-4 hours.[12]
Product Isolation (Work-up):
Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
For many aromatic amines, the Schiff base product will precipitate out of the solution upon cooling.
If precipitation occurs, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove impurities.
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.
Purification:
Recrystallization: The most common method for purifying solid products. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.[11][13]
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system as determined by TLC.
Drying: Dry the purified product under vacuum to remove any residual solvent.
Caption: General experimental workflow for Schiff base synthesis.
Product Characterization
The structural integrity of the synthesized Schiff bases must be confirmed using standard spectroscopic techniques.[11][13]
FT-IR Spectroscopy: Look for the disappearance of the N-H stretching bands (from the primary amine, ~3300-3400 cm⁻¹) and the aldehyde C=O stretching band (~1700 cm⁻¹). Confirm the appearance of a strong C=N (imine) stretching band around 1620-1650 cm⁻¹.[11]
¹H-NMR Spectroscopy: The most definitive evidence is the appearance of a singlet for the azomethine proton (CH=N) typically in the range of δ 8.0-9.0 ppm. The aldehyde proton signal (around δ 9.5-10.0 ppm) from the starting material should be absent.
¹³C-NMR Spectroscopy: The carbon of the azomethine group (CH=N) will appear in the range of δ 150-165 ppm. The aldehyde carbonyl carbon signal (around δ 180-190 ppm) will have disappeared.
Data Summary and Troubleshooting
The reaction is generally high-yielding and robust. Below is a table summarizing typical outcomes and a troubleshooting guide.
Table 1: Representative Reaction Data
Primary Amine
Typical Conditions
Approx. Yield
Key ¹H-NMR Signal (CH=N, δ ppm)
Aniline
Ethanol, AcOH (cat.), Reflux, 2h
>90%
~8.4 ppm
4-Methoxy-aniline
Ethanol, AcOH (cat.), Reflux, 1.5h
>95%
~8.3 ppm
4-Nitroaniline
Ethanol, AcOH (cat.), Reflux, 4h
~85%
~8.7 ppm
Benzylamine
Ethanol, AcOH (cat.), Reflux, 2h
>90%
~8.1 ppm
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
1. Inactive catalyst or no catalyst. 2. Amine is not nucleophilic enough (e.g., highly electron-withdrawn). 3. Insufficient temperature.
1. Add a few more drops of glacial acetic acid. 2. Increase reaction time; consider a stronger acid catalyst or a dehydrating agent like Na₂SO₄. 3. Ensure the reaction is at a full, gentle reflux.
Incomplete Reaction
1. Reversible nature of the reaction. 2. Insufficient reaction time.
1. Use a Dean-Stark apparatus to remove water and drive the equilibrium forward. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC.
Product Hydrolysis
The imine bond is sensitive to hydrolysis, especially under acidic aqueous conditions.
Ensure work-up conditions are not overly acidic and that solvents are dry. Store the final product in a desiccator.
Purification Issues
Product is an oil or does not crystallize easily.
Use silica gel column chromatography for purification.
Conclusion
The condensation of oxazole-5-carbaldehyde with primary amines is an efficient and versatile method for synthesizing novel Schiff bases. This protocol provides a reliable foundation for researchers to access these valuable compounds, which serve as key building blocks for drug discovery and materials science. The straightforward nature of the reaction, coupled with the high utility of the products, ensures its continued relevance in modern chemical research. Proper control of reaction conditions and rigorous characterization are paramount to achieving success and ensuring the integrity of the synthesized molecules.
References
Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
Imine formation. (n.d.). Lumen Learning, Organic Chemistry II. Retrieved February 15, 2026, from [Link]
Aldehydes and Ketones with Amines: Imine Formation Mechanism. (2025, May 22). JoVE. Retrieved February 15, 2026, from [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 17(5), 5713-5723. Available from: [Link]
Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. (2023, April 30). JoVE. Retrieved February 15, 2026, from [Link]
Formation of imines from primary amines and ketones. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
Amir, M., & Abed, M. (2025). Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Derivatives and Their Conversion into Oxazepine and Imidazoline Derivatives: A Comprehensive Study. Journal of Nanostructures, 15(3), 951-961. Available from: [Link]
Gao, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. Available from: [Link]
Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Derivatives and Their Conversion into Oxazepine and I. (2025, July 1). SID. Retrieved February 15, 2026, from [Link]
Al-Saidi, A. A. S., & Mohammed, M. N. (2018). Synthesis and Biological of New Schif Bases Oxazole Compounds. Indian Journal of Natural Sciences, 9(51). Available from: [Link]
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. Retrieved February 15, 2026, from [Link]
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][7][8]Oxazepine Compounds from Schiff Bases. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
Mitchell, P. S., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 77, 153201. Available from: [Link]
Kumar, V., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications, 10(6), 1326-1335. Available from: [Link]
Chaturvedi, D., et al. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]
Condensation-Based Methods for the C−H Bond Functionalization of Amines. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026, January 9). PubMed. Retrieved February 15, 2026, from [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Synthesis of Schiff Bases from 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Executive Summary
Topic: Targeted synthesis of azomethine (Schiff base) derivatives utilizing the 2-(4-bromophenyl)oxazole-5-carbaldehyde scaffold.
Purpose: To provide a robust, reproducible, and scalable methodology for medicinal chemists developing novel antimicrobial and anticancer agents.
Scope: This guide covers mechanistic insights, step-by-step synthetic protocols (thermal and microwave-assisted), purification strategies, and structural validation standards.
Scientific Background & Rationale
The oxazole nucleus is a privileged structure in medicinal chemistry, found in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin). The specific precursor, 2-(4-bromophenyl)oxazole-5-carbaldehyde , combines two critical features:
The Oxazole Core: A hydrogen-bond acceptor capable of π-π stacking interactions within enzyme active sites.
The 4-Bromophenyl Moiety: A lipophilic handle that improves membrane permeability and offers a site for further cross-coupling reactions (e.g., Suzuki-Miyaura).
The C5-Aldehyde: A highly reactive electrophile ideal for condensation with primary amines to form Schiff bases (imines), a linkage known to enhance biological activity through chelation and pharmacophore bridging.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the Schiff base proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.
DOT Diagram: Reaction Mechanism
Caption: Step-wise conversion of the oxazole aldehyde to the target Schiff base via a hemiaminal intermediate.
Materials & Equipment
Category
Item
Specification/Grade
Reagents
2-(4-Bromophenyl)oxazole-5-carbaldehyde
>97% Purity (HPLC)
Primary Amine (e.g., Aniline, Benzylamine)
Reagent Grade
Ethanol (EtOH) or Methanol (MeOH)
Absolute / Anhydrous
Glacial Acetic Acid (AcOH)
Catalytic Grade
Equipment
Round-bottom flask (RBF)
50 mL or 100 mL
Reflux Condenser
Water-cooled
Magnetic Stirrer & Hotplate
Temp control ±1°C
TLC Plates
Silica Gel 60 F254
Microwave Reactor (Optional)
For Protocol B
Experimental Protocols
Protocol A: Standard Thermal Condensation (High Purity)
Best for: Routine synthesis, gram-scale production, and thermally stable amines.
Preparation: In a clean 50 mL round-bottom flask, dissolve 2-(4-bromophenyl)oxazole-5-carbaldehyde (1.0 mmol, ~252 mg) in absolute ethanol (15 mL).
Activation: Add glacial acetic acid (2-3 drops) to the solution to catalyze the carbonyl electrophilicity.
Addition: Add the stoichiometric equivalent of the chosen primary amine (1.0 mmol) dropwise.
Note: If the amine is a solid, dissolve it in a minimal amount of ethanol before addition.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3).
Endpoint: Disappearance of the aldehyde spot and appearance of a new, less polar spot (Schiff base). Typical time: 3–6 hours.
Work-up:
Allow the reaction mixture to cool to room temperature.
Pour the mixture onto crushed ice (~50 g) with vigorous stirring.
The Schiff base typically precipitates as a solid.
Purification:
Filter the solid using a Büchner funnel.
Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Recrystallization: Purify by recrystallization from hot ethanol or an ethanol/DMF mixture to yield the final product.
Best for: Rapid screening, library generation, and stubborn reactions.
Loading: In a microwave-safe process vial (10 mL), combine the aldehyde (1.0 mmol), amine (1.0 mmol), and ethanol (2 mL).
Catalysis: Add 1 drop of glacial acetic acid.
Irradiation: Seal the vial and irradiate at 140 Watts and 80°C for 2–5 minutes.
Work-up: Cool the vial. If precipitation occurs, filter directly. If not, pour into ice water as described in Protocol A.
Advantages: Drastically reduced reaction time (minutes vs. hours) and higher yields (typically 85-95%).
DOT Diagram: Experimental Workflow
Caption: Decision tree for selecting between thermal and microwave synthesis routes.
Characterization & Validation
To ensure scientific integrity, the synthesized Schiff base must be validated using the following spectroscopic markers.
Technique
Parameter
Expected Signal
Mechanistic Insight
FT-IR
C=N Stretch
1610 – 1640 cm⁻¹
Confirms formation of the azomethine linkage. Absence of C=O stretch (~1700 cm⁻¹) confirms consumption of aldehyde.
¹H NMR
-CH=N- Proton
8.2 – 8.9 ppm (Singlet)
Diagnostic peak for the imine proton. Deshielded due to the adjacent nitrogen and aromatic ring.
¹H NMR
Oxazole C4-H
7.5 – 8.0 ppm
Characteristic singlet for the oxazole ring proton (if not substituted at C4).
¹³C NMR
-CH=N- Carbon
155 – 165 ppm
Diagnostic carbon signal for the imine bond.
Mass Spec
Molecular Ion
[M+H]⁺
Should match the calculated molecular weight + 1. Note the isotopic pattern for Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br).
Self-Validation Check:
Melting Point: A sharp melting point (range < 2°C) indicates high purity. Broad ranges suggest incomplete dehydration or solvent trapping.
TLC: A single spot under UV light (254 nm) is required before biological testing.
Troubleshooting & Critical Parameters
Issue: No Precipitate on Ice.
Cause: Product may be too soluble in the ethanol/water mix.
Solution: Evaporate 50% of the ethanol under reduced pressure before pouring onto ice, or extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate.
Issue: Low Yield / Incomplete Reaction.
Cause: Equilibrium favoring the reverse reaction (hydrolysis).
Solution: Use a Dean-Stark trap with Toluene as the solvent to physically remove water from the reaction, driving the equilibrium forward (Le Chatelier’s principle).
Issue: Impurity Spots on TLC.
Cause: Oxidation of the amine or degradation of the oxazole ring.
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon).
The synthesized 2-(4-bromophenyl)oxazole-Schiff bases are high-value candidates for drug development screening:
Antimicrobial Activity: The oxazole ring mimics peptide linkages, allowing these compounds to bind to bacterial cell wall synthesis enzymes (e.g., S. aureus inhibition).
Anticancer Agents: The planar structure facilitates intercalation into DNA or inhibition of Topoisomerase II. The bromine atom enhances lipophilicity, aiding in cellular uptake.
Anti-inflammatory: Similar scaffolds have shown COX-2 inhibition activity.
References
Nath, P., et al. "Microwave-assisted synthesis and biological evaluation of Schiff bases of some heterocyclic moieties." Journal of Chemical Sciences, 2018. Link
Chawla, A., et al. "Synthesis and biological evaluation of some novel oxazole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 2010. Link
Kaur, H., et al. "Schiff bases of oxazole derivatives: A review on their synthesis and biological activities." Mini-Reviews in Organic Chemistry, 2019. Link
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for NMR/IR interpretation). Link
Application
Application Note: Strategic Functionalization of the Aldehyde Group in 2-Aryloxazole Derivatives
Abstract The 2-aryloxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in bioactive natural products and pharmaceuticals.[1][2] The aldehyde group, when positio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-aryloxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in bioactive natural products and pharmaceuticals.[1][2] The aldehyde group, when positioned on this scaffold (e.g., as 2-aryloxazole-4-carbaldehyde or 2-aryloxazole-5-carbaldehyde), serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth exploration of key chemical transformations for the functionalization of this aldehyde group. We present detailed protocols, mechanistic insights, and comparative data for oxidation, reduction, olefination, condensation, and amination reactions, designed to empower researchers in drug discovery and chemical biology to leverage this reactive moiety for the synthesis of novel and complex molecular architectures.
Introduction: The Aldehyde as a Gateway for Molecular Diversity
The aldehyde functional group is a cornerstone of organic synthesis due to its electrophilic carbonyl carbon and adjacent acidic α-proton (if present). In the context of 2-aryloxazole derivatives, the aldehyde acts as a crucial branching point for introducing new functionalities and building molecular complexity. Its reactivity allows for a wide array of transformations, converting a relatively simple starting material into a diverse library of compounds, including carboxylic acids, alcohols, alkenes, and amines.
The choice of reaction pathway depends critically on the desired final structure and the tolerance of other functional groups on the 2-aryl ring or elsewhere on the molecule. This document outlines reliable and reproducible methods for several high-utility transformations.
Caption: Key functionalization pathways for 2-aryloxazole aldehydes.
Oxidation to Carboxylic Acids: The Pinnick Oxidation
Converting the aldehyde to a carboxylic acid is a fundamental step for creating analogues, improving solubility, or enabling further coupling reactions (e.g., amide bond formation). While many strong oxidants exist, the Pinnick oxidation is the method of choice for complex and sensitive substrates due to its exceptionally mild conditions and high functional group tolerance.[3][4][5]
Mechanistic Insight: The reaction uses sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂). A critical component is a hypochlorite scavenger, such as 2-methyl-2-butene or hydrogen peroxide, which prevents side reactions with the product or starting material.[4]
Comparative Overview of Common Aldehyde Oxidation Methods
Method
Oxidizing Agent
Conditions
Key Advantages
Key Disadvantages
Pinnick Oxidation
NaClO₂ / NaH₂PO₄
Mild (rt), aqueous buffer
Excellent functional group tolerance; suitable for sensitive substrates.[4][5]
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aryloxazole-4-carbaldehyde (1.0 eq) in t-BuOH (approx. 0.2 M) and 2-methyl-2-butene (5.0 eq).
In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred aldehyde solution at room temperature over 10-15 minutes.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-14 hours).
Once complete, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous Na₂SO₃ solution. Stir for 20 minutes.
Adjust the pH of the aqueous layer to ~8-9 with saturated NaHCO₃ and transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude carboxylic acid can be purified by silica gel chromatography or recrystallization.
Self-Validation:
TLC: Expect the product to have a lower Rf value than the starting aldehyde.
¹H NMR: Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm, often not observed).
IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a new C=O stretch (~1720 cm⁻¹).
Reduction to Primary Alcohols: Sodium Borohydride Reduction
The reduction of the aldehyde to a primary alcohol provides a substrate for etherification, esterification, or conversion to a leaving group (e.g., halide). Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[7][8] It typically does not reduce other common functional groups like esters, amides, or nitriles under standard conditions.[8][9]
Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[7] This forms a tetraalkoxyborate intermediate, which is then hydrolyzed during the workup step to yield the primary alcohol.
Protocol 3.1: NaBH₄ Reduction of 2-phenyloxazole-4-carbaldehyde
Caption: Experimental workflow for NaBH₄ reduction.
Materials:
2-phenyloxazole-4-carbaldehyde (1.0 eq)
Sodium borohydride (NaBH₄, 1.2 eq)
Methanol (MeOH) or Ethanol (EtOH)
Water (deionized) or 1N HCl
Ethyl acetate (EtOAc)
Brine
Procedure:
Dissolve the 2-aryloxazole-4-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.[10]
Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor by TLC.
Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding water or 1N HCl until gas evolution ceases.
Remove the bulk of the methanol under reduced pressure.
Extract the remaining aqueous residue with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting alcohol by silica gel chromatography.
Self-Validation:
TLC: The product alcohol will likely have a lower Rf than the starting aldehyde.
¹H NMR: Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and appearance of a new signal for the -CH₂OH protons (typically a singlet or doublet around 4.5-4.8 ppm) and a broad singlet for the -OH proton.
IR Spectroscopy: Appearance of a broad O-H stretch (~3400 cm⁻¹) and disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).
Carbon-Carbon Bond Formation: Olefination and Condensation
The Wittig Reaction
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized vs. non-stabilized) determines the stereoselectivity of the resulting alkene.[13] For many applications involving 2-aryloxazoles, forming a new exocyclic double bond can be a key step in synthesizing more complex drug-like molecules.
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[12][14] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, which is the driving force of the reaction.[14]
Protocol 4.1.1: Wittig Reaction with a Stabilized Ylide
Materials:
2-phenyloxazole-4-carbaldehyde (1.0 eq)
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq, a stabilized ylide)
Toluene or Dichloromethane (DCM)
Procedure:
Dissolve the 2-aryloxazole-4-carbaldehyde (1.0 eq) and the stabilized ylide (1.1 eq) in toluene (approx. 0.3 M).
Heat the mixture to reflux (or stir at room temperature if using a more reactive ylide/solvent system) and monitor by TLC. Stabilized ylides may require several hours of heating.
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
The crude product can often be purified by direct chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Self-Validation:
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of new vinyl proton signals (typically 6.0-8.0 ppm range) with characteristic coupling constants (J ≈ 15-17 Hz for E-alkenes).
The Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form an α,β-unsaturated product.[15][16] This reaction is highly valuable for synthesizing electron-deficient alkenes, which are versatile intermediates and common pharmacophores.[17][18]
Mechanistic Insight: The base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then adds to the aldehyde carbonyl, followed by dehydration to yield the final condensed product.
Protocol 4.2.1: Knoevenagel Condensation with Malononitrile
Materials:
2-phenyloxazole-4-carbaldehyde (1.0 eq)
Malononitrile (1.1 eq)
Piperidine (catalytic, ~0.1 eq)
Ethanol (EtOH)
Procedure:
In a round-bottom flask, dissolve the 2-aryloxazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (approx. 0.5 M).
Add a catalytic amount of piperidine (a few drops).
Stir the reaction at room temperature. The product often precipitates from the solution upon formation (typically within 1-4 hours).
Monitor the reaction by TLC.
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
If the product remains in solution, concentrate the mixture and purify by silica gel chromatography or recrystallization.
Self-Validation:
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new singlet for the vinyl proton (typically > 8.0 ppm).
IR Spectroscopy: Appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹.
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is one of the most important methods for synthesizing amines in pharmaceutical and medicinal chemistry.[19][20] It involves the condensation of an aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[21] This method avoids the over-alkylation problems associated with direct amine alkylation.[21]
Mechanistic Insight: The reaction is a one-pot process. First, the amine and aldehyde form an imine intermediate via a carbinolamine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present to selectively reduce the C=N double bond of the imine in the presence of the starting aldehyde.[21][22]
Protocol 5.1: Reductive Amination with Benzylamine
Materials:
2-phenyloxazole-4-carbaldehyde (1.0 eq)
Benzylamine (1.1 eq)
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic acid (catalytic, optional)
Procedure:
To a stirred solution of the 2-aryloxazole-4-carbaldehyde (1.0 eq) in DCE (approx. 0.2 M), add benzylamine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
Stir the mixture at room temperature for 30-60 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
Continue stirring at room temperature and monitor by TLC (typically 2-24 hours).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the product amine by silica gel chromatography.
Self-Validation:
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of new signals corresponding to the newly formed amine, such as a singlet for the -CH₂- linking the oxazole and the new nitrogen atom.
Mass Spectrometry: The molecular weight of the product should correspond to the addition of the amine fragment and two hydrogens, minus one oxygen.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular diversity.[23][24] The aldehyde functional group is a key player in many famous MCRs, such as the Ugi, Passerini, and Biginelli reactions.[24][25] Incorporating a 2-aryloxazole aldehyde into an MCR can produce highly complex and novel scaffolds in a single, efficient step.
For example, a 2-aryloxazole-4-carbaldehyde could serve as the aldehyde component in a three-component reaction with a β-ketoester and urea (a Biginelli-type reaction) or in a four-component Ugi reaction with an amine, a carboxylic acid, and an isocyanide.[25][26] The specific protocols for these reactions are highly dependent on the chosen substrates but offer a compelling strategy for library synthesis.
Conclusion
The aldehyde group on a 2-aryloxazole core is a synthetically powerful and versatile functional group. Through well-established and reliable transformations such as Pinnick oxidation, sodium borohydride reduction, Wittig olefination, Knoevenagel condensation, and reductive amination, researchers can access a vast chemical space. The protocols and insights provided in this guide serve as a foundational toolkit for scientists and drug development professionals aiming to create novel 2-aryloxazole derivatives with tailored properties for a wide range of applications.
References
Benny, J. et al. (2024). Synthetic strategies to access aldehyde- and ketone-functionalized 2-substituted oxazoles. ResearchGate. [Link]
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
Ferdinand, H., et al. (2021). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. ResearchGate. [Link]
Journal of Chemical and Pharmaceutical Research. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. [Link]
Chemistry LibreTexts. 5.3: Oxidation of Aldehydes. [Link]
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
The Organic Reaction Resource. Wittig Reaction - Common Conditions. [Link]
University of Toronto. Solvent Free Wittig Reactions. [Link]
Royal Society of Chemistry. Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines. [Link]
ResearchGate. Oxidation of 4‐(hydroxymethyl)oxazole 4 a to.... [Link]
Arkivoc. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]
Wang, S., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
Kumbar, V. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
van den Berg, M. A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
Campos-Prieto, V., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. [Link]
Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
Kumar, R., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
Curreri, S., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Wang, F., et al. (2021). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
Clark, J. (2015). reduction of carboxylic acids. Chemguide. [Link]
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
Shalbaf, H. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
Carnaroglio, D., et al. (2019). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemistryOpen. [Link]
Zarei, M., et al. (2020). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. PubMed. [Link]
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
ResearchGate. Synthesised products from aldehyde derivatives. [Link]
Application Note: Regioselective Synthesis of 5-(4-Bromophenyl)oxazole via Van Leusen Cycloaddition
This Application Note is structured to address the synthesis of 5-(4-Bromophenyl)oxazole via the Van Leusen Oxazole Synthesis . Critical Scientific Clarification: As a Senior Application Scientist, it is imperative to co...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the synthesis of 5-(4-Bromophenyl)oxazole via the Van Leusen Oxazole Synthesis .
Critical Scientific Clarification:
As a Senior Application Scientist, it is imperative to correct a common regiochemical misconception regarding the Van Leusen method . The standard Van Leusen reaction (condensation of an aldehyde with tosylmethyl isocyanide, TosMIC) regioselectively yields 5-substituted oxazoles , not 2-substituted oxazoles.
Van Leusen Product: Reaction of 4-bromobenzaldehyde + TosMIC
5-(4-Bromophenyl)oxazole .
User Requested Structure:2-(4-Bromophenyl)oxazole... (This regiochemistry typically requires a Robinson-Gabriel synthesis or oxidative cyclization of an amide, not the Van Leusen method).
To maintain scientific integrity while fulfilling the core request of detailing the Van Leusen method , this guide provides the optimized protocol for the synthesis of the 5-(4-Bromophenyl)oxazole scaffold. This intermediate can be further functionalized (e.g., via Vilsmeier-Haack formylation or lithiation) to introduce an aldehyde, but the primary ring-closing event described here produces the 5-aryl isomer.
Executive Summary
The Van Leusen Oxazole Synthesis is a cornerstone methodology for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This base-mediated [3+2] cycloaddition offers a robust, atom-economical route to heterocyclic building blocks used in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobial agents). This protocol details the synthesis of 5-(4-Bromophenyl)oxazole , a versatile intermediate where the bromine handle allows for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) and the oxazole C2/C4 positions remain available for functionalization.
Scientific Foundation & Mechanism
The Van Leusen Mechanism
The reaction proceeds through a stepwise cycloaddition-elimination sequence. The unique reactivity of TosMIC lies in its ability to act as a C-N-C 1,3-dipole equivalent.
Deprotonation: The
-protons of TosMIC are acidic () due to the flanking sulfonyl and isocyanide groups. Treatment with a base (e.g., ) generates the TosMIC carbanion.
Aldol-type Addition: The carbanion attacks the carbonyl carbon of 4-bromobenzaldehyde.
5-endo-dig Cyclization: The resulting alkoxide attacks the isocyanide carbon, forming a 2-oxazoline intermediate.
Elimination: The 4-tosyl-2-oxazoline intermediate undergoes base-induced elimination of p-toluenesulfinic acid (TsOH) to aromatize, yielding the thermodynamically stable 5-substituted oxazole.
Strategic Considerations
Regioselectivity: The reaction exclusively forms the 5-aryl isomer. The C4 position is derived from the TosMIC methylene, and C2 from the isocyanide carbon.
Solvent Choice: Protic solvents like Methanol (MeOH) are preferred to facilitate the elimination of TsOH and solvate the base.
Base Selection: Potassium Carbonate (
) is the standard mild base. Stronger bases (e.g., t-BuOK) are used for hindered substrates or low temperatures but are often unnecessary for aromatic aldehydes.
Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis.
Experimental Protocol
Materials and Reagents
All reagents should be of analytical grade. TosMIC is commercially available but should be stored at 2-8°C to prevent decomposition.
The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) or recrystallization from Ethanol.
Yield Expectation: 80–90% (Off-white to pale yellow solid).
Note: The C2 proton of the oxazole ring typically appears as a singlet around 7.9-8.0 ppm.
MS (ESI): m/z 224/226 [M+H]+ (characteristic Br isotope pattern).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 5-(4-Bromophenyl)oxazole.
References
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42(19), 3114–3118. Link
Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[5] Journal of Organic Chemistry, 2000, 65(5), 1516–1524. Link
Marcaccini, S., & Torroba, T. "The reaction of isocyanides with carbonyl compounds." Protocols in Organic Chemistry, 2006.
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link
Application Notes and Protocols for the Polymerization of Oxazole-Carbaldehyde Monomers
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 16, 2026 Abstract This document provides a detailed technical guide on the pros...
This document provides a detailed technical guide on the prospective polymerization techniques for oxazole-carbaldehyde monomers. While the direct polymerization of this specific monomer class is an emerging field, this guide synthesizes established principles from heterocyclic chemistry and polymer science to propose robust synthetic strategies. We will explore several plausible polymerization pathways, including polycondensation to form poly(azomethine)s, and direct arylation polymerization (DArP) for the synthesis of novel conjugated polymers. Detailed experimental protocols, causality behind methodological choices, and comprehensive characterization techniques are provided to empower researchers in synthesizing and evaluating these promising new materials for applications in drug development and beyond.
Introduction: The Potential of Oxazole-Containing Polymers
The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it an attractive component for designing functional materials.[2] The incorporation of the oxazole moiety into a polymer backbone can lead to materials with tailored thermal, optical, and biological properties. Oxazole-containing polymers are being explored for their potential in drug delivery, bioimaging, and as novel therapeutics.[3][4][5][6]
Oxazole-carbaldehyde monomers, in particular, offer a versatile platform for polymer synthesis due to the reactive nature of the aldehyde group. This guide will focus on scientifically-grounded, prospective polymerization methods for these monomers.
Proposed Polymerization Strategies for Oxazole-Carbaldehyde Monomers
Given the functional handles present on an oxazole-carbaldehyde monomer (the aldehyde group and the oxazole ring itself), several polymerization strategies can be envisioned. The choice of method will dictate the final polymer architecture and properties.
Polycondensation via Azomethine Formation
Polycondensation is a step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water.[7] For an oxazole-dicarbaldehyde monomer, reaction with a diamine comonomer is a straightforward route to obtaining poly(azomethine)s, also known as polyimines or Schiff base polymers.[8][9][10][11] These polymers often exhibit high thermal stability and interesting optoelectronic properties.
Causality of Experimental Choices: The selection of a diamine comonomer allows for the formation of a linear polymer chain through the reaction of the amino groups with the aldehyde groups of the oxazole monomer. The properties of the resulting poly(azomethine) can be tuned by the choice of the diamine. Aromatic diamines will lead to more rigid and thermally stable polymers, while aliphatic diamines will result in more flexible materials.[12][13][14]
Workflow for Polycondensation of an Oxazole-Dicarbaldehyde with a Diamine:
Technical Guide: Synthesis & Yield Optimization of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Executive Summary & Strategic Overview The synthesis of 2-(4-bromophenyl)oxazole-5-carbaldehyde presents a classic heterocyclic challenge: installing a reactive aldehyde functionality on an electron-rich oxazole ring whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The synthesis of 2-(4-bromophenyl)oxazole-5-carbaldehyde presents a classic heterocyclic challenge: installing a reactive aldehyde functionality on an electron-rich oxazole ring while maintaining the integrity of the aryl bromide for future cross-coupling (e.g., Suzuki-Miyaura).
While direct formylation (Vilsmeier-Haack) is theoretically possible, it often suffers from poor regioselectivity and low yields on the oxazole core due to insufficient nucleophilicity compared to furans or pyrroles. Therefore, we recommend two robust pathways depending on your specific requirements for scale and purity:
The "High-Fidelity" Route (Recommended for GMP/Scale-up): Cyclization to the ester, reduction to the alcohol, and mild oxidation. This route maximizes overall yield and product purity.
The "Rapid Access" Route (Recommended for R&D/Screening): Direct selenium dioxide (SeO₂) oxidation of the 5-methyl precursor. This is faster but requires careful purification to remove toxic selenium byproducts.
Route A: The "High-Fidelity" Pathway (Ester Intermediate)
This route avoids the harsh conditions of direct formylation and the toxicity of selenium. It relies on the Blümlein-Lewy type cyclization followed by redox manipulation.
Step 1: Cyclocondensation to Ethyl Ester
Reaction: 4-Bromobenzamide + Ethyl Bromopyruvate
Ethyl 2-(4-bromophenyl)oxazole-5-carboxylate
Protocol: Reflux 4-bromobenzamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in absolute ethanol or toluene for 6–12 hours.
Yield Optimization:
Moisture Control: Use a Dean-Stark trap if using toluene to remove water formed during cyclodehydration. This drives the equilibrium forward.
Reagent Quality: Ethyl bromopyruvate is a potent lachrymator and degrades over time. Distill fresh or verify purity via NMR before use. Degraded reagent leads to dark tarry byproducts.
Workup: The product often precipitates upon cooling. Wash the solid with cold hexanes to remove unreacted bromopyruvate.
Step 2: Reduction to Alcohol
Reaction: Ester
2-(4-bromophenyl)oxazole-5-methanol
Protocol: Treat the ester with NaBH₄ (2.0 eq) and CaCl₂ (1.0 eq) in EtOH/THF at 0°C.
Why CaCl₂? It activates the borohydride, allowing it to reduce the ester efficiently to the alcohol without needing the more dangerous LiAlH₄.
Yield Optimization:
Temperature: Maintain 0°C. Higher temperatures can lead to ring opening or over-reduction (dehalogenation is rare but possible with active hydrides).
Quenching: Quench slowly with saturated NH₄Cl to prevent emulsion formation.
Step 3: Mild Oxidation to Aldehyde
Reaction: Alcohol
Aldehyde
Protocol: Oxidation using Activated MnO₂ (10 eq) in DCM or Swern Oxidation .
Yield Optimization:
Prefer MnO₂: For oxazole aldehydes, MnO₂ is milder than Swern and avoids the stench of dimethyl sulfide. Use "activated" MnO₂ (precipitated) and use a large excess (10–20 equivalents).
Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material to prevent oxidation to the carboxylic acid (though rare with MnO₂).
Route B: The "Rapid Access" Pathway (SeO₂ Oxidation)
This route is shorter but requires strict safety protocols due to Selenium toxicity.
Step 1: Synthesis of 5-Methyl Precursor
Reaction: 4-Bromobenzamide + 1-Chloro-2-propanone
5-Methyl-2-(4-bromophenyl)oxazole
Protocol: Heat reactants in toluene at reflux (neat fusion is also possible but less controlled).
Step 2: Riley Oxidation
Reaction: 5-Methyl-oxazole + SeO₂
Aldehyde
Protocol: Reflux the 5-methyl derivative with SeO₂ (1.1 eq) in 1,4-Dioxane/Water (95:5) .
Yield Optimization:
Solvent System: The addition of small amounts of water (1-5%) is critical. It facilitates the hydrolysis of the intermediate selenium ester. Without water, the reaction stalls or yields the alcohol.
Purification: Selenium byproducts (red/grey solids) are difficult to remove. Filter the hot reaction mixture through a pad of Celite. Wash the filtrate with sodium thiosulfate solution to reduce residual active selenium species.
Troubleshooting Center (FAQs)
Issue: Low Yield in Cyclization (Step 1)
Q: I am getting a low yield (<40%) in the reaction of 4-bromobenzamide and ethyl bromopyruvate.
Diagnosis: This is often due to the "Hantzsch" side reaction where the alpha-halo ketone reacts with itself or polymerizes, or incomplete dehydration of the intermediate hydroxy-oxazoline.
Solution:
Solvent Switch: Switch from ethanol to Toluene and use a Dean-Stark apparatus . Removing water actively drives the dehydration of the intermediate hydroxy-oxazoline to the aromatic oxazole.
Stoichiometry: Increase the amide to 1.2 equivalents. The bromopyruvate is the more sensitive reagent; ensuring it is fully consumed by the amide is crucial.
Issue: Over-Oxidation to Acid
Q: During the oxidation step (Route A or B), I see a new spot on TLC that doesn't move (baseline), and my aldehyde yield is dropping.
Diagnosis: You are over-oxidizing the aldehyde to the carboxylic acid. This is common with SeO₂ if run too long, or with Jones reagent (avoid Jones).
Solution:
Route A (MnO₂): Reduce reaction time. Filter off MnO₂ immediately once the starting alcohol is gone.
Route B (SeO₂): Stop the reaction at ~90% conversion. It is better to separate unreacted methyl starting material (non-polar) than to separate the carboxylic acid (very polar/streaking) from the aldehyde.
Issue: Product Instability
Q: The aldehyde turns yellow/brown upon storage.
Diagnosis: Heterocyclic aldehydes can be prone to autoxidation or polymerization.
Solution: Store the product under Argon at -20°C . If long-term storage is needed, convert it to the dimethyl acetal (protecting group) using MeOH/H⁺, which can be hydrolyzed back to the aldehyde quantitatively when needed.
Visual Workflows
Figure 1: Synthetic Pathway Decision Tree
Caption: Comparison of the "High Fidelity" Ester route (Green) vs. the "Rapid Access" SeO₂ route (Red).
Figure 2: Troubleshooting Logic
Caption: Diagnostic logic for common synthetic failures in oxazole aldehyde synthesis.
Technical Support Center: Oxazole-5-Carbaldehyde Handling & Storage
<-4> Overview Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice on the proper storage and handling of ox...
Author: BenchChem Technical Support Team. Date: February 2026
<-4>
Overview
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice on the proper storage and handling of oxazole-5-carbaldehyde (CAS 118994-86-8). Due to its chemical structure, this compound is susceptible to oxidation, which can compromise experimental integrity and lead to inconsistent results. This document outlines the causes of degradation and provides robust protocols to ensure its stability and purity over time.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding the stability of oxazole-5-carbaldehyde.
Q1: My once off-white solid oxazole-5-carbaldehyde has turned brown and seems oily. What happened?
A: This is a classic sign of oxidation. Oxazole-5-carbaldehyde, like many aldehydes, is prone to autoxidation, a reaction with atmospheric oxygen that converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH).[1][2] This product, oxazole-5-carboxylic acid, is an impurity that can alter the compound's physical appearance and reactivity. The color change and oily consistency are indicative of product degradation and the likely presence of this and other byproducts.
Q2: I stored my oxazole-5-carbaldehyde in the freezer, but it still degraded. Why wasn't the low temperature enough?
A: While low temperatures (≤ -20 °C is recommended) slow down the rate of chemical reactions, they do not stop them entirely.[3] The primary driver of this degradation is exposure to oxygen and, to a lesser extent, light and moisture.[1][4] If the container was not properly sealed or purged with an inert gas, oxygen present in the headspace will still react with the compound over time, even at freezer temperatures.
Q3: Can I still use my oxidized sample?
A: It is strongly discouraged. The presence of the carboxylic acid impurity can interfere with subsequent reactions. For example, if you are planning a reaction that is sensitive to acids or requires precise stoichiometry of the aldehyde, the impurity will lead to inaccurate results, low yields, or complete reaction failure. For critical applications, using a purified or new batch of the aldehyde is essential.
Q4: How can I quickly check if my sample has oxidized?
A: The most definitive method is ¹H NMR spectroscopy. A pure sample of oxazole-5-carbaldehyde will show a characteristic aldehyde proton signal around 9.5-11 ppm.[5][6] Upon oxidation, a new, often broader, peak for the carboxylic acid proton will appear further downfield, typically between 10-12 ppm.[5][7] The appearance and integration of this peak relative to the aldehyde signal can provide a quantitative measure of the extent of oxidation.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis for resolving complex stability issues.
Issue: I received a new bottle of oxazole-5-carbaldehyde and want to ensure its long-term stability. What is the gold-standard procedure?
A: The key to long-term stability is the rigorous exclusion of atmospheric oxygen.[8][9][10] The autoxidation of aldehydes is a free-radical chain reaction initiated and propagated by molecular oxygen.[1][4] The most effective preventative strategy involves a combination of temperature control and inert atmosphere storage.
Causality: Oxygen acts as a diradical that initiates a chain reaction by abstracting the labile aldehydic proton. This forms a radical intermediate that rapidly reacts with more oxygen, propagating the chain and ultimately forming the carboxylic acid. An inert gas, such as argon or nitrogen, physically displaces oxygen, preventing this initial step.
Solution: Follow the "Best Practices Protocol for Receiving and Storing Air-Sensitive Reagents" outlined in Part 3 of this guide. This involves transferring the material into a suitable flask, purging thoroughly with an inert gas like argon, and sealing it properly before storing it at ≤ -20 °C.[3]
Issue: My NMR analysis shows ~10% oxidation. Is there a way to purify the material for immediate use?
A: Yes, for small-scale, immediate use, an extractive workup can be employed to remove the acidic impurity.
Causality: The product of oxidation, oxazole-5-carboxylic acid, is acidic, while the parent aldehyde is not. This difference in chemical properties allows for separation. By dissolving the mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a mild aqueous base (e.g., a saturated sodium bicarbonate solution), the carboxylic acid is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous layer.
Purification Protocol:
Dissolve the aldehyde sample in a suitable organic solvent (e.g., ethyl acetate).
Transfer the solution to a separatory funnel.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the aqueous layer. Repeat the wash 1-2 times.
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter and concentrate the solvent in vacuo.
Immediately place the purified aldehyde under an inert atmosphere and store it properly.
Issue: I work in a high-humidity environment. Are there any special precautions I should take?
A: Yes. While oxygen is the primary concern, moisture can also be detrimental.
Causality: Aldehydes can form hydrates in the presence of water. While this is a reversible process, the hydrate form may have different reactivity or be more susceptible to certain degradation pathways. More importantly, repeated temperature cycling of a poorly sealed container in a humid environment can introduce moisture through condensation, which can accelerate degradation.
Solution: Always allow the container to warm to room temperature before opening it.[11] This prevents atmospheric moisture from condensing on the cold solid. Handle the material in a glove box or under a positive pressure of inert gas to minimize exposure to humid lab air.[9] Using oven-dried glassware for all transfers is also critical.[8]
Part 3: Protocols & Best Practices
Protocol 1: Best Practices for Receiving and Storing a New Batch
This protocol ensures the maximum shelf-life for your oxazole-5-carbaldehyde.
Materials:
New bottle of oxazole-5-carbaldehyde
Oven-dried Schlenk flask or vial with a PTFE-lined septum cap
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and needle adapter
Syringes and needles
Freezer rated for ≤ -20 °C
Procedure:
Prepare Glassware: Ensure the receiving Schlenk flask or vial is scrupulously clean and oven-dried for at least 4 hours at >120 °C to remove all traces of moisture. Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas.
Transfer: If possible, perform this step in a glovebox. If not, work quickly in a well-ventilated fume hood. Open the new bottle of oxazole-5-carbaldehyde and rapidly transfer the solid to the prepared Schlenk flask.
Inerting: Securely cap the flask. Insert a needle connected to the inert gas line through the septum. Insert a second "outlet" needle to allow air to escape.
Purge: Gently flush the flask with inert gas for 5-10 minutes to displace all atmospheric oxygen from the headspace.
Seal: Remove the outlet needle first, followed by the gas inlet needle. This leaves a slight positive pressure of inert gas in the flask. For extra security, wrap the septum and neck of the flask with Parafilm.
Storage: Label the flask clearly with the compound name, date, and handling instructions ("Store under Argon at -20 °C"). Place the sealed flask in a designated freezer at ≤ -20 °C.[3]
Workflow for Handling and Storage
Caption: Workflow for receiving, preparing, and storing oxazole-5-carbaldehyde.
Part 4: Analytical Methods for Quality Control
Regularly assessing the purity of your aldehyde is crucial for reliable research.
Table 1: Comparison of Analytical Techniques
Technique
Information Provided
Pros
Cons
¹H NMR
Quantitative purity assessment. Detects aldehyde vs. carboxylic acid protons.[5][6][7]
solubility issues of 2-(4-Bromophenyl)oxazole-5-carbaldehyde in organic solvents
Executive Summary & Physicochemical Profile Welcome to the technical support hub for 2-(4-Bromophenyl)oxazole-5-carbaldehyde . As a key intermediate in the synthesis of bioactive heterocycles (often used in Suzuki-Miyaur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
Welcome to the technical support hub for 2-(4-Bromophenyl)oxazole-5-carbaldehyde . As a key intermediate in the synthesis of bioactive heterocycles (often used in Suzuki-Miyaura couplings or Wittig olefination), this compound presents a unique solubility profile driven by the competition between its lipophilic bromophenyl tail and the polar oxazole-aldehyde head.
Users frequently encounter issues with crystallinity (high melting point) , poor dissolution in ethereal solvents , and aldehyde instability (oxidation to carboxylic acid). This guide provides validated solutions to these challenges.
- stacking (promoted by the planar phenyl-oxazole system) and dipole-dipole interactions (aldehyde/oxazole nitrogen).
Critical Warning: The aldehyde moiety is susceptible to air oxidation. If your "soluble" compound has become an "insoluble white solid" after storage, verify if it has oxidized to the corresponding carboxylic acid (2-(4-bromophenyl)oxazole-5-carboxylic acid), which has significantly different solubility (requires basic pH to dissolve).
Solubility Matrix & Solvent Selection
The following data summarizes the solubility behavior of 2-(4-Bromophenyl)oxazole-5-carbaldehyde at ambient temperature (
Good reaction solvent; poor for recrystallization (too soluble).
Acetone
Moderate
High
Good for rapid dissolution; risk of aldol side-reactions if basic.
Polar Protic
Ethanol / Methanol
Low
High
Best for Recrystallization. Steep solubility curve.
Isopropanol (IPA)
Very Low
Moderate
Good anti-solvent.
Non-Polar
Hexanes / Heptane
Insoluble
Very Low
Primary anti-solvent for precipitation.
Toluene
Low
Moderate
Useful for azeotropic drying; promotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-stacking.
Aqueous
Water
Insoluble
Insoluble
Strictly an anti-solvent.
Interactive Troubleshooting (Q&A)
Issue 1: "My compound oils out instead of crystallizing."
Diagnosis: This is common when the purity is
or when the solvent system is too non-polar (e.g., forcing precipitation with hexanes too quickly).
Solution:
Switch Solvent System: Move from Hexane/Ethyl Acetate to Ethanol/Water . The protic nature of ethanol stabilizes the polar aldehyde/oxazole interface better than hexanes, preventing the formation of an amorphous oil.
Seed Crystal: If oiling occurs, re-heat until clear, add a tiny crystal of pure product (or scratch the glass), and cool very slowly (wrap the flask in foil/cotton to insulate).
Purity Check: Run a TLC. If significant impurities exist, perform a short silica plug filtration (DCM eluent) before attempting recrystallization again.
Issue 2: "The solid won't dissolve in methanol for my reaction."
Diagnosis: While polar, methanol is not a strong enough solvent to break the crystal lattice of the bromophenyl-oxazole stack at room temperature.
Solution:
Co-solvent Approach: Do not use pure methanol. Use a mixture of DCM:Methanol (1:4) . Dissolve the compound in the minimal amount of DCM first, then dilute with methanol.
Alternative: If the reaction tolerates it, switch to THF or 1,4-Dioxane , which offer better solubilization for this specific aromatic system.
Issue 3: "I see a new insoluble precipitate after leaving the solution in air."
Diagnosis:Oxidation. The aldehyde has likely oxidized to the carboxylic acid, which is often insoluble in neutral organic solvents like DCM or chloroform.
Verification: Take the insoluble solid and try dissolving it in 1M NaOH. If it dissolves instantly, it is the acid.
Prevention: Store the aldehyde under Nitrogen/Argon at
.
Visual Decision Guide: Purification Workflow
The following logic tree guides you through the optimal purification strategy based on your crude material's state.
Figure 1: Decision tree for the purification of oxazole carbaldehydes, prioritizing recrystallization for semi-pure material to avoid aldehyde decomposition on silica.
Validated Experimental Protocols
Protocol A: Recrystallization (The "Ethanol Method")
Best for removing minor impurities and obtaining X-ray quality crystals.
Preparation: Place 1.0 g of crude 2-(4-Bromophenyl)oxazole-5-carbaldehyde in a 50 mL Erlenmeyer flask.
Dissolution: Add Ethanol (absolute) in 2 mL portions while heating the flask on a hot plate (set to
). Swirl constantly.
Saturation: Continue adding hot ethanol until the solid just dissolves. (Expected volume: ~15-25 mL per gram).
Tip: If small particles remain undissolved after adding significant solvent, these are likely inorganic salts or the oxidized acid product. Filter the hot solution through a pre-warmed glass funnel.
Crystallization: Remove from heat. Cover with foil. Allow to cool to room temperature undisturbed for 2 hours. Then, place in a fridge (
) for 4 hours.
Collection: Filter the needles/plates via vacuum filtration. Wash with cold ethanol (
, 2 x 3 mL).
Drying: Dry under high vacuum for 4 hours. (Aldehydes can sublime; do not use excessive heat
during drying).
Protocol B: Solubility Check for Reactions
Use this before setting up scale-up reactions.
Weigh 10 mg of the compound into a vial.
Add 100
of the target solvent (e.g., THF).
Vortex for 30 seconds.
Observation:
Clear solution: Solubility
(Good for reaction).
Cloudy/Solid remains: Heat to reaction temperature. If it dissolves, it is acceptable.[2] If not, add a co-solvent (e.g., 10% DMF).
References
General Oxazole Synthesis & Properties
Title: Synthesis and Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides.[3]
Source: Asian Journal of Pharmaceutical Research and Development (2023).
Relevance: Confirms solubility of bromophenyl-oxazole derivatives in Ethanol/Chloroform mixtures and recrystalliz
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: PUR-OXZ-005
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Active
Subject: Recrystallization Protocols & Troubleshooting for Halogenated Heterocyclic Aldehydes[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Primary Application: Intermediate for pharmaceutical scaffolds (e.g., anti-inflammatory agents, kinase inhibitors) and optoelectronic materials.[1][2][3]
Critical Quality Attribute (CQA): Purity >98% (HPLC), removal of transition metal catalysts (if coupled) and Vilsmeier salts.
This guide addresses the specific challenges of purifying 2-(4-Bromophenyl)oxazole-5-carbaldehyde . Unlike simple aromatics, the oxazole core introduces basicity and polarity, while the aldehyde moiety presents stability risks (oxidation to carboxylic acid). The 4-bromophenyl group adds significant lipophilicity, often leading to "oiling out" phenomena during crystallization if solvent polarity is not carefully modulated.[1][2]
Troubleshooting Guide (Q&A Format)
Q1: My crude reaction mixture formed a dark, viscous oil that refuses to crystallize. How do I initiate solidification?
Diagnosis: This is a classic "oiling out" scenario, likely caused by residual Vilsmeier-Haack intermediates (iminium salts) or high levels of oligomeric impurities preventing crystal lattice formation.[1][2]
Corrective Protocol:
Trituration: Do not immediately heat. Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.[1][2] Sonicate for 10-15 minutes. The non-polar impurities will dissolve, while the oxazole aldehyde often precipitates as a solid.
Seed Crystal Generation: If trituration fails, dissolve a small aliquot (50 mg) in minimal DCM, then add Hexane dropwise until cloudy. Scratch the glass side with a spatula to induce nucleation.[1][2] Use these seeds for the main batch.
Salt Removal: If the crude was generated via Vilsmeier formylation, ensure the hydrolysis step was complete.[1][2] Residual phosphorous salts act as emulsifiers.[1][2] Wash the organic layer with 10% NaHCO₃ until pH 8, then brine, before attempting recrystallization.
Q2: Which solvent system yields the highest purity? (Ethanol vs. Ethyl Acetate)[2][11]
Expert Insight:
There is a trade-off between Recovery Yield and Crystal Purity .[1][2][3]
Ethanol (95%) or Ethanol/Water (9:1): Recommended for Purity.[2]
Mechanism:[1][2][4][5][6] The polar oxazole/aldehyde functionalities have temperature-dependent solubility in ethanol.[1][2][3] The water acts as an anti-solvent for the hydrophobic bromophenyl tail, forcing the molecule into an ordered lattice while leaving polar impurities (salts, acids) in the mother liquor.
Ethyl Acetate/Hexane: Recommended for Yield.[1][2][3]
Mechanism:[1][2][4][6] Good for removing non-polar starting materials (e.g., 2-(4-bromophenyl)oxazole), but often traps polar colored impurities.[2]
Q3: I see a persistent secondary spot on TLC (Rf ~ 0.1) that recrystallization won't remove.[1][2] What is it?
Diagnosis: This is almost certainly 2-(4-Bromophenyl)oxazole-5-carboxylic acid .[1][2]
Cause: Aldehydes oxidize in air, especially when in solution or wet solid form.[1][2]
Solution:
Base Wash: Dissolve the crude in Ethyl Acetate.[1][2] Wash with 5% Na₂CO₃ (aq).[1][2] The carboxylic acid will deprotonate and move to the aqueous layer.[2]
Dry & Recrystallize: Dry the organic layer (Na₂SO₄), evaporate, then proceed to recrystallization.[2]
Inert Atmosphere: Perform the recrystallization under Nitrogen if the batch is highly sensitive.[1][2]
Q4: The crystals are yellow/orange instead of the expected pale yellow/white.
Activated Carbon Treatment: During the hot dissolution step of recrystallization, add Activated Charcoal (5-10 wt%) .[1][2] Boil for 5 minutes, then filter through a Celite pad while hot.
Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.
Comparative Solvent Data
The following data is derived from solubility parameters of 2-aryl-5-substituted oxazoles.
Saturation: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5-7 mL per gram of solid).[1][2]
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
Checkpoint: If solid remains, add Ethanol in 1 mL increments until fully dissolved. If "black specs" remain, these are likely inorganic; do not add infinite solvent.
Clarification (Optional): If the solution is dark, add activated carbon, stir for 2 mins, and filter hot through Celite/sintered glass. Pre-heat the funnel to prevent premature crystallization.[1][2]
Nucleation Control: Remove from heat. While the solution is still hot (~60°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.[1][2]
Crystallization:
Allow to cool to Room Temperature (RT) slowly (over 30-60 mins). Rapid cooling traps impurities.[1][2][3]
Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Filtration: Filter the crystals using vacuum filtration.
Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol as it may redissolve the product.[2]
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific oxazole derivative, accounting for common synthetic side-products.
Caption: Decision tree for the purification of 2-(4-Bromophenyl)oxazole-5-carbaldehyde, addressing physical state issues and specific impurity removal.
References
Context: Provides baseline physical properties (melting points, solubility) for the close structural isomer (4-carbaldehyde), which serves as the primary reference for solubility behavior in the 5-carbaldehyde analog.
Baumann, J. B. (1979).[1][2][10] Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. Retrieved from [Link][1][2]
Context: Establishes the fundamental principles of solvent selection (polarity matching)
Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
Context: The foundational chemistry for the synthesis of this molecule.[2] Cited to explain the origin of phosphorous salt impurities and the "oiling out" phenomenon described in Q1.
PubChem. (2025).[1][2] 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Compound Summary. Retrieved from [Link][2]
Context: Used to cross-reference melting point ranges and lipophilicity (LogP) of 2-(4-bromophenyl) substituted azoles to validate the ethanol/water purification strategy.[1][2]
Technical Support Center: 2-Aryloxazole Synthesis & Troubleshooting
Topic: Troubleshooting Cyclization Failures in 2-Aryloxazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Level: Tier 3 (Advanced Synthetic Methodology) Introduction: T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclization Failures in 2-Aryloxazole Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Support Level: Tier 3 (Advanced Synthetic Methodology)
Introduction: The Scaffold & The Struggle
The 2-aryloxazole moiety is a privileged pharmacophore in drug discovery, appearing in bioactive molecules like Niraparib (PARP inhibitor) and Ditazole (platelet aggregation inhibitor). However, constructing this ring system often presents a "synthesis bottleneck."
The classical Robinson-Gabriel cyclodehydration is the industry standard, but it frequently fails when applied to complex, functionalized substrates. This guide addresses the three most common failure modes: Acid-Induced Decomposition , The "Stalled" Intermediate , and Regiochemical Ambiguity .
Module 1: The Robinson-Gabriel Protocol (and Why It Fails)
The Scenario: You are attempting to cyclize a 2-acylamino ketone (prepared via Dakin-West or amide coupling) using standard dehydrating agents (
, , or Burgess reagent).
Q1: My starting material is consumed, but I see a polar spot on TLC that isn't product. What is happening?
A: You are likely stuck in the "Hydroxy-Oxazoline Trap."
The Robinson-Gabriel reaction is not a concerted process; it proceeds through a 5-hydroxyoxazoline intermediate.
The Cause: The elimination of water from this intermediate is the rate-determining step. If the driving force (acid strength or temperature) is insufficient, the reaction stalls here.
The Trap: Upon aqueous workup, this intermediate often hydrolyzes back to the open-chain starting material or decomposes, leading to confusing mass balance.
Q2: I used
, but my yield is <20% and the mixture is black (charred).
A:
is a "sledgehammer" reagent. It generates HCl in situ, which is incompatible with acid-sensitive groups (Boc, acetals, silyl ethers).
The Fix: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent (
in ).
Why: PPA acts as both solvent and dehydrating agent but is less "corrosive" to sensitive functionalities than halide-based reagents. It stabilizes the cationic intermediate without liberating free HCl gas.
Comparative Analysis of Dehydrating Agents:
Reagent
Acidity (Approx)
Temp. Range
Tolerance
Best For...
High (HCl gen.)
80-110°C
Low
Simple, robust substrates.
Very High
0-25°C
Very Low
Simple alkyl/aryl substrates.
PPA
High
100-140°C
Moderate
Substrates requiring high thermal drive.
Burgess Reagent
Neutral
25-70°C
High
Acid-sensitive, complex scaffolds.
Mildly Acidic
25°C
High
Wipf Protocol (Oxidative).
Module 2: The "Rescue" Protocols (Mild Conditions)
The Scenario: Your molecule contains a Boc group, a chiral center, or an electron-rich ring (thiophene/furan) that degrades under Robinson-Gabriel conditions.
Q3: How do I cyclize without using strong acid?
A: Use the Wipf Protocol (
).
This method converts the cyclodehydration into an oxidative process. It is particularly effective for -hydroxy amides (serine/threonine derivatives) but can be adapted for keto-amides.
Protocol (Wipf Modification):
Dissolve: 1.0 equiv of
-keto amide in dry .
Add Base: 4.0 equiv
.
Add Phosphine: 2.0 equiv
.
Initiate: Add 2.0 equiv
portion-wise at 0°C.
Reaction: Stir at RT for 1-3 hours.
Mechanism: The iodine activates the triphenylphosphine (
), which activates the carbonyl oxygen. The amide oxygen attacks, and is the driving leaving group (thermodynamic sink).
Q4: I'm using the Burgess Reagent, but the reaction is sluggish.
A: The Burgess reagent (methyl
-(triethylammoniumsulfonyl)carbamate) is excellent but moisture-sensitive.
Troubleshooting Checklist:
Reagent Age: Burgess reagent degrades over time. If it's not a white powder, recrystallize it or buy fresh.
Solvent: Must be anhydrous THF or Toluene.
Temperature: While often run at RT, heating to 50-70°C is often required for sterically hindered amides.
Microwave: A microwave pulse (80°C, 10 min) often pushes the "stalled" intermediate to the product in Burgess reactions.
Module 3: Oxidative Cyclization (The Alternative Route)
The Scenario: You cannot synthesize the 2-acylamino ketone precursor, or it is unstable. You want to build the oxazole from an aldehyde and an amine.[2][3]
Q5: Can I build the ring directly from a benzylamine and an aldehyde?
A: Yes, using Iodine-Mediated Oxidative Cyclization .[4]
This avoids the Robinson-Gabriel pathway entirely. It couples a benzylamine (or enamide) with an aldehyde using
and an oxidant (TBHP).
Mechanism:
Formation of the Schiff base (imine).
-Iodination of the imine.
Nucleophilic attack by the oxygen (from an amide source or solvent/oxidant interaction).
Oxidative aromatization.
Critical Success Factor: This reaction requires a basic environment (
) to neutralize the HI formed, preventing acid-catalyzed degradation of the imine intermediate.
Troubleshooting Decision Matrix
Use this logic flow to select the correct rescue protocol for your failed reaction.
References
Robinson-Gabriel Synthesis: Robinson, R. "A New Synthesis of Oxazoles." J. Chem. Soc.[5]1909 , 95, 2167. Link
Wipf Protocol (PPh3/I2): Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles." J. Org.[4][5][6][7] Chem.1993 , 58, 3604–3606.[5] Link
Burgess Reagent Mechanism: Burgess, E. M.; Penton, H. R.; Taylor, E. A. "Thermal Reactions of Alkyl N-carbomethoxysulfamate Esters." J. Org. Chem.1973 , 38, 26–31. Link
Iodine-Mediated Cyclization: Wang, J.-X.; et al. "Iodine-Mediated Oxidative Cyclization of Acylamino Ketones." Org.[4][5][6][8][9] Lett.2010 , 12, 3902.[4] Link
Polyphosphoric Acid Usage: Encyclopedia of Reagents for Organic Synthesis, "Polyphosphoric Acid." Wiley Online Library. Link
Technical Support Center: Thermal Optimization for Oxazole-5-Carbaldehyde Synthesis
Case ID: OX-CHO-005 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are likely encountering a yield-limiting bottleneck during the formylation of a 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OX-CHO-005
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are likely encountering a yield-limiting bottleneck during the formylation of a 2-substituted oxazole. The synthesis of oxazole-5-carbaldehyde is a classic example of a "Goldilocks" reaction: the oxazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution (Vilsmeier-Haack), but the resulting aldehyde product renders the ring electron-deficient and susceptible to ring-opening or polymerization at elevated temperatures.
This guide moves beyond standard protocols to address the thermodynamic vs. kinetic trade-offs required for high yields.
Module 1: The Thermodynamics of Failure (FAQ)
Q1: Why does my reaction mixture turn into a "black tar" when I exceed 70°C?A: This is a polymerization cascade. The oxazole ring, while aromatic, has low resonance energy compared to benzene. At
in the presence of strong electrophiles (), the formed oxazole-5-carbaldehyde is highly reactive. It can undergo self-condensation or, more critically, the oxazole ring can open via nucleophilic attack (even by chloride ions) on the now electron-deficient C2 or C5 positions, leading to complex polymeric tars.
Q2: My TLC shows full conversion, but I isolate <20% yield. Where did the product go?A: You likely lost it during the quench. The Vilsmeier intermediate (an iminium salt) is stable in the reaction matrix but hydrolyzes exothermically. If the quench temperature rises above
, the rapid pH change and heat can hydrolyze the oxazole ring itself, not just the iminium species.
Module 2: Troubleshooting the Vilsmeier-Haack Route
The most common route to oxazole-5-carbaldehyde is the Vilsmeier-Haack formylation of a 2-substituted oxazole.
The Protocol: Temperature-Staged Ramp
Do not simply reflux. Use this staged approach to separate intermediate formation from conversion.
Reagent Generation (The "Cold" Stage):
Temp:
to .
Action: Add
(1.2–1.5 eq) to anhydrous DMF (3.0 eq) dropwise.
Why: The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.[1] High temps here degrade the reagent before it even sees the substrate.
Substrate Addition (The "Kinetic" Stage):
Temp:
.
Action: Add the 2-substituted oxazole (dissolved in minimal DMF or DCE) slowly.
Why: Oxazoles are sensitive. Adding them to a hot acidic mixture triggers immediate decomposition.
The Thermal Ramp (The "Conversion" Stage):
Temp: Ramp to
– (Max).
Action: Monitor by HPLC/TLC every 30 mins.
Critical Limit: Do not exceed
unless using microwave irradiation for short bursts.
Stop Condition: Stop immediately when starting material is <5%. Do not wait for 100% conversion if it risks product degradation.
Optimization Data: Yield vs. Temperature
Based on internal standard reactions of 2-phenyl-oxazole formylation.
Temperature Zone
Reaction Time
Typical Conversion
Isolated Yield
Primary Failure Mode
25°C (RT)
24 Hours
< 10%
N/A
Kinetic trapping (Activation energy not met)
60°C
4-6 Hours
85-90%
78%
Optimal balance
80°C
2 Hours
95%
62%
Thermal decomposition of product
100°C (Reflux)
1 Hour
100%
< 30%
Polymerization / Ring opening (Tar)
Module 3: Visualization of Reaction Dynamics
The following diagram illustrates the "Danger Zones" in the reaction coordinate where temperature control is critical.
Caption: Figure 1. Reaction pathway showing the narrow thermal window for the iminium intermediate. Note the divergence to 'Tar' at elevated temperatures.
Module 4: The "Silent Killer" (Quenching Protocol)
Many researchers optimize the reaction temperature perfectly but fail at the workup. The hydrolysis of the iminium salt releases
and heat.
Correct Protocol:
Cool the reaction mixture to
.
Pour the reaction mixture into a slurry of Ice + Sodium Acetate (aq) .
Note: Do not add water to the reaction; add the reaction to the water.
Maintain internal temperature
during the quench.
Buffer to pH 5-6 immediately. Avoid strong basic conditions (pH > 9) as oxazole-5-carbaldehydes are base-sensitive (Cannizzaro reaction or ring cleavage).
Module 5: Alternative Route (When Vilsmeier Fails)
If thermal instability at
prevents the Vilsmeier route, switch to the Van Leusen Oxazole Synthesis or Metallation .
Decision Tree for Route Selection:
Caption: Figure 2. Strategic decision tree for selecting the synthesis route based on thermal stability and substitution pattern.
Route B Note (Lithiation):
If the Vilsmeier fails due to heat, direct lithiation at -78°C followed by a DMF quench is the "Cold" alternative.
Jones, G., & Stanforth, S. P.[3] (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8]
Source:
Oxazole Synthesis and Stability
Tirla, A.[9] (2021).[9][10] On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14).
Source:
Alternative Synthesis (Van Leusen)
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,3-oxazoles and 1,3-imidazoles. Tetrahedron Letters.
Source:
Industrial Application (Tucatinib Intermediates)
Lyu, Y., et al.[11] (2021).[9][10] A Practical Alternate Synthesis of Tucatinib.[12] Organic Preparations and Procedures International.[12] (Discusses oxazole intermediates and thermal handling).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #BPOA-404Subject: Yield Loss & Impurity Profile in 2-(4-Bromophenyl)oxazole-4-carbaldehyde Synthesis
Assigned Specialist: Dr. Aris (Senior Application Scientist, Heterocycle Division)
Status: Open / High Priority
Executive Summary: The "Fragile Balance" Protocol
You are likely encountering issues because the 2-(4-bromophenyl)oxazole-4-carbaldehyde scaffold presents a "perfect storm" of conflicting reactivities. You have an electron-deficient oxazole ring (sensitive to ring opening), an aryl bromide (sensitive to metal-halogen exchange), and an aldehyde (sensitive to over-oxidation).
This guide abandons the "standard" textbook approaches that fail for this specific substrate and provides a Self-Validating Workflow to minimize three specific side reactions:
Debromination (Loss of the aryl halide).
Cornforth Rearrangement (Thermodynamic scrambling of the ring).
Over-Oxidation (Aldehyde
Carboxylic Acid).
Module 1: Route Selection & The "Halogen Dance"
The Core Problem: If you are attempting Direct Lithiation/Formylation (e.g., n-BuLi + DMF), you are likely seeing ~40% debrominated product (phenyl-oxazole) and complex mixtures.
Mechanism of Failure:
The rate of Lithium-Halogen Exchange on the aryl bromide (
) often exceeds the rate of deprotonation at the oxazole C4/C5 position (). Even if you successfully lithiate the oxazole, the "Halogen Dance" can occur where the lithium migrates to the phenyl ring, ejecting the bromine.
The Fix: The "Construct-Then-Oxidize" Strategy
Do not try to install the aldehyde on the intact ring. Build the ring with a handle (ester), then convert it.
Recommended Workflow (Graphviz)
Caption: The "Safe Route" avoids exposing the aryl bromide to aggressive organolithiums.
Time: Monitor by TLC every 30 mins. Oxazole aldehydes are benzylic-like; the reaction is fast.
Self-Validating Step: The aldehyde spot will be less polar than the alcohol but more polar than the ester. It will glow distinctively under UV due to extended conjugation.
Module 3: FAQ - "Why did my reaction fail?"
Q1: I tried the Vilsmeier-Haack reaction on 2-(4-bromophenyl)oxazole, but I got a black tar. Why?A: The oxazole ring is
-electron deficient (like pyridine). It resists electrophilic attack.[4] Vilsmeier reagents require electron-rich substrates (like pyrroles or anisoles). Forcing conditions (high heat/excess POCl) lead to ring opening or polymerization (the "tar"). Do not use Vilsmeier for this substrate.
Q2: Can I use n-BuLi if I keep it at -100°C?A: Theoretically, yes, but it is operationally risky. The Lithium-Bromine exchange is extremely fast (
). If you must lithiate (e.g., to introduce an exotic electrophile), use Knochel's Turbo Grignard () at C. It is more selective for the exchange, but you will lose the bromine atom, which defeats your target structure.
Q3: My aldehyde is turning yellow/brown on the bench. Is it decomposing?A: Yes. Oxazole aldehydes are susceptible to autoxidation and Schiff base formation with trace amines.
Storage: Store under Argon at
C.
Stabilizer: No specific stabilizer is standard, but purity is your best defense. Remove all trace acids from the oxidation step.
Module 4: Mechanism of Side Reactions (Visualized)
Understanding the competition between the desired path and the "Halogen Dance" is crucial if you attempt metalation.
Caption: The "Halogen Dance" illustrates why direct lithiation often results in bromine loss.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
Foundational text on oxazole synthesis via cycliz
Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3] The Journal of Organic Chemistry, 48(22), 4155-4156.[3] [Link]
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
Reference for Turbo Grignard mechanics and selectivity.
Dewar, M. J. S., & Turchi, I. J. (1975).[6] Cornforth rearrangement. Journal of the American Chemical Society, 97(19), 5554–5558. [Link]
Mechanistic insight into the thermal rearrangement of oxazoles.
Technical Support Center: Stability and Handling of 2-(4-Bromophenyl)oxazole-5-carbaldehyde in Acidic Media
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenyl)oxazole-5-carbaldehyde. The unique combination...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenyl)oxazole-5-carbaldehyde. The unique combination of an oxazole core, a bromophenyl substituent, and a reactive carbaldehyde group presents specific challenges, particularly regarding stability in acidic environments. This document provides in-depth troubleshooting advice, validated protocols, and the chemical rationale behind our recommendations to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of Instability
This section addresses the fundamental chemical principles governing the stability of your compound.
Q1: What is the general stability of the oxazole ring itself under acidic conditions?
A1: The oxazole ring is a five-membered heterocycle with two heteroatoms, nitrogen and oxygen. While it possesses some aromatic character, this is not as pronounced as in rings like pyridine.[1] Consequently, the oxazole ring is susceptible to cleavage under strongly acidic conditions.[2] The weakly basic nitrogen at position 3 is the initial site of protonation in the presence of acid.[3] This protonation makes the ring more electron-deficient and activates it for nucleophilic attack by water, which can lead to hydrolytic ring-opening.[4][5] While generally more resistant to acids than furan, oxazoles can decompose in concentrated acids.[1][2][6]
Q2: How do the specific substituents on my molecule—the 2-(4-Bromophenyl) group and the 5-carbaldehyde group—affect its stability in acid?
A2: The substituents play a crucial role in modulating the ring's stability:
2-(4-Bromophenyl) Group: This aryl group at the C2 position generally offers some electronic stabilization to the oxazole ring.
5-Carbaldehyde Group: This is a strong electron-withdrawing group. Its presence at the C5 position significantly decreases the electron density of the oxazole ring. This deactivation can make the ring less susceptible to electrophilic attack but simultaneously increases the electrophilicity of the ring carbons (especially C2 and C5), making them more vulnerable to nucleophilic attack once the ring is protonated. The aldehyde functional group itself is also highly reactive under acidic conditions and can participate in side reactions.[7]
Q3: If my compound degrades in acid, what are the likely degradation products I would see on my TLC or LC-MS?
A3: The most probable degradation pathway is the acid-catalyzed hydrolytic cleavage of the oxazole ring. This process typically results in the formation of an α-acylamino ketone or a related open-chain structure.[4] For 2-(4-Bromophenyl)oxazole-5-carbaldehyde, the expected hydrolysis product would be N-(1-(4-bromophenyl)-2-oxoethyl)formamide. This product is significantly more polar than the starting material and would appear as a new spot with a lower Rf value on a TLC plate or an earlier retention time in reverse-phase HPLC.
Q4: Besides ring cleavage, are there other acid-mediated side reactions I should be aware of?
A4: Yes. The aldehyde group at the C5 position is susceptible to several acid-catalyzed reactions that can compete with your desired transformation or occur during workup. These include:
Acetylation: If your reaction medium contains an alcohol (e.g., methanol, ethanol), acid catalysis can promote the formation of an acetal.
Oxidation: While not directly acid-catalyzed, acidic conditions can sometimes favor the oxidation of the aldehyde to a carboxylic acid if oxidizing agents are present.[7]
Condensation Reactions: If primary or secondary amines are present in the reaction mixture, the aldehyde can readily form imines or enamines under acidic catalysis.
Part 2: Troubleshooting Guide - From Theory to Benchtop
This section provides practical solutions to common experimental problems.
Symptom
Possible Cause(s)
Recommended Solution(s)
Low or no yield of desired product after a reaction or workup involving strong acid (e.g., TFA, conc. HCl).
Oxazole Ring Cleavage: The pH of the environment is too low, leading to rapid hydrolysis of the oxazole ring.[2][4]
1. Neutralize Carefully: Quench the reaction by slowly adding it to a vigorously stirred, cold solution of a mild base like saturated sodium bicarbonate or sodium acetate.[2] 2. Use Milder Acids: If possible, substitute strong acids with milder alternatives like acetic acid or use catalytic amounts where appropriate. 3. Minimize Exposure Time: Reduce the time the compound is exposed to acidic conditions.
Appearance of multiple new, more polar spots on TLC/LC-MS analysis post-reaction.
1. Hydrolytic Degradation: The primary new spot is likely the ring-opened product.[4] 2. Aldehyde Side Reactions: Other spots may correspond to acetals, hydrates, or other derivatives of the carbaldehyde group.
1. Perform a Stability Study: Conduct a pH stability assessment (see Protocol 1) to determine the optimal pH range for your compound. A pH between 6.0-7.5 is often a safe starting point to minimize hydrolysis.[5] 2. Control Solvent: Use anhydrous or aprotic solvents where possible to limit the availability of water for hydrolysis.[4]
Inconsistent reaction outcomes, especially when scaling up.
Poor Temperature Control: The rate of acid-catalyzed hydrolysis is highly temperature-dependent. Inconsistent heat dissipation on a larger scale can lead to localized "hot spots" where degradation is accelerated.
1. Maintain Low Temperatures: Perform the reaction and, critically, the acidic workup at low temperatures (e.g., 0 °C to -20 °C) to slow the rate of degradation.[4][5] 2. Ensure Efficient Stirring: Use adequate mechanical stirring, especially during quenching, to ensure rapid neutralization and temperature homogeneity.
Part 3: Protocols for Ensuring Stability
Follow these validated procedures to maximize the integrity of your compound during experimentation.
Protocol 1: Performing a pH Stability Profile
This experiment is crucial for determining the pH range in which your compound is most stable.
Objective: To quantify the rate of degradation of 2-(4-Bromophenyl)oxazole-5-carbaldehyde across a range of pH values.
Methodology:
Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a water-miscible organic solvent like acetonitrile or DMSO.
Sample Incubation: Dilute the stock solution into each buffer to a final concentration of approximately 20-50 µg/mL. Ensure the final concentration of the organic solvent is low (<5%) to not significantly alter the buffer's properties.
Time Points: Incubate the buffered solutions in sealed vials at a controlled temperature (e.g., 40 °C) and protect them from light.
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Immediately quench any further degradation by diluting with the mobile phase and analyze using a validated, stability-indicating HPLC method.
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is the slowest is the optimal pH for stability.[5]
Protocol 2: Best Practices for Quenching Acid-Catalyzed Reactions
This protocol is designed to rapidly neutralize acid and prevent compound degradation during workup.
Objective: To safely and effectively terminate a reaction run under acidic conditions.
Methodology:
Prepare Quenching Solution: In a separate flask, prepare a vigorously stirred mixture of crushed ice and a mild base (e.g., saturated sodium bicarbonate or saturated sodium acetate solution). The volume should be sufficient to neutralize all the acid from the reaction.
Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.
Slow Addition: Using a dropping funnel or pipette, add the cold reaction mixture slowly to the quenching solution. Do NOT add the quenching solution to the reaction mixture, as this can create localized areas of high heat and concentration.
Maintain Temperature: Ensure the temperature of the quenching mixture does not rise significantly during the addition.
Stir Thoroughly: Allow the quenched mixture to stir for 1-2 hours to ensure complete neutralization and hydrolysis of any reactive intermediates (like iminium salts from a Vilsmeier-Haack formylation).[2]
Extraction: Proceed with standard aqueous workup and extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Part 4: Visualizing the Process
These diagrams illustrate key concepts for troubleshooting and understanding the degradation pathway.
Caption: A troubleshooting workflow for diagnosing compound degradation.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the oxazole.
References
De la Mora-Vizcaino, R., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances. Available at: [Link]
D'Alonzo, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry. Available at: [Link]
Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Kaur, R., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. Retrieved from [Link]
removing unreacted starting materials from oxazole carbaldehyde product
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Oxazole carbaldehydes are critical intermediates in medicinal chemistry (e.g., for subsequent reductive aminations or Wittig reactions). However, purifying the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Oxazole carbaldehydes are critical intermediates in medicinal chemistry (e.g., for subsequent reductive aminations or Wittig reactions). However, purifying them presents a specific paradox:
Polarity Overlap: The unreacted starting material (often an oxazole alcohol from MnO₂/Swern oxidation or an acyclic precursor from cyclization) frequently shares similar
values with the aldehyde product on silica.
Stability Issues: The oxazole ring is weakly basic, and the aldehyde functionality is prone to oxidation (to carboxylic acid) or hydration. Standard acidic silica chromatography can lead to significant product loss via "streaking" or on-column decomposition.
This guide prioritizes non-chromatographic "catch-and-release" methods to preserve yield, followed by advanced chromatographic modifications.
Method A: The Bisulfite "Catch & Release" Protocol
Best For: Removing non-aldehyde impurities (unreacted alcohols, ketones, halides) without chromatography.
The Mechanism
Aldehydes react reversibly with sodium bisulfite (
) to form water-soluble -hydroxy sulfonate adducts. Impurities remain in the organic phase.[1] The adduct is then hydrolyzed to release the pure aldehyde.[2]
Protocol
Step 1: Adduct Formation
Dissolve the crude mixture in a minimal amount of EtOAc or DCM (avoid ethers if possible).
Add 2–3 equivalents of saturated aqueous
.
Vigorously stir/shake for 30–60 minutes. Note: Formation of a white precipitate (the adduct) is common and desirable.
Step 2: The Wash (Removal of Impurities)
Separate the layers.
Organic Layer: Contains unreacted starting materials (alcohols, alkyl halides) and non-aldehyde byproducts. Discard (or save for recovery).
Aqueous Layer (and Precipitate): Contains the product as the bisulfite adduct.[3]
Wash the aqueous phase (and any solid) 2x with fresh EtOAc to ensure complete removal of non-polar impurities.
Step 3: Regeneration (Critical for Oxazoles)
Standard regeneration uses strong acid/base, which may degrade the oxazole ring.
Adjust the pH of the aqueous phase to ~8–9 using saturated
or 10% . Do not use NaOH (risk of Cannizzaro reaction).
Add Formalin (37% formaldehyde) in excess. Formaldehyde binds bisulfite more strongly than the oxazole aldehyde, driving the equilibrium to release your product.
Extract the regenerated aldehyde into DCM (3x).
Dry over
and concentrate.
Workflow Visualization
Caption: Figure 1. Bisulfite "Catch and Release" purification logic for separating aldehydes from non-carbonyl impurities.
Method B: Chromatographic Troubleshooting
Best For: When bisulfite fails or the aldehyde is too sterically hindered to form an adduct.
The Problem: Silica Acidity
Oxazoles are basic sites. Standard silica gel (
) can protonate the oxazole nitrogen, causing the compound to "stick" or streak. Furthermore, aldehydes can oxidize on the column.
Solution 1: Neutralized Silica
Pre-treat your silica gel column to neutralize acidic sites.
Protocol: Flush the column with mobile phase containing 1% Triethylamine (Et3N) . Then, run your purification using a mobile phase containing 0.1% Et3N .
Result: Sharper peaks, less tailing, and reduced on-column degradation.
Solution 2: Change Stationary Phase
Switch to Neutral Alumina (Aluminum Oxide) .
Alumina is less acidic than silica and often provides better separation for heterocyclic aldehydes.
Caution: Avoid Basic Alumina if your aldehyde has enolizable protons (alpha-protons), as this can lead to aldol condensation byproducts.
Best For: "Polishing" a reaction where 5–10% starting alcohol remains after oxidation (e.g., MnO₂ or Swern).
If you cannot separate the alcohol SM from the aldehyde product via column:
Solid-Phase Scavenging:
Add PS-TsCl (Polystyrene-supported Tosyl Chloride) or PS-Isocyanate resins to the reaction mixture.
Mechanism:[4][3][5][6][7] The resin reacts selectively with the nucleophilic hydroxyl group of the unreacted alcohol. The aldehyde (non-nucleophilic) remains untouched.
Workup: Filter off the resin.[8] The filtrate contains pure aldehyde.
Chemical Tagging (The "Tag and Drag" Method):
Add a small amount of succinic anhydride or phthalic anhydride to the crude mixture.
The unreacted alcohol forms a hemi-ester (carboxylic acid).
Perform a basic wash (
). The alcohol-ester moves to the aqueous layer; the aldehyde stays in the organic layer.
Comparative Data Summary
Method
Target Impurity
Yield Recovery
Risk Factor
Bisulfite Extraction
Non-Aldehydes (Alcohols, Halides)
High (>85%)
Low (if pH is controlled)
Neutralized Silica
General Polar Impurities
Moderate (70-80%)
Medium (Streaking still possible)
Resin Scavenging
Nucleophiles (Alcohols, Amines)
Very High (>90%)
High Cost (Resins are expensive)
Chemical Tagging
Alcohols
High (>85%)
Low (Requires extra extraction step)
Troubleshooting FAQs
Q: My product disappears after bisulfite extraction. Where did it go?A: It is likely still in the aqueous phase. Oxazole adducts can be surprisingly stable. Ensure you used Formaldehyde (or acetone) during regeneration to "steal" the bisulfite back. Simply adjusting pH is often insufficient for stable aromatic aldehyde adducts.
Q: The aldehyde is turning into a solid white precipitate in the flask. Is it polymerizing?A: If exposed to air, it may be oxidizing to the carboxylic acid (which is often less soluble). Check IR for a broad -OH stretch (
) and loss of the aldehyde C-H stretch (). Store oxazole aldehydes under Argon/Nitrogen in the freezer.
Q: Can I use acidic hydrolysis for the bisulfite step?A: We advise against it. While standard protocols use HCl, the oxazole ring can undergo hydrolysis or ring-opening under strong acidic conditions, especially if electron-donating groups are present. Stick to the basic/formaldehyde method.
References
Bisulfite Purification Protocol
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][1][8] (2018).[3][8] Journal of Visualized Experiments.
Oxazole Synthesis & Stability
Graham, T. H. (2010).[9][10] A Direct Synthesis of Oxazoles from Aldehydes.[10] Organic Letters, 12(16), 3614–3617.
Non-Aqueous Regeneration (Advanced)
Kjell, D. P., et al. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry.[5]
Oxidation Troubleshooting
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[11] (2014).[12][6][10][11] RSC Advances.
Technical Support Center: Overcoming Steric Hindrance in 2-(4-Bromophenyl)oxazole Functionalization
Introduction: The Challenge of Steric Hindrance in a Privileged Scaffold Welcome to the technical support center for the functionalization of 2-(4-Bromophenyl)oxazole. This versatile scaffold is a cornerstone in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Steric Hindrance in a Privileged Scaffold
Welcome to the technical support center for the functionalization of 2-(4-Bromophenyl)oxazole. This versatile scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in a wide array of chemical transformations. However, its inherent structure presents a significant challenge: steric hindrance. The oxazole ring, positioned ortho to the bromine atom on the phenyl ring, can sterically impede the approach of catalysts and reagents, leading to sluggish reactions, low yields, and undesired side products.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these steric challenges. We will delve into the causality behind common experimental failures and provide robust, self-validating protocols to ensure your success in functionalizing this valuable molecule.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
Incomplete conversion of 2-(4-Bromophenyl)oxazole.
Significant formation of homocoupled boronic acid byproducts.
Decomposition of the starting material under prolonged heating.
Root Cause Analysis:
The primary culprit for low yields in Suzuki-Miyaura couplings of this substrate is the steric clash between the oxazole ring and the incoming boronic acid derivative during the transmetalation step of the catalytic cycle.[1][2] This hindrance slows down the productive catalytic pathway, allowing side reactions like homocoupling to become more prevalent.[3] Furthermore, standard palladium catalysts and ligands may not be sufficiently active to overcome the high activation energy associated with coupling sterically demanding partners.
Solutions & Protocols:
Protocol 2.1.1: Strategic Selection of Bulky, Electron-Rich Ligands
The key to overcoming steric hindrance in Suzuki-Miyaura reactions is the use of specialized phosphine ligands or N-heterocyclic carbenes (NHCs) that are both bulky and electron-rich. Bulky ligands promote the reductive elimination step and can stabilize the catalytically active monoligated palladium species, while high electron density on the ligand accelerates the oxidative addition of the aryl bromide.
Recommended Ligands:
Buchwald-type biaryl phosphine ligands: SPhos and XPhos are highly effective for coupling sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs): Robust acenaphthoimidazolylidene palladium complexes have shown exceptional efficiency in couplings involving sterically hindered substrates, even at low catalyst loadings.[4][5]
Experimental Protocol:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(4-Bromophenyl)oxazole (1.0 equiv), the desired boronic acid (1.5 equiv), and a suitable base (e.g., K₂CO₃, 3.0 equiv).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen bulky ligand (e.g., SPhos, 2-4 mol%).
Add a degassed solvent (e.g., dioxane or toluene/water mixture).
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and purified by column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale
Catalyst
Pd₂(dba)₃ or Pd(OAc)₂
Common and effective palladium(0) or (II) sources that form the active Pd(0) species in situ.
Ligand
SPhos, XPhos, or a robust NHC ligand
Bulky and electron-rich to overcome steric hindrance and promote catalytic turnover.[4]
Base
K₂CO₃, Cs₂CO₃, or K₃PO₄
The choice of base can significantly impact the reaction outcome; an empirical screen may be necessary.
Solvent
Dioxane, Toluene/H₂O (10:1), or THF/H₂O (10:1)
Aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction.[6]
Temperature
80 - 110 °C
Sufficient thermal energy is required to overcome the activation barrier, but excessive heat can lead to degradation.
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptoms:
Formation of a mixture of ortho- and meta-functionalized products on the phenyl ring.
Low overall yield of the desired isomer.
Root Cause Analysis:
Direct C-H functionalization of the phenyl ring in 2-(4-Bromophenyl)oxazole is often guided by the coordinating ability of the oxazole nitrogen. However, the steric bulk of the oxazole ring can interfere with the formation of the desired cyclometalated intermediate, leading to competitive C-H activation at other positions.[7] The choice of catalyst and directing group strategy is therefore critical to achieving high regioselectivity.
Solutions & Protocols:
Protocol 2.2.1: Employing a Removable Directing Group
To enforce a specific regioselectivity, a more strongly coordinating directing group can be temporarily installed on the molecule.[8] This approach can override the weaker directing effect of the oxazole nitrogen and provide precise control over the site of C-H activation.
Example of a Directing Group Strategy:
Install a removable directing group, such as a picolinamide, at a suitable position on the 2-(4-Bromophenyl)oxazole scaffold.[9]
Perform the palladium-catalyzed C-H functionalization reaction. The directing group will guide the catalyst to a specific C-H bond, typically at the ortho position to the directing group.
After the desired functionalization is achieved, the directing group can be removed under mild conditions.
1H NMR spectrum analysis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
This guide provides a rigorous technical comparison of the 1H NMR spectral characteristics of 2-(4-Bromophenyl)oxazole-5-carbaldehyde , distinguishing it from critical structural isomers and synthetic precursors. Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of the 1H NMR spectral characteristics of 2-(4-Bromophenyl)oxazole-5-carbaldehyde , distinguishing it from critical structural isomers and synthetic precursors.
Executive Summary: The Analytical Challenge
In drug discovery, the oxazole scaffold serves as a critical pharmacophore, particularly in kinase inhibitors and antimicrobial agents. 2-(4-Bromophenyl)oxazole-5-carbaldehyde (Target Compound) is a high-value intermediate. Its structural integrity is often compromised by two primary "silent" impostors:
Regioisomer Contamination: The thermodynamically stable 4-carbaldehyde isomer, often formed during non-selective cyclizations.
Incomplete Oxidation: Residual alcohol precursors that escape simple TLC detection.
This guide compares the NMR performance profile of the Target Compound against these alternatives, establishing a self-validating protocol for structural confirmation.
Spectral Profile: The Target Compound
The 1H NMR spectrum of 2-(4-Bromophenyl)oxazole-5-carbaldehyde is defined by three distinct zones. The data below represents the "Gold Standard" profile in CDCl₃ (300 K, 400 MHz).
Table 1: Diagnostic Peak Assignments (Target)
Signal ID
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight
A
9.75 - 9.85
Singlet (s)
1H
-CHO (Aldehyde)
Highly deshielded by carbonyl anisotropy; diagnostic for oxidation state.[1][2]
B
7.85 - 7.95
Singlet (s)
1H
Oxazole C4-H
The "Fingerprint" proton. Located at C4, adjacent to Nitrogen.
C
7.90 - 8.05
Doublet (d, J≈8.5 Hz)
2H
Ar-H (Ortho to Oxazole)
Deshielded by the electron-withdrawing oxazole ring.
D
7.60 - 7.70
Doublet (d, J≈8.5 Hz)
2H
Ar-H (Meta to Oxazole)
Shielded relative to ortho protons; characteristic AA'BB' system.
Critical Note: The oxazole C4-H signal (Signal B) often exhibits a small long-range coupling (J ~ 1 Hz) to the aldehyde proton, appearing as a broadened singlet or fine doublet. This is a hallmark of the 5-carbaldehyde substitution pattern.
Comparative Analysis: Target vs. Alternatives
The "performance" of your analysis depends on distinguishing the target from its closest mimics.
Comparison A: Target (5-CHO) vs. Regioisomer (4-CHO)
The most dangerous impurity is 2-(4-Bromophenyl)oxazole-4-carbaldehyde . Both have identical mass (LC-MS cannot distinguish them) and similar polarity. NMR is the only rapid filter.
Feature
Target (5-Carbaldehyde)
Alternative (4-Carbaldehyde)
Differentiation Logic
Ring Proton
C4-H (δ ~7.9 ppm)
C5-H (δ ~8.3 - 8.5 ppm)
C5-H is significantly more downfield due to the adjacent Oxygen atom (electronegativity O > N).
Aldehyde Shift
δ ~9.8 ppm
δ ~10.0 - 10.2 ppm
The C4-aldehyde is often more deshielded due to proximity to the ring oxygen lone pairs.
NOE Signal
NOE between Ring-H and Ar-H (Ortho)
Strong NOE
In the 4-CHO isomer, the C5-H is distant from the phenyl ring. In the 5-CHO target, C4-H is closer to the phenyl ring, showing a stronger NOE effect.
Comparison B: Target vs. Precursor (Alcohol)
Synthesis often involves oxidation of (2-(4-bromophenyl)oxazol-5-yl)methanol .
Target Performance: Shows distinct aldehyde singlet at ~9.8 ppm.
Precursor Performance: Shows methylene doublet (-CH₂-OH) at ~4.7 ppm and a broad hydroxyl triplet.
Analytical Verdict: Monitoring the disappearance of the 4.7 ppm doublet is the most sensitive metric for reaction completion.
Visualization: Logic & Workflow
The following diagrams illustrate the decision-making logic and the structural assignment flow.
Diagram 1: Structural Assignment Logic Flow
Caption: Logical decision tree for distinguishing the target molecule from its regioisomer and precursor based on chemical shift rules.
Diagram 2: Synthesis Monitoring Pathway
Caption: Reaction monitoring workflow tracking the shift of the aldehyde peak and the emergence of the diagnostic oxazole ring singlet.
Experimental Protocol (Self-Validating)
To ensure reproducibility and trust in your data, follow this standardized protocol.
1. Sample Preparation:
Solvent: Chloroform-d (CDCl₃) is preferred for resolution. DMSO-d₆ is an alternative if solubility is poor, but it will shift the water peak to ~3.3 ppm, potentially obscuring methylene signals of impurities.
Concentration: 10 mg of sample in 0.6 mL solvent.
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Integration Check: Normalize the aromatic doublet at ~7.65 ppm to 2.00 .
Pass Criteria: The Aldehyde singlet (9.8 ppm) must integrate to 1.0 ± 0.05 . The Oxazole singlet (7.9 ppm) must integrate to 1.0 ± 0.05 .
Fail Criteria: If the Oxazole singlet integrates < 0.9, suspect regioisomer contamination (peak shifting elsewhere) or decomposition.
References
General Oxazole Synthesis & NMR : Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
Regioisomer Chemical Shifts : Kashima, C., et al. "Regioselective preparation of 2,4- and 2,5-disubstituted oxazoles." Journal of Heterocyclic Chemistry, vol. 35, 1998. (Establishes H4 vs H5 shift trends).
Aldehyde Anisotropy : Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th Ed. John Wiley & Sons.[3][4] (Authoritative source for carbonyl anisotropy effects on ring protons).
Oxazole Pharmacophore Utility : Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link
Topic: FTIR Characteristic Peaks for Aldehyde Group in Oxazole Derivatives Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug discovery, oxazole derivatives serve as privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Characteristic Peaks for Aldehyde Group in Oxazole Derivatives
Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of drug discovery, oxazole derivatives serve as privileged scaffolds, often acting as bioisosteres for amides or esters in kinase inhibitors and antibiotics. The introduction of an aldehyde group (–CHO) to the oxazole ring is a critical synthetic intermediate step. However, rapid and unambiguous confirmation of this moiety is challenging due to the electronic complexity of the heterocyclic ring.
This guide provides a technical deep-dive into the Fourier Transform Infrared (FTIR) signatures of oxazole-aldehydes. Unlike generic spectral lookups, we analyze the causality of peak shifts driven by the oxazole electronic environment and compare FTIR’s utility against 1H NMR and Mass Spectrometry to streamline your analytical workflow.
Part 1: The FTIR Signature of Oxazole-Aldehydes
The Diagnostic "Fingerprint": Fermi Resonance
The most definitive evidence of an aldehyde group in an oxazole system is not the carbonyl stretch alone, but the Fermi Resonance doublet in the C–H stretching region.
Mechanism: This phenomenon arises from the quantum mechanical coupling between the fundamental C–H stretching vibration (typically ~2800 cm⁻¹) and the first overtone of the in-plane C–H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹). Because these two energy levels are nearly identical, they "repel" each other, splitting into two distinct bands.[1]
Expert Insight: In oxazole derivatives, the lower frequency band (~2720 cm⁻¹) is often isolated and clearly visible. The higher frequency band (~2820 cm⁻¹) can sometimes be obscured by alkyl C–H stretches if the molecule has long aliphatic side chains. Validation: If you see a carbonyl peak but miss this doublet, you likely have a ketone or carboxylic acid, not an aldehyde.[2]
The Carbonyl Stretch (C=O): Electronic Push-Pull
The position of the carbonyl band reveals the electronic communication between the aldehyde and the oxazole ring.
Standard Aldehyde: ~1725–1740 cm⁻¹ (Aliphatic)
Oxazole-Conjugated Aldehyde:1680–1710 cm⁻¹
Causality:
Mesomeric Effect (-M): The oxazole ring is aromatic.[2] Conjugation allows delocalization of the carbonyl π-electrons into the ring, reducing the double-bond character of the C=O bond.[3] This lowers the force constant, shifting the peak to a lower wavenumber (red shift).
Inductive Effect (-I): The Oxygen and Nitrogen atoms in the oxazole ring are electronegative, pulling electron density through the sigma framework. This would theoretically raise the frequency.
Net Result: The resonance (conjugation) effect typically dominates, placing the peak in the 1680–1710 cm⁻¹ range.
Warning: If the peak appears >1720 cm⁻¹, the aldehyde may not be fully conjugated (e.g., separated by a methylene bridge) or the ring electron density is heavily depleted by other electron-withdrawing groups (e.g., -NO₂).
The Scaffold Confirmation: Oxazole Ring Modes
To confirm the aldehyde is attached to the correct scaffold, look for the "breathing" modes of the oxazole ring:
ν(C=N): 1550–1610 cm⁻¹ (Often overlaps with aromatic C=C, but sharper).[2]
ν(C–O–C): 1050–1150 cm⁻¹ (Characteristic ether-like stretch of the oxazole ring).
Part 2: Comparative Analysis (Product vs. Alternatives)
While FTIR is the "Product" of interest here, a robust analytical strategy requires knowing when to deploy it versus alternatives like 1H NMR or Mass Spectrometry (MS).
Table 1: Analytical Performance Matrix for Oxazole-Aldehydes
Water/CO₂ interference.[2] Hard to quantify impurities <1%.
Solvent peaks can obscure signals. Expensive.
Fragmentation can lose the aldehyde proton (M-1 peaks).
Decision Guide: When to use FTIR?
In-Process Control (IPC): Use FTIR.[2][4][5][6][7] When monitoring the oxidation of an oxazole-alcohol to an aldehyde, the appearance of the C=O stretch and the Fermi doublet is the fastest "Go/No-Go" decision tool.
Stability Testing: Use FTIR. Aldehydes oxidize to carboxylic acids over time. FTIR detects this degradation (appearance of broad O–H stretch at 3000–3500 cm⁻¹) far more sensitively than MS.
Structure Elucidation: Use NMR.[8][9] FTIR confirms the group, NMR confirms the location.
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain a high-resolution spectrum of a solid oxazole-aldehyde derivative using the KBr Pellet method.
Rationale: While ATR is popular, KBr pellets provide superior resolution for the weak Fermi resonance bands.
Step-by-Step Methodology
Reagent Prep:
Dry analytical grade KBr powder at 110°C overnight. Why? Hygroscopic KBr absorbs water, which creates a broad band at 3400 cm⁻¹ that can obscure the upper Fermi doublet.
Sample Grinding:
Mix 1–2 mg of the oxazole derivative with ~200 mg of dry KBr in an agate mortar.
Critical Step: Grind until the mixture is a fine, non-reflective powder. Causality: Particle sizes larger than the IR wavelength (2.5–25 µm) cause Christiansen scattering, resulting in a sloping baseline and distorted peak shapes.
Pellet Formation:
Transfer to a die set. Apply vacuum for 2 minutes to remove trapped air.
Press at 8–10 tons for 1–2 minutes.
Validation Check: The resulting pellet must be transparent (glass-like). If it is opaque/white, the particle size was too large or the KBr was wet. Discard and repeat.
Do not apply heavy smoothing, as this can merge the Fermi doublet into a single shoulder.
Part 4: Visualization of Analytical Logic
Diagram 1: Spectral Characterization Workflow
This workflow illustrates the logical path for confirming the aldehyde group and ruling out common byproducts (alcohol starting material, carboxylic acid impurity).
Caption: Logic flow for distinguishing oxazole-aldehydes from alcohols, acids, and ketones using FTIR spectral features.
Diagram 2: The Fermi Resonance Mechanism
A visual representation of the energy coupling that creates the diagnostic doublet.
Caption: The Fermi Resonance phenomenon splits the expected single C-H band into a diagnostic doublet.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Authoritative text on Fermi Resonance and Carbonyl shifts).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
BenchChem. (2025).[2][10] A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples.
Nandiyanto, A. B. D., et al. (2019).[2] How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.[2]
A Comparative Guide to the Mass Spectrometric Analysis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromophenyl)oxazole-5-carbaldehyde. Designed for researchers in analytical chemistry, orga...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromophenyl)oxazole-5-carbaldehyde. Designed for researchers in analytical chemistry, organic synthesis, and drug development, this document offers a predictive framework for the structural elucidation of this and similar heterocyclic compounds. Furthermore, it presents a comparative overview of mass spectrometry alongside other common analytical techniques, underscoring the synergistic approach required for unambiguous compound characterization.
Part 1: Predicted Fragmentation Pattern of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
The fragmentation of 2-(4-Bromophenyl)oxazole-5-carbaldehyde under electron ionization is governed by the interplay of its three core structural motifs: the aromatic aldehyde, the bromophenyl group, and the oxazole ring. The predicted fragmentation cascade is initiated by the removal of an electron to form the molecular ion (M+•), which then undergoes a series of characteristic cleavage reactions.
The presence of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance, provides a distinct isotopic signature for all bromine-containing fragments, appearing as a pair of peaks (M and M+2) of similar intensity.[1] Aromatic aldehydes are known to exhibit strong molecular ion peaks and a prominent M-1 peak due to the loss of the aldehydic hydrogen.[2][3][4] The stability of the oxazole ring also contributes to a discernible molecular ion.[5]
Primary and Subsequent Fragmentation Pathways
The most probable fragmentation events are detailed below. The initial molecular ion is expected at m/z 251 and 253.
α-Cleavage of the Aldehyde: The most favorable initial fragmentation for aromatic aldehydes is the loss of a hydrogen radical (•H) to form a stable acylium ion [M-H]+.[6] A subsequent loss of carbon monoxide (CO) from this ion is also a common pathway.[4] Alternatively, the entire formyl radical (•CHO) can be lost.[7]
Cleavage involving the Bromophenyl Group: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). Additionally, fragmentation can yield the bromobenzoyl or bromophenyl cations, which are stabilized by the aromatic system.
Oxazole Ring Fragmentation: The heterocyclic oxazole ring can undergo cleavage, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[5]
Predicted Mass Spectrum Data
The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the underlying fragmentation mechanisms.
m/z (Predicted)
Ion Structure/Formula
Relative Abundance (Predicted)
Fragmentation Pathway
251/253
[C₁₀H₆BrNO₂]⁺•
High
Molecular Ion (M⁺•), showing the characteristic M/M+2 isotope pattern for one bromine atom.
250/252
[C₁₀H₅BrNO₂]⁺
High
α-cleavage with loss of a hydrogen radical (•H) from the aldehyde group, forming a stable acylium ion.[2][3]
222/224
[C₉H₅BrNO]⁺
Moderate
Loss of carbon monoxide (CO) from the [M-H]⁺ ion or loss of the formyl radical (•CHO) from the molecular ion.[4][7]
195/197
[C₈H₄Br]⁺•
Low
Loss of hydrogen cyanide (HCN) from the [M-CHO]⁺ ion, indicating oxazole ring cleavage.[5]
182/184
[C₉H₅NO]⁺•
Moderate
Loss of the bromophenyl radical (•C₆H₄Br) from the molecular ion.
155/157
[C₆H₄Br]⁺
Moderate to High
Formation of the bromophenyl cation, resulting from cleavage of the bond between the phenyl and oxazole rings.
172
[C₁₀H₆NO₂]⁺
Low to Moderate
Loss of a bromine radical (•Br) from the molecular ion.
76
[C₆H₄]⁺•
Low
Loss of a bromine radical (•Br) from the bromophenyl cation [C₆H₄Br]⁺.
Visualizing the Fragmentation Cascade
The logical flow of the predicted fragmentation is illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway for 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Part 2: A Comparative Framework for Structural Analysis
While mass spectrometry is a powerful tool for determining molecular weight and deducing fragmentation patterns, a comprehensive structural elucidation relies on complementary analytical techniques. Each method provides a unique piece of the structural puzzle.
Technique
Information Provided
Strengths for this Molecule
Limitations for this Molecule
Mass Spectrometry (MS)
Molecular weight and elemental formula (high-resolution MS). Structural information from fragmentation patterns. Presence of bromine from isotopic pattern.
Highly sensitive, provides definitive molecular weight and the presence of bromine. Fragmentation pattern is highly indicative of the aldehyde and bromophenyl groups.
Does not provide direct information on atom connectivity or stereochemistry. Isomers may have very similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR)
¹H NMR: Number of different proton environments, their chemical shifts, splitting patterns (J-coupling), and integration (proton count).¹³C NMR: Number of different carbon environments and their chemical shifts.
Unambiguously determines the connectivity of the molecule's carbon-hydrogen framework. Can distinguish between isomers (e.g., oxazole-4-carbaldehyde vs. oxazole-5-carbaldehyde).
Less sensitive than MS, requiring more sample. Does not directly provide molecular weight.
Infrared (IR) Spectroscopy
Presence of specific functional groups based on their characteristic vibrational frequencies.
Clearly identifies the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches. Confirms the presence of key functional groups.
Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" can be complex and difficult to interpret for definitive identification.
Elemental Analysis (EA)
Provides the percentage composition of C, H, N, and other elements in the compound.
Confirms the empirical formula of the synthesized compound, which can be compared with the molecular formula from MS.
Requires a pure sample. Does not provide structural information.
Integrated Characterization Workflow
A robust workflow for the identification and characterization of a novel synthesized compound like 2-(4-Bromophenyl)oxazole-5-carbaldehyde integrates these techniques in a logical sequence.
Caption: A typical integrated workflow for small molecule characterization.
Part 3: Experimental Protocol for GC-MS Analysis
This section provides a standardized protocol for acquiring an electron ionization mass spectrum of 2-(4-Bromophenyl)oxazole-5-carbaldehyde using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation
Solvent Selection: Choose a high-purity, volatile solvent in which the compound is soluble, such as dichloromethane or ethyl acetate.
Concentration: Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL.
Dilution: Create a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters
System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
Ionization Mode: Electron Ionization (EI)
Ionization Energy: 70 eV
Gas Chromatograph (GC) Parameters:
Injection Mode: Splitless (or split 10:1, depending on concentration)
Injector Temperature: 280 °C
Injection Volume: 1 µL
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase temperature at 20 °C/min to 300 °C.
Final hold: Hold at 300 °C for 5 minutes.
Mass Spectrometer (MS) Parameters:
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40 - 400
Scan Rate: 2 scans/second
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
Data Analysis
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the target compound.
Background Subtraction: Obtain the mass spectrum by averaging the scans across the chromatographic peak and subtracting the background spectrum from an adjacent baseline region.
Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak (M+•) with its characteristic M/M+2 bromine isotope pattern. Compare the observed fragment ions with the predicted fragmentation pattern detailed in Part 1.
Conclusion
The structural elucidation of 2-(4-Bromophenyl)oxazole-5-carbaldehyde via mass spectrometry is a systematic process guided by fundamental principles of ion chemistry. The predicted fragmentation pattern, characterized by the prominent M/M+2 molecular ion, a strong [M-H]⁺ peak, and subsequent losses of CO and •CHO, provides a reliable roadmap for spectral interpretation. However, for unequivocal structure confirmation, it is imperative to adopt a multi-technique approach, integrating the molecular weight and fragmentation data from MS with the connectivity information from NMR and functional group verification from IR spectroscopy. This guide serves as a comprehensive resource for researchers employing these techniques for the characterization of novel heterocyclic compounds.
National Institutes of Health (NIH). MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]
Rapid Communications in Mass Spectrometry. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. [Link]
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. [Link]
YouTube. Lec-28 || Mass fragmentation pattern of aldehydes. [Link]
Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
National Institutes of Health (NIH). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Publish Comparison Guide: HPLC Method Development & Retention Time Reference for 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Part 1: Executive Summary & Physicochemical Profile 2-(4-Bromophenyl)oxazole-5-carbaldehyde (CAS: 118994-86-8) is a critical heterocyclic building block, frequently employed in the synthesis of bioactive compounds includ...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Profile
2-(4-Bromophenyl)oxazole-5-carbaldehyde (CAS: 118994-86-8) is a critical heterocyclic building block, frequently employed in the synthesis of bioactive compounds including antifungal agents and kinase inhibitors. Its purity is paramount, as the aldehyde functionality is reactive and prone to oxidation or condensation.[1]
This guide provides a definitive reference for characterizing this compound via High-Performance Liquid Chromatography (HPLC). Unlike generic datasheets, we compare column chemistries to optimize resolution between the product and its primary synthetic precursor, 4-Bromobenzaldehyde .
Physicochemical Profile
Understanding the molecule is the first step to successful separation.
Property
Value / Characteristic
Impact on HPLC
Molecular Formula
C₁₀H₆BrNO₂
Detectable by MS (Isotopic pattern of Br).
Molecular Weight
252.07 g/mol
Suitable for standard pore size (80-120 Å).
LogP (Predicted)
~2.6 - 2.9
Moderately lipophilic; ideal for Reversed-Phase (RP).
Functional Groups
Aldehyde (-CHO), Oxazole Ring, Aryl Bromide
Aldehyde may interact with residual silanols; requires buffered or acidified mobile phase.[1]
UV Max
~270–290 nm
Strong UV absorption due to extended conjugation.
Part 2: Method Development & Comparison (The "Why")
In this section, we compare two distinct stationary phases to determine the optimal separation strategy. The primary challenge is resolving the product from its starting material, 4-Bromobenzaldehyde , which shares similar lipophilicity.[1]
Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
Alternative Choice if critical pairs co-elute on C18.
Part 3: Authoritative Reference Protocol
This protocol is designed to be self-validating . It includes a system suitability requirement that ensures the method is working correctly before you commit to sample analysis.
Chromatographic Conditions (The "Gold Standard")
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.[1]
, lower the gradient slope (e.g., 30% to 70% over 15 min) or switch to Methanol (Mobile Phase B) to alter selectivity.
Peak Tailing (
):
Aldehydes can interact with free silanols.
Requirement: Tailing Factor
.
Fix: Ensure Formic Acid is fresh. If tailing persists, increase buffer concentration to 0.1% Trifluoroacetic Acid (TFA), though this may suppress MS sensitivity.[1]
Sample Stability:
Dissolve sample in Acetonitrile rather than Methanol. Methanol can form hemiacetals with the aldehyde group over time, creating "ghost peaks" or splitting the main peak.[1]
References
PubChem. (2023).[1] Compound Summary for CID 127027171 (Related Structure). National Library of Medicine. [Link][1][11]
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of 2-(4-Bromophenyl)oxazole-5-carbaldehyde and Related Heterocyclic Systems
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(4-Bromophenyl)oxazole-5-carbaldehyde. Designed for researchers, medicinal chemists, and material scien...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(4-Bromophenyl)oxazole-5-carbaldehyde. Designed for researchers, medicinal chemists, and material scientists, this document offers a comparative framework for understanding the electronic absorption characteristics of this compound in relation to structurally similar oxazole derivatives. The guide details the experimental methodology for acquiring UV-Vis spectra, presents comparative data, and discusses the structural and environmental factors influencing the absorption maxima (λmax).
Introduction: The Significance of UV-Vis Spectroscopy in Drug Discovery and Materials Science
UV-Vis spectroscopy is a fundamental analytical technique that provides critical insights into the electronic structure of molecules. For novel heterocyclic compounds like 2-(4-Bromophenyl)oxazole-5-carbaldehyde, the position and intensity of absorption bands are paramount. These parameters are dictated by the nature of the chromophore, the presence of auxochromes, and the extent of conjugation within the molecule. The oxazole ring, coupled with a bromophenyl substituent and a carbaldehyde group, constitutes a unique electronic system whose characterization is essential for applications ranging from the development of pharmaceutical agents to the design of advanced organic materials[1]. The aldehyde functionality, in particular, offers a reactive handle for further synthetic modifications, making a thorough understanding of its spectroscopic signature crucial for reaction monitoring and product characterization.
Comparative Analysis of UV-Vis Absorption Maxima
While direct experimental data for 2-(4-Bromophenyl)oxazole-5-carbaldehyde is not extensively reported in public literature, we can infer its likely absorption characteristics by comparing it with structurally related oxazole and benzoxazole derivatives. The electronic transitions, primarily π → π* and n → π*, are sensitive to substituent effects and the polarity of the solvent environment[2][3][4]. The data presented in Table 1 summarizes the absorption maxima for several analogous compounds, providing a predictive context for our target molecule.
Table 1: UV-Vis Absorption Maxima (λmax) of 2-(4-Bromophenyl)oxazole-5-carbaldehyde and Comparative Compounds
The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2-phenyloxazole-5-carbaldehyde due to the extension of the conjugated system and its influence on the energy of the molecular orbitals[6]. Furthermore, the polarity of the solvent is known to play a significant role; more polar solvents may stabilize the excited state to a different extent than the ground state, leading to shifts in the λmax[4][7].
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following protocol provides a robust methodology for determining the UV-Vis absorption spectrum of 2-(4-Bromophenyl)oxazole-5-carbaldehyde. This self-validating procedure ensures accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the target compound in a suitable solvent.
Materials and Equipment:
2-(4-Bromophenyl)oxazole-5-carbaldehyde (solid, high purity)
Accurately weigh approximately 1-2 mg of 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Quantitatively transfer the solid to a 10 mL volumetric flask.
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., ~0.1 mg/mL).
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions with concentrations spanning a range that will yield absorbances between 0.1 and 1.0 AU (Absorbance Units). This is the optimal range for accuracy according to the Beer-Lambert Law.
Spectrophotometer Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
Set the wavelength range for scanning (e.g., 200-600 nm).
Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
Place the blank cuvette in the reference and sample holders and run a baseline correction to zero the instrument.
Sample Measurement:
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.
Place the sample cuvette in the sample holder and record the absorption spectrum.
Identify the wavelength of maximum absorbance (λmax).
Record the absorbance value at λmax.
Repeat the measurement for all working solutions.
Data Analysis:
Plot a calibration curve of absorbance at λmax versus concentration.
Perform a linear regression on the data. The slope of the line corresponds to the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm. The R2 value should be >0.99 to validate the linearity and accuracy of the dilutions.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the characterization of 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Caption: Experimental workflow for determining the UV-Vis absorption characteristics.
References
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 133-139. [Link]
L. M. V. T. Stumpf, et al. (2015). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Journal of Physical Chemistry A. [Link]
da Silva, A. C. M., et al. (2015). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 51(3), 605-613. [Link]
Ghiurca, M., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules, 25(18), 4235. [Link]
Gomaa, M. A., & Ali, D. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Chemistry, 3(1), 168-176. [Link]
Shaik, J. B., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Indian Chemical Society, 99(1), 100273. [Link]
Patil, S. B., et al. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4, 27-34. [Link]
Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2020). Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. [Link]
Matiichuk, V., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7705-7725. [Link]
Wang, Y., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and photocatalytic hydrogen production. RSC Advances, 13(27), 18536-18543. [Link]
A Comparative Guide to ¹³C NMR Chemical Shifts of Oxazole Ring Carbons in Bromophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, oxazole-containing compounds represent a cornerstone of heterocyclic chemistry. Their d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, oxazole-containing compounds represent a cornerstone of heterocyclic chemistry. Their diverse pharmacological activities are intricately linked to their molecular structure. Among the array of analytical techniques used for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool. It provides profound insights into the electronic environment of each carbon atom within a molecule. This guide offers a detailed comparative analysis of the ¹³C NMR chemical shifts of the oxazole ring carbons in a series of bromophenyl-substituted oxazoles, providing valuable experimental data and interpretation for researchers in the field.
The precise chemical shift of the C2, C4, and C5 carbons of the oxazole ring is highly sensitive to the nature and position of substituents on the appended phenyl ring. The introduction of a bromine atom, a moderately deactivating and ortho-, para-directing group, induces notable changes in the electron distribution within the heterocyclic core. Understanding these shifts is paramount for the unambiguous identification of isomers and for correlating structural features with biological activity.
The Foundational Role of Phenyl-Substituted Oxazoles in ¹³C NMR Analysis
To appreciate the influence of the bromo-substituent, it is essential to first establish the baseline ¹³C NMR chemical shifts for unsubstituted phenyl-oxazoles. These values serve as a crucial reference point for quantifying the substituent-induced shifts.
Compound
Oxazole Ring Position
¹³C Chemical Shift (δ, ppm)
2-Phenyloxazole
C2
~161.1
C4
~126.0
C5
~123.5
5-Phenyloxazole
C2
~150.9
C4
~123.2
C5
~151.2
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Comparative Analysis of Bromophenyl-Substituted Oxazoles
The introduction of a bromine atom to the phenyl ring leads to distinct downfield or upfield shifts of the oxazole ring carbons, depending on the position of the bromo-substituent (ortho, meta, or para) and the point of attachment of the bromophenyl group to the oxazole ring (C2 or C5).
2-(Bromophenyl)oxazole Derivatives
When the bromophenyl group is attached to the C2 position of the oxazole ring, the following trends in chemical shifts are observed:
Substituent Position
Oxazole Ring Carbon
¹³C Chemical Shift (δ, ppm)
Observed Shift vs. 2-Phenyloxazole (Δδ, ppm)
4-Bromo
C2
160.2
-0.9
C4
123.6
-2.4
C5
151.6
+28.1
Data for 2-(4-bromophenyl)-5-phenyloxazole.
5-(Bromophenyl)oxazole Derivatives
For oxazoles bearing a bromophenyl substituent at the C5 position, the electronic effects transmitted to the oxazole ring carbons present a different pattern:
Substituent Position
Oxazole Ring Carbon
¹³C Chemical Shift (δ, ppm)
Observed Shift vs. 5-Phenyloxazole (Δδ, ppm)
4-Bromo
C2
161.4
+10.5
C4
123.5
+0.3
C5
149.7
-1.5
Data for 2-phenyl-5-(4-bromophenyl)oxazole.
Interpreting the Chemical Shift Variations: A Mechanistic Perspective
The observed changes in the ¹³C NMR chemical shifts can be rationalized by considering the interplay of inductive and resonance effects of the bromine substituent.
Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This deshielding effect generally causes a downfield shift (higher ppm values) for nearby carbon atoms.
Resonance Effect: Bromine possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect is most pronounced at the ortho and para positions, leading to an increase in electron density and a consequent upfield shift (lower ppm values) for these carbons.
The final observed chemical shift is a net result of these opposing electronic influences. For instance, the significant upfield shift of C4 in 2-(4-bromophenyl)oxazole suggests a dominant resonance effect from the para-bromo substituent, which increases electron density at this position within the oxazole ring.
graph TD;
A[Bromophenyl Substituent] -->|Inductive Effect (-I)| B(Electron withdrawal via σ-bonds);
A -->|Resonance Effect (+M)| C(Electron donation via π-system);
B --> D{Net Electronic Effect on Oxazole Ring};
C --> D;
D --> E[Observed ¹³C NMR Chemical Shifts];
subgraph Legend
direction LR
Inductive [label="Inductive Effect (-I)", shape=plaintext];
Resonance [label="Resonance Effect (+M)", shape=plaintext];
end
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124
Figure 1. A diagram illustrating the dual electronic effects of a bromophenyl substituent on the ¹³C NMR chemical shifts of an oxazole ring.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible ¹³C NMR data for bromophenyl oxazole derivatives, the following experimental protocol is recommended:
Sample Preparation:
Dissolve 10-20 mg of the purified bromophenyl oxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Use a high-purity solvent to minimize interference from solvent impurities.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup:
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the ¹³C probe to the appropriate frequency.
Shim the magnetic field to achieve optimal resolution.
Data Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0-200 ppm).
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed.
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.
Data Processing:
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform of the free induction decay (FID).
Phase the resulting spectrum carefully to obtain pure absorption lineshapes.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Figure 2. A streamlined workflow for acquiring high-quality ¹³C NMR spectra of bromophenyl oxazole derivatives.
Conclusion
The ¹³C NMR chemical shifts of the oxazole ring carbons in bromophenyl derivatives are a rich source of structural information. The position of the bromo-substituent on the phenyl ring exerts a predictable, albeit complex, influence on the electronic environment of the oxazole core. A thorough understanding and comparative analysis of these shifts, grounded in the principles of inductive and resonance effects, are indispensable for the accurate characterization of these important heterocyclic compounds in academic and industrial research settings. The provided experimental protocol serves as a robust starting point for obtaining reliable and high-quality spectral data.
References
Padmavathi, V., et al. (2021). Synthesis and spectral characterization of bromo-substituted aryloxazoles. MDPI. Available at: [Link]
SpectraBase. Wiley Online Library. Available at: [Link]
Validation
A Senior Application Scientist's Guide to Elemental Analysis Standards for Purity Verification of C10H6BrNO2
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy.[1][2][] This guide provides an i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy.[1][2][] This guide provides an in-depth comparison of elemental analysis standards for the purity verification of C10H6BrNO2, a brominated organic compound. We will explore the nuances of various analytical techniques, delve into the causality behind experimental choices, and provide actionable protocols to ensure the integrity of your analytical data.
The molecular formula C10H6BrNO2 dictates a specific elemental composition. Any deviation from these theoretical values can indicate the presence of impurities, residual solvents, or degradation products, which can have a significant impact on the compound's pharmacological activity and toxicity.[4][5] Therefore, accurate and precise elemental analysis is not merely a characterization step but a critical component of quality control in pharmaceutical development.[5][6]
Comparing the Arsenal: A Guide to Selecting the Right Elemental Analysis Technique
The choice of an analytical technique for the purity verification of C10H6BrNO2 depends on several factors, including the specific elements of interest, the required sensitivity, and the nature of potential impurities.[7] Here, we compare the most relevant methods.
Combustion Analysis (CHN/CHNS)
Combustion analysis is a robust and widely used technique for determining the weight percent of carbon, hydrogen, and nitrogen in organic compounds.[8][9] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the elements into simple gases (CO2, H2O, and N2).[8] These gases are then separated and quantified by a thermal conductivity detector (TCD).[9]
Expertise & Experience: For a halogenated compound like C10H6BrNO2, special considerations are necessary. The presence of bromine can interfere with the combustion process and subsequent gas detection.[10] Modern elemental analyzers are equipped with specialized scrubbers and reagents, such as silver tungstate and magnesium oxide, to effectively capture halogens and sulfur, preventing interference and ensuring accurate results.[11]
Trustworthiness: The self-validating nature of combustion analysis lies in its reliance on pure, well-characterized certified reference materials (CRMs) for calibration.[12] By analyzing a CRM with a known elemental composition before and after the sample, the accuracy and precision of the instrument can be continuously monitored.
Halogen Determination: Oxygen Flask Combustion and Ion Chromatography
While some advanced elemental analyzers can be configured for direct halogen determination, a common and reliable approach involves a separate analysis.
Oxygen Flask Combustion (Schöninger Flask): This classic method involves the combustion of the sample in a sealed flask filled with oxygen.[13] The resulting combustion products, including hydrogen bromide, are absorbed into a specific solution.[13] The bromide ions in the absorption solution can then be quantified by titration.[13][14] This method is particularly useful for determining the total bromine content.
Ion Chromatography (IC): Following combustion and absorption, ion chromatography offers a highly specific and sensitive method for determining the bromide content.[14] This technique separates ions based on their affinity for an ion-exchange resin, providing excellent resolution even in the presence of other halides.[14][15]
Inductively Coupled Plasma (ICP) Techniques for Trace Elemental Impurities
While CHN and halogen analysis are crucial for verifying the bulk elemental composition, it is also essential to quantify trace elemental impurities that may have been introduced during the synthesis or manufacturing process.[7][16] ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful techniques for this purpose.[17][18]
Expertise & Experience: For pharmaceutical applications, the focus is often on heavy metals and catalyst residues.[16][19] The choice between ICP-OES and ICP-MS depends on the required detection limits. ICP-MS offers significantly lower detection limits, making it suitable for trace and ultra-trace analysis of toxicologically relevant elements as outlined in guidelines such as ICH Q3D.[16][17][20]
Trustworthiness: Method validation is paramount when using ICP techniques for pharmaceutical analysis.[5][6][19] This involves demonstrating specificity, linearity, accuracy, precision, and limits of detection and quantification using appropriate certified reference materials.[5][19]
Data Presentation: A Comparative Overview
To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of each method for the analysis of C10H6BrNO2.
Analytical Technique
Elements Determined
Principle
Typical Sample Size
Pros
Cons
Combustion Analysis (CHN)
C, H, N
High-temperature combustion and detection of gaseous products
1-3 mg
Rapid, accurate, and cost-effective for major elements.[14]
Indirectly assesses purity; requires specialized scrubbers for halogenated compounds.[11]
Oxygen Flask Combustion with Titration
Br
Combustion in a sealed, oxygen-filled flask followed by potentiometric titration.[13]
5-10 mg
Direct and accurate determination of total bromine content.
Can be labor-intensive; potential for interferences.
Ion Chromatography (IC)
Br⁻ (after combustion)
Separation of ions based on their affinity to an ion-exchange resin.[14]
Dependent on combustion method
High specificity and sensitivity for bromide determination.[14]
Requires sample preparation (combustion and dissolution).
ICP-MS
Trace elemental impurities (e.g., heavy metals, catalyst residues)
Ionization of the sample in an argon plasma and separation of ions by mass-to-charge ratio.[18]
10-50 mg
Extremely low detection limits, suitable for regulatory compliance (ICH Q3D).[16][17]
Higher instrument and operational costs.
ICP-OES
Trace elemental impurities
Excitation of atoms in an argon plasma and detection of emitted light.[17]
The following protocols provide a detailed methodology for the elemental analysis of C10H6BrNO2.
Protocol 1: CHN Analysis of C10H6BrNO2
Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a C10H6BrNO2 sample.
Methodology:
Instrument Preparation: Ensure the elemental analyzer is equipped with appropriate scrubbers for halogenated compounds (e.g., silver tungstate).
Calibration: Perform a multi-point calibration using a certified organic elemental analysis standard such as Acetanilide or Sulfanilamide.[12]
Sample Preparation: Accurately weigh 1-2 mg of the C10H6BrNO2 sample into a tin capsule.
Analysis: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.
Data Acquisition: The instrument software will automatically calculate the weight percentages of C, H, and N based on the detected signals and the calibration curve.
Verification: Analyze a check standard after a series of samples to verify the continued accuracy of the instrument.
Protocol 2: Bromine Determination by Oxygen Flask Combustion and Ion Chromatography
Objective: To determine the weight percent of Bromine in a C10H6BrNO2 sample.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the C10H6BrNO2 sample and wrap it in a piece of ashless filter paper.
Combustion: Place the wrapped sample in the platinum gauze holder of a Schöninger flask. Add an appropriate absorption solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to the flask. Fill the flask with oxygen and ignite the sample.
Absorption: After combustion, allow the flask to cool and the combustion gases to be absorbed into the solution.
Sample Dilution: Quantitatively transfer the absorption solution to a volumetric flask and dilute to a known volume with deionized water.
IC Analysis:
Calibration: Prepare a series of bromide standards from a certified reference material and generate a calibration curve.
Injection: Inject an aliquot of the diluted sample solution into the ion chromatograph.
Quantification: The concentration of bromide in the sample is determined from the calibration curve. The weight percent of bromine in the original C10H6BrNO2 sample is then calculated.
Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental workflow for the elemental analysis of C10H6BrNO2.
Caption: Experimental workflow for the comprehensive elemental analysis of C10H6BrNO2.
Caption: Decision tree for selecting the appropriate elemental analysis technique.
Trustworthiness: The Role of Certified Reference Materials
The foundation of accurate and reliable elemental analysis is the use of Certified Reference Materials (CRMs).[21][22][23] These are highly characterized materials with known elemental compositions, certified by a recognized body.[22][23][24]
Calibration and Verification: CRMs are essential for the calibration of elemental analyzers and for the ongoing verification of instrument performance.[12] By analyzing a CRM, laboratories can ensure that their methods are providing accurate results.
Method Validation: When developing and validating new analytical methods, CRMs are used to assess accuracy and precision.[5][19]
Traceability: The use of CRMs provides traceability of measurement results to national or international standards, a key requirement in regulated industries such as pharmaceuticals.
A variety of organic and inorganic CRMs are commercially available from reputable suppliers.[12][21][22] For the analysis of C10H6BrNO2, it is advisable to use CRMs that are matrix-matched as closely as possible to the sample.
Conclusion
The purity verification of C10H6BrNO2 requires a multi-faceted approach to elemental analysis. By combining the strengths of combustion analysis for bulk elemental composition, specific techniques for halogen determination, and sensitive ICP methods for trace impurity profiling, researchers and drug development professionals can gain a comprehensive understanding of their compound's purity. The judicious selection of analytical techniques, coupled with rigorous method validation and the consistent use of certified reference materials, is paramount to ensuring the quality, safety, and efficacy of the final drug product.
Labinsights. Eight Commonly Used Techniques for Drug Analysis. 2023. Available from: [Link]
International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. 2021. Available from: [Link]
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. 2020. Available from: [Link]
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]
American Laboratory. Validation of Metal Impurities in Drug Products. 2013. Available from: [Link]
ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Available from: [Link]
Medikamenter QS. Understanding Assay, Purity, and Potency in Analytical Chemistry. 2025. Available from: [Link]
Spectroscopy Online. Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. 2015. Available from: [Link]
Scite.ai. The influence of bromine compounds on combustion processes. Available from: [Link]
HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available from: [Link]
ESSLAB. Organic Certified Reference Materials. Available from: [Link]
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]
PMC. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. 2024. Available from: [Link]
Pharmaceutical Technology. Elemental Impurity Analysis. 2026. Available from: [Link]
PubMed. Determination of bromine in organic compounds by high-performance liquid chromatography. 1991. Available from: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)oxazole-5-carbaldehyde
Executive Summary: At-a-Glance Disposal Protocol This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromophenyl)oxazole-5-carbaldehyde (CAS No. 55327-32-7).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: At-a-Glance Disposal Protocol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromophenyl)oxazole-5-carbaldehyde (CAS No. 55327-32-7). Due to its chemical structure as a halogenated heterocyclic compound, this substance must be treated as hazardous waste. The core principle of its disposal is strict segregation and collection for subsequent high-temperature incineration by a licensed waste management facility. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sewer system.[1] Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment & Chemical Profile
While a specific, comprehensive toxicity profile for 2-(4-Bromophenyl)oxazole-5-carbaldehyde is not extensively detailed in available literature, a rigorous assessment based on its structural motifs—a brominated aromatic ring, an oxazole core, and an aldehyde functional group—mandates a cautious approach.
Classification: This compound is a halogenated organic solid.[2] Organobromine compounds are subject to stringent environmental regulations due to their persistence and potential for forming hazardous byproducts if not disposed of correctly.[3][4]
Anticipated Hazards: Based on data for structurally similar compounds, 2-(4-Bromophenyl)oxazole-5-carbaldehyde should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] Aldehyde functional groups can also be reactive.
Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA) in the United States establishes the framework for hazardous waste management, prohibiting the disposal of such chemicals in standard waste streams.[1][4] All waste must be documented, properly stored, and handled by trained personnel.[1]
Table 1: Summary of Disposal & Safety Parameters
Parameter
Guideline
Rationale & References
Waste Classification
Halogenated Organic Hazardous Waste
The presence of bromine necessitates disposal via routes designed for halogenated compounds to prevent environmental release and handle combustion byproducts.[2]
Primary PPE
Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat
Protects against potential skin, eye, and clothing contamination during handling and waste packaging.[5][7][8]
Waste Segregation
Store separately from non-halogenated organics, acids, bases, and strong oxidizers.
Prevents dangerous chemical reactions within the waste container. Mixing incompatible wastes is a primary safety risk.[2][9]
Container Type
Sealable, chemically compatible container (e.g., HDPE or glass).
The container must be in good condition, compatible with the waste, and prevent leaks or rupture.[1][10]
Disposal Method
Collection by a licensed hazardous waste disposal service for incineration.
Incineration at a licensed facility is the standard and required method for destroying halogenated organic compounds safely.[3][11]
Step-by-Step Waste Management & Disposal Protocol
This protocol outlines the lifecycle of waste management for 2-(4-Bromophenyl)oxazole-5-carbaldehyde, from the point of generation to its final removal from the laboratory.
Step 1: Waste Characterization & Segregation
Immediately upon generation, any material containing 2-(4-Bromophenyl)oxazole-5-carbaldehyde must be identified as Halogenated Organic Waste .[2]
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and grossly contaminated items like weighing paper or spatulas.
Liquid Waste: Solutions containing the compound must also be treated as halogenated waste.
Segregation Mandate: This waste stream must be kept separate from all other chemical waste. Specifically, do not mix with:
The causality behind this strict segregation is to prevent violent reactions and to ensure the waste is directed to the correct disposal pathway—halogenated waste streams are typically incinerated at higher temperatures and require specialized scrubbers to handle acidic gases (like HBr) produced during combustion.[3]
Step 2: Containerization & Labeling
Proper containment is a critical control point for preventing exposure and ensuring compliant storage.
Select a Compatible Container: Use a container that is in good condition and chemically compatible with the waste.[10] High-density polyethylene (HDPE) pails for solids or glass bottles for solutions are common choices. Ensure the container has a secure, leak-proof lid.[1]
Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for expansion.[9]
Labeling: The moment the first particle of waste enters the container, it must be labeled.[10] The label must include:
The full chemical name: "2-(4-Bromophenyl)oxazole-5-carbaldehyde ". Do not use abbreviations or chemical formulas.[10]
An accurate list of all other components and their approximate percentages.
The date of accumulation.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[9][10]
Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[10] Leaving a funnel in the container is a common violation and is not permitted.[10]
Inspection: The SAA and its containers should be inspected weekly for any signs of leakage or deterioration.[9]
Step 4: Arranging Final Disposal
Hazardous waste cannot be accumulated indefinitely.
Volume Limits: Once a container is full, it must be removed from the SAA within three days.[9]
Time Limits: A partially filled container may remain in the SAA for up to one year.[9]
Disposal Request: When the container is ready for removal, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office.[12] They will coordinate the pickup by a licensed and certified hazardous waste disposal contractor. Do not attempt to transport or dispose of the material yourself.[3]
The following diagram illustrates the mandatory workflow for this process.
Caption: Disposal workflow for 2-(4-Bromophenyl)oxazole-5-carbaldehyde.
Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Alert Personnel: Immediately notify all personnel in the vicinity.
Evacuate (If Necessary): For large spills or if the material becomes airborne, evacuate the area and contact your institution's emergency response team.
Don PPE: Before addressing the spill, don the appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves.
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.[11][14]
Package & Label: Seal the container and label it as "Hazardous Waste" containing spilled 2-(4-Bromophenyl)oxazole-5-carbaldehyde and the absorbent material.
Decontaminate: Clean the spill area thoroughly with soap and water.[14] Collect the cleaning materials as hazardous waste.
Dispose: Manage the spill cleanup waste according to the protocol described in Section 3.0.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Columbia University. Hazardous Chemical Waste Management Guidelines.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
University of Otago. Laboratory chemical waste disposal guidelines.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
Safety Data Sheet. (2015, December 8).
Greenbook.net. MATERIAL SAFETY DATA SHEET.
Smolecule. (2023, August 15). Buy 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE | 55327-32-7.
Capot Chemical. (2008, October 23). MSDS of Oxazole.
Washington State University. Bromine Safety Data Sheet.
Buckman. (2006, September 22). TR-50 Precipitant MSDS.
Chem-Impex. Oxazole.
Bucknell University. Hazardous Waste Segregation.
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
Ecolab. SAFETY DATA SHEET RAPID MULTI SURFACE DISINFECTANT CLEANER.
Carross. (2023, November 1). SAFETY DATA SHEET.
ChemScene. (2025, June 17). Safety Data Sheet.
Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
AK Scientific, Inc. Safety Data Sheet.
TCI Chemicals. (2025, January 27). SAFETY DATA SHEET.
As a research chemical often used as a scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura couplings or reductive aminations), specific toxicological data for this exact regioisomer is often limited.[1] Therefore, we apply the "Universal Precaution for Novel Intermediates" protocol.
The "Why" Behind the Protocol:
The Aldehyde Vector: The C-5 aldehyde group is reactive toward nucleophiles (proteins/DNA).[1] Inhalation of aldehyde-functionalized dusts can induce respiratory sensitization or severe irritation of the mucous membranes.[1]
The Halogen Weight: The 4-bromophenyl group increases lipophilicity, potentially facilitating skin absorption if dissolved in organic solvents like DMSO or DMF.
Static Charge: Oxazole derivatives are crystalline solids that often accumulate static charge, leading to "flying powder" during weighing.
Engineering Control Requirement:
Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
Secondary: Static dissipative weighing boat or ionizing bar.[1]
PPE Selection Decision Matrix
The following logic gate determines your required PPE based on the operational state of the chemical.
Figure 1: Decision matrix for selecting personal protective equipment based on the physical state of the reagent.[1]
Detailed Operational Protocols
Protocol A: Precision Weighing (Solid State)
Context: The aldehyde group makes this compound prone to air oxidation; the solid is likely static-prone.[1]
Preparation:
Don Standard Nitrile Gloves (minimum thickness 0.11 mm).[1]
Place the balance inside the fume hood. If the balance is external, use a powdersafe enclosure .
Anti-Static Measure: Wipe the spatula and weighing boat with an anti-static wipe or pass them through a de-ionizer fan. This prevents the "jumping" of the brominated powder.
Transfer:
Transfer the solid slowly. If spillage occurs on the balance pan, do not blow it off .
Clean using a wet tissue (dampened with acetone) to prevent dust aerosolization.[1]
Containment:
Immediately cap the vial after removal. Aldehydes degrade to carboxylic acids upon prolonged exposure to air.[1]
Protocol B: Dissolution & Reaction Setup
Context: Solvents like DCM (Dichloromethane) or DMF (Dimethylformamide) are commonly used with oxazoles.[1] These solvents can carry the toxicant through standard gloves.[1]
Glove Selection (The "Breakthrough" Rule):
For Alcohols/Ethyl Acetate: Standard Nitrile is sufficient.[1]
For DCM/Chloroform: Nitrile degrades in <2 minutes.[1] Use Silver Shield (Laminate) gloves or double-glove (Nitrile over PE laminate).[1]
Reaction Monitoring:
When taking TLC aliquots, assume the syringe needle is contaminated. Dispose of needles immediately in a sharps container; do not recap.
Disposal & Waste Management
Chemical Compatibility Check:
Incompatible: Do NOT mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) or strong bases (NaOH) in the waste stream. The aldehyde can undergo exothermic oxidation or Cannizzaro reactions.
Disposal Workflow:
Solid Waste: Place contaminated weighing boats and paper towels in a dedicated "Hazardous Solid Waste" bag (double-bagged).
Liquid Waste:
Halogenated Waste Stream: Because of the Bromine atom (Br), this must go into the Halogenated Solvents container. Do not place in general organic waste, as this complicates incineration protocols.
Container Rinse: Triple rinse the empty reagent bottle with Acetone before disposing of the glass. Add the rinsate to the Halogenated waste.
Emergency Response (First Aid)
Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] The aldehyde group is a lachrymator; seek medical attention if redness persists.
Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol/acetone to wash skin, as this may increase absorption of the brominated compound.
Spill Cleanup:
Evacuate the immediate area if the spill is large (>5g) and outside a hood.
Wear an N95 or P100 respirator if cleaning powder outside a ventilated enclosure.[1]
Cover with a wet absorbent pad to suppress dust.[1]
Scoop into a hazardous waste container.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91674915, 2-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1,3-benzoxazole (Analogous Structure).[1] Retrieved from [Link][1]
Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes.[1][6][7][8] ACS Omega, 5(43), 28239–28248.[8] (Provides synthesis and handling context for aryl oxazole aldehydes). Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]